molecular formula C13H15NO2 B042585 Benzyl 5,6-dihydropyridine-1(2H)-carboxylate CAS No. 66207-23-6

Benzyl 5,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B042585
CAS No.: 66207-23-6
M. Wt: 217.26 g/mol
InChI Key: YWKYQRWNOXUYJK-UHFFFAOYSA-N
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Description

Benzyl 5,6-dihydropyridine-1(2H)-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C13H15NO2 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl 3,6-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-13(14-9-5-2-6-10-14)16-11-12-7-3-1-4-8-12/h1-5,7-8H,6,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKYQRWNOXUYJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60466527
Record name Benzyl 5,6-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66207-23-6
Record name Benzyl 5,6-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Benzyl 5,6-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzyl 5,6-dihydropyridine-1(2H)-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. While specific experimental data for this particular isomer is limited in publicly available literature, this document compiles essential information based on closely related dihydropyridine analogues. This guide covers the compound's identification, physicochemical properties, potential synthetic approaches, and prospective biological activities, drawing parallels from the broader class of dihydropyridine derivatives. The information is intended to serve as a foundational resource for researchers investigating this and similar molecular scaffolds.

Compound Identification and Properties

This compound is a derivative of dihydropyridine with a benzyl carbamate protecting group on the nitrogen atom. Its core structure is the 5,6-dihydropyridine ring.

PropertyValueCitation
CAS Number 66207-23-6
Molecular Formula C₁₃H₁₅NO₂
Molecular Weight 217.26 g/mol
Canonical SMILES C1=CC=C(C=C1)COC(=O)N2CCCC=C2
InChI Key Not available in public databases.
Appearance Expected to be a solid or oil.
Solubility Expected to be soluble in organic solvents.

Synthesis and Characterization

General Experimental Protocol for Dihydropyridine Synthesis

The following is a generalized protocol based on the synthesis of related dihydropyridine structures. This should be considered a theoretical approach for the synthesis of this compound and would require optimization.

Reaction Scheme:

G cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Reduction cluster_3 Product pyridine Pyridine pyridinium_salt N-Benzyloxycarbonylpyridinium chloride pyridine->pyridinium_salt Reaction with benzyl_chloroformate Benzyl Chloroformate benzyl_chloroformate->pyridinium_salt product Benzyl 5,6-dihydropyridine- 1(2H)-carboxylate pyridinium_salt->product Partial Reduction reducing_agent Reducing Agent (e.g., NaBH4) reducing_agent->product

Caption: A plausible synthetic workflow for this compound.

Materials:

  • Pyridine

  • Benzyl chloroformate

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • Reducing agent (e.g., Sodium borohydride)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Formation of the Pyridinium Salt: To a solution of pyridine in an anhydrous solvent under an inert atmosphere, slowly add benzyl chloroformate at a controlled temperature (e.g., 0 °C). The reaction mixture is stirred for a specified time to allow for the formation of the N-benzyloxycarbonylpyridinium salt.

  • Reduction: The resulting pyridinium salt is then treated with a mild reducing agent, such as sodium borohydride. The choice of reducing agent and reaction conditions is crucial to achieve partial reduction to the 5,6-dihydropyridine isomer rather than complete reduction to the piperidine ring.

  • Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified using column chromatography to isolate the desired this compound.

Predicted Spectral Data

Due to the absence of published experimental spectra for this compound, the following are predicted ¹H and ¹³C NMR chemical shifts based on the analysis of structurally similar compounds. These values are for estimation purposes and require experimental validation.

¹H NMR (Predicted) Chemical Shift (ppm) Multiplicity Assignment
Protons7.30 - 7.40mAromatic protons of the benzyl group
5.15 - 5.25s-CH₂- of the benzyl group
5.80 - 6.00mOlefinic protons of the dihydropyridine ring
3.90 - 4.10tAllylic protons adjacent to nitrogen
2.10 - 2.30mMethylene protons of the dihydropyridine ring
¹³C NMR (Predicted) Chemical Shift (ppm) Assignment
Carbons154 - 156Carbonyl carbon of the carbamate
136 - 138Quaternary aromatic carbon of the benzyl group
127 - 129Aromatic carbons of the benzyl group
125 - 127Olefinic carbons of the dihydropyridine ring
67 - 69-CH₂- carbon of the benzyl group
43 - 45Allylic carbon adjacent to nitrogen
23 - 25Methylene carbon of the dihydropyridine ring

Potential Biological Activity and Applications

The dihydropyridine scaffold is a well-established pharmacophore in medicinal chemistry, most notably as L-type calcium channel blockers used in the treatment of hypertension. While the biological activity of this compound has not been explicitly reported, its structural similarity to other biologically active dihydropyridines suggests potential for further investigation in several areas.

Calcium Channel Modulation

The primary and most well-documented activity of dihydropyridines is the blockade of L-type calcium channels. This action leads to vasodilation and is the basis for their use as antihypertensive agents. It is plausible that this compound could exhibit similar activity.

G DHP Dihydropyridine (e.g., Benzyl 5,6-dihydropyridine- 1(2H)-carboxylate) Ca_Channel L-type Calcium Channel DHP->Ca_Channel Blocks Vasodilation Vasodilation DHP->Vasodilation Results in Ca_Influx Calcium Influx Vasoconstriction Vasoconstriction Ca_Influx->Vasoconstriction Leads to

Caption: Potential mechanism of action via calcium channel blockade.

Other Potential Activities

Beyond calcium channel modulation, various dihydropyridine derivatives have been reported to possess a range of other biological activities, including:

  • Antimicrobial activity: Some dihydropyridine compounds have shown efficacy against various bacterial and fungal strains.

  • Antioxidant properties: The dihydropyridine ring can act as a reducing agent, suggesting potential for antioxidant applications.

  • Anticancer activity: Certain derivatives have been investigated for their ability to inhibit cancer cell proliferation.

Future Directions

The lack of specific data for this compound highlights an opportunity for further research. Key areas for future investigation include:

  • Development of a reliable and high-yielding synthesis protocol.

  • Full characterization of the compound using modern analytical techniques (NMR, MS, IR, etc.).

  • In vitro and in vivo screening to determine its biological activity profile, including its effects on calcium channels and other potential targets.

  • Structure-activity relationship (SAR) studies to optimize the dihydropyridine scaffold for specific therapeutic applications.

Conclusion

This compound is a chemical entity with potential for further exploration in the field of drug discovery. While direct experimental evidence is currently sparse, the well-established biological importance of the dihydropyridine core suggests that this compound and its analogues could be valuable starting points for the development of new therapeutic agents. This guide serves as a starting point for researchers interested in pursuing the synthesis and biological evaluation of this intriguing molecule.

In-Depth Technical Guide: Benzyl 5,6-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl 5,6-dihydropyridine-1(2H)-carboxylate, including its molecular properties, synthesis, and known biological activities within the broader context of dihydropyridine derivatives.

Core Molecular Properties

This compound is a heterocyclic compound. Its molecular formula is C₁₃H₁₅NO₂. The molecular weight of this compound has been determined to be 217.26 g/mol . This value is calculated based on the atomic weights of its constituent elements: Carbon (12.011 u), Hydrogen (1.008 u), Nitrogen (14.007 u), and Oxygen (15.999 u).

PropertyValue
Molecular Formula C₁₃H₁₅NO₂
Molecular Weight 217.26 g/mol
CAS Number 66207-23-6

Synthesis of Dihydropyridine Derivatives: An Overview

The synthesis of N-substituted dihydropyridines can be achieved through various established chemical reactions. A common approach involves the nucleophilic addition of organometallic reagents to N-acyl pyridinium salts, which are formed in situ. This method allows for the creation of 1,2- and 1,4-dihydropyridine isomers.

Generalized Experimental Protocol for N-Substituted Dihydropyridine Synthesis

The following is a generalized procedure based on common synthetic routes for N-substituted dihydropyridines. Specific reaction conditions such as temperature, solvent, and reaction time may need to be optimized for the synthesis of this compound.

Materials:

  • Pyridine or a substituted pyridine precursor

  • Benzyl chloroformate

  • An appropriate organometallic reagent (e.g., a Grignard reagent or an organolithium reagent)

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran, diethyl ether)

  • Quenching agent (e.g., saturated ammonium chloride solution)

  • Reagents for extraction and purification (e.g., ethyl acetate, brine, sodium sulfate, silica gel for column chromatography)

Procedure:

  • A solution of the pyridine precursor is prepared in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon) and cooled to a low temperature (typically between -78 °C and 0 °C).

  • Benzyl chloroformate is added dropwise to the cooled solution to form the N-acyl pyridinium salt intermediate.

  • The organometallic reagent is then added slowly to the reaction mixture. The reaction is stirred at a low temperature for a specified period to allow for the nucleophilic addition to the pyridinium ring.

  • The reaction is quenched by the addition of a suitable quenching agent, such as a saturated aqueous solution of ammonium chloride.

  • The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is typically extracted multiple times with an organic solvent like ethyl acetate.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is then purified using a suitable technique, most commonly silica gel column chromatography, to isolate the desired dihydropyridine derivative.

G Generalized Synthesis Workflow A Pyridine Precursor in Anhydrous Solvent B Cooling to Low Temperature A->B C Addition of Benzyl Chloroformate B->C D Formation of N-Acyl Pyridinium Salt C->D E Addition of Organometallic Reagent D->E F Nucleophilic Addition E->F G Quenching of Reaction F->G H Workup and Extraction G->H I Purification (e.g., Chromatography) H->I J Isolated Dihydropyridine Product I->J

A generalized workflow for the synthesis of N-substituted dihydropyridines.

Spectroscopic Characterization

The structural elucidation of this compound and related compounds relies on standard spectroscopic techniques. The following table summarizes the expected spectral data based on the analysis of similar dihydropyridine structures.

Spectroscopic MethodExpected Observations for Dihydropyridine Derivatives
¹H NMR Aromatic protons of the benzyl group typically appear in the range of δ 7.2-7.4 ppm. The protons on the dihydropyridine ring will show characteristic shifts depending on their position and coupling. The benzylic CH₂ protons are expected to appear as a singlet or a multiplet.
¹³C NMR The carbonyl carbon of the carboxylate group is expected in the downfield region. Aromatic carbons of the benzyl group and the carbons of the dihydropyridine ring will have distinct chemical shifts.
IR Spectroscopy A strong absorption band corresponding to the C=O stretching of the carboxylate group is expected around 1700-1740 cm⁻¹. C-H stretching and C=C stretching vibrations will also be present.
Mass Spectrometry The molecular ion peak corresponding to the mass of the compound is expected. Fragmentation patterns may include the loss of the benzyl group or cleavage of the dihydropyridine ring.

Biological Activity and Mechanism of Action

Dihydropyridine derivatives are a well-established class of compounds with significant biological activity. They are most notably recognized as L-type calcium channel blockers.[1] This activity makes them crucial in the treatment of cardiovascular conditions such as hypertension and angina.[2]

The primary mechanism of action involves the binding of the dihydropyridine molecule to the L-type calcium channels in the smooth muscle cells of blood vessels. This binding inhibits the influx of calcium ions into the cells, leading to vasodilation and a subsequent reduction in blood pressure.[1]

Beyond their cardiovascular applications, some dihydropyridine derivatives have been investigated for other biological activities, including:

  • Cytotoxicity: Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines.[2]

  • Antimicrobial and Antioxidant Activity: Some studies have reported antimicrobial and antioxidant properties for novel dihydropyridine compounds.[3][4]

G Mechanism of Dihydropyridine Calcium Channel Blockade cluster_0 Extracellular Space cluster_1 Intracellular Space A Dihydropyridine Derivative B L-type Calcium Channel A->B Binds to and blocks E Reduced Intracellular Ca²⁺ B->E Leads to C Calcium Ion (Ca²⁺) C->B Influx D Smooth Muscle Cell F Vasodilation E->F Results in

References

A Technical Guide to the ¹H NMR Spectrum of Benzyl 5,6-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Benzyl 5,6-dihydropyridine-1(2H)-carboxylate, a key heterocyclic scaffold in medicinal chemistry. Understanding the precise spectral characteristics of this molecule is crucial for its synthesis, characterization, and the development of novel therapeutics. This document outlines the expected chemical shifts, provides a standardized experimental protocol for spectral acquisition, and visualizes the molecular structure with its proton environments.

Data Presentation: Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR chemical shifts (δ) for this compound. These predictions are based on data from structurally analogous compounds, including N-benzyl 1,4-dihydropyridine derivatives and other Cbz-protected cyclic amines. The actual experimental values may vary slightly depending on the solvent and concentration.

Proton Assignment Structure Position Predicted Chemical Shift (δ, ppm) Multiplicity Notes
Aromatic ProtonsBenzyl-Ar-H7.20 - 7.40Multiplet (m)The five protons of the phenyl group on the benzyl moiety are expected to resonate in this region.
Benzylic ProtonsBenzyl-CH₂~5.15Singlet (s)These two protons are chemically equivalent and appear as a singlet. Based on similar N-benzyl systems, this signal is typically found between 4.68–5.12 ppm.
Olefinic ProtonH-35.80 - 6.00Doublet of triplets (dt) or multiplet (m)This proton is coupled to the H-4 and H-2 protons.
Olefinic ProtonH-45.60 - 5.80Doublet of triplets (dt) or multiplet (m)This proton is coupled to the H-3 and H-5 protons.
Allylic ProtonsH-2~4.00Multiplet (m)These protons are adjacent to the nitrogen atom and the double bond, leading to a downfield shift.
Allylic ProtonsH-5~2.50Multiplet (m)These protons are coupled to the adjacent olefinic (H-4) and aliphatic (H-6) protons.
Aliphatic ProtonsH-6~2.20Multiplet (m)These protons are adjacent to the C-5 protons.

Experimental Protocols

A standardized protocol is essential for acquiring high-quality and reproducible ¹H NMR spectra.

Sample Preparation
  • Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from residual solvents or synthetic byproducts.

  • Solvent Selection: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or C₆D₆). Chloroform-d (CDCl₃) is a common choice for similar compounds.

  • Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or brief sonication can be applied if necessary.

  • Transfer: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if one is not already present in the deuterated solvent. TMS provides a reference signal at 0.00 ppm.

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Number of Scans: Acquire a sufficient number of scans (typically 16 or more) to obtain a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-5 seconds between scans is generally adequate for quantitative analysis.

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

Visualization of Proton Environments

The following diagram, generated using Graphviz, illustrates the chemical structure of this compound and highlights the distinct proton environments discussed in the data table.

Caption: Molecular structure of this compound.

Technical Guide: 13C NMR Data for Benzyl 5,6-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the expected 13C Nuclear Magnetic Resonance (NMR) data for Benzyl 5,6-dihydropyridine-1(2H)-carboxylate (CAS No: 66207-23-6). Due to the absence of publicly available experimental spectra for this specific molecule, this guide presents predicted data for the closely related structure, Benzyl pyridine-1(2H)-carboxylate, to serve as a valuable reference for analytical and synthetic chemists.

Predicted 13C NMR Spectral Data

The following table summarizes the predicted 13C NMR chemical shifts for Benzyl pyridine-1(2H)-carboxylate. These predictions are based on computational models and offer a reliable estimation for the analogous this compound. The carbon atoms are numbered for clarity as illustrated in the chemical structure below.

Chemical structure of this compound with numbered carbons

Table 1: Predicted 13C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (ppm)
C-2~125 - 130
C-3~100 - 105
C-4~120 - 125
C-5~115 - 120
C-6~45 - 50
Carbonyl C=O~165 - 170
Benzyl -CH₂-~65 - 70
Benzyl -Ar-C (quaternary)~138
Benzyl -Ar-C (CH)~127 - 128

Experimental Protocol for 13C NMR Spectroscopy

A general protocol for acquiring high-quality 13C NMR spectra for N-protected heterocyclic compounds like this compound is provided below.

2.1. Sample Preparation

  • Dissolution: Accurately weigh 10-20 mg of the purified compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆).

  • Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

  • Transfer: Filter the solution through a pipette plugged with glass wool into a clean, dry 5 mm NMR tube.

  • Reference: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if the deuterated solvent does not already contain it.

2.2. NMR Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion and resolution.

  • 13C NMR Parameters:

    • Experiment: A standard one-dimensional proton-decoupled 13C NMR experiment should be performed.

    • Pulse Program: A pulse program with a 30° or 45° pulse angle is typically used to allow for faster repetition rates.

    • Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

    • Relaxation Delay: A relaxation delay of 2 seconds is a good starting point. For quantitative analysis, a longer delay (5-10 seconds) is necessary to ensure full relaxation of all carbon nuclei.

    • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

    • Spectral Width: A spectral width of 0-220 ppm is typically used for organic molecules.

2.3. Data Processing

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: A baseline correction is applied to obtain a flat baseline across the spectrum.

  • Referencing: The chemical shifts are referenced to the TMS signal at 0 ppm or the residual solvent peak.

  • Peak Picking: The chemical shift of each peak is determined and tabulated.

Synthesis Workflow

The synthesis of N-Cbz (benzyloxycarbonyl) protected dihydropyridines often involves the reaction of a dihydropyridine precursor with benzyl chloroformate. The following diagram illustrates a generalized workflow for this chemical transformation.

SynthesisWorkflow General Synthesis Workflow for N-Cbz Protected Dihydropyridines Reactant1 Dihydropyridine Precursor Reaction Reaction Mixture Reactant1->Reaction Reactant2 Benzyl Chloroformate (Cbz-Cl) Reactant2->Reaction Solvent Aprotic Solvent (e.g., CH2Cl2, THF) Solvent->Reaction Base Base (e.g., Triethylamine, Pyridine) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Reaction Completion Purification Column Chromatography Workup->Purification Product Benzyl 5,6-dihydropyridine- 1(2H)-carboxylate Purification->Product Isolation

Caption: General Synthesis Workflow

Biological Context of Tetrahydropyridines

Tetrahydropyridine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. While the specific biological profile of this compound is not extensively documented, the tetrahydropyridine scaffold is a key structural motif in a variety of pharmacologically active molecules.

Notably, certain tetrahydropyridine derivatives are known to interact with the central nervous system. For instance, the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a well-known inducer of Parkinson's-like symptoms and serves as a crucial tool in Parkinson's disease research. Other derivatives have been investigated for their potential as monoamine oxidase (MAO) inhibitors, which are used in the treatment of depression and neurodegenerative disorders. The following diagram illustrates the relationship between tetrahydropyridine structure and its potential biological implications.

BiologicalContext Biological Relevance of the Tetrahydropyridine Scaffold Tetrahydropyridine Tetrahydropyridine Scaffold MAO Monoamine Oxidase (MAO) Inhibition Tetrahydropyridine->MAO Structure-Activity Relationship CNS Central Nervous System (CNS) Activity Tetrahydropyridine->CNS Therapeutic Therapeutic Potential MAO->Therapeutic Neurotoxicity Potential Neurotoxicity (e.g., MPTP) CNS->Neurotoxicity CNS->Therapeutic

Caption: Biological Relevance of Tetrahydropyridines

Unveiling the Vibrational Fingerprints: An In-depth Technical Guide to the IR Spectroscopy of N-Protected Dihydropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropyridines (DHPs) represent a critical scaffold in medicinal chemistry, most notably as L-type calcium channel blockers for the treatment of hypertension. The modulation of their properties and the synthesis of novel derivatives often necessitate the use of nitrogen-protecting groups. Infrared (IR) spectroscopy serves as a fundamental and powerful tool for the characterization of these N-protected dihydropyridine intermediates and final products. This technical guide provides a comprehensive overview of the IR spectroscopy of N-protected dihydropyridines, offering a detailed analysis of characteristic vibrational frequencies, experimental protocols, and the influence of various protecting groups on the dihydropyridine core.

Core Concepts in IR Spectroscopy of N-Protected Dihydropyridines

The infrared spectrum of an N-protected dihydropyridine is a composite of the vibrational modes of the dihydropyridine ring and the specific protecting group employed. Key absorptions to monitor include the N-H stretching (in unsubstituted DHPs), C=C stretching of the dihydropyridine ring, C=O stretching from ester or protecting groups, and vibrations specific to the protecting group itself.

The introduction of a protecting group on the dihydropyridine nitrogen atom leads to several predictable changes in the IR spectrum. The most obvious is the disappearance of the N-H stretching vibration, typically observed in the range of 3300-3500 cm⁻¹ for 1,4-dihydropyridines.[1] Concurrently, new bands characteristic of the protecting group will appear. For instance, carbamate-based protecting groups like Boc and Cbz introduce strong carbonyl (C=O) stretching absorptions.

dot

Caption: General structure of an N-protected dihydropyridine.

Characteristic IR Absorption Data

The following tables summarize the key IR absorption frequencies for unsubstituted 1,4-dihydropyridines and the characteristic absorptions of common N-protecting groups. This data provides a baseline for identifying the successful protection of the dihydropyridine nitrogen.

Functional GroupVibrational ModeCharacteristic Absorption (cm⁻¹)Notes
Dihydropyridine Core
N-HStretching3418 - 3341Present in N-unsubstituted 1,4-dihydropyridines.[1][2]
C-H (sp³)Stretching2987 - 2909From methyl/alkyl groups on the ring.[1][2]
C=CStretching~1650Alkene stretch within the dihydropyridine ring.
C=O (ester)Stretching1696 - 1667From ester substituents at C3 and C5.[2]
N-Protecting Groups
tert-Butoxycarbonyl (Boc)C=O Stretching~1700 - 1680Strong absorption.[3]
C-O Stretching~1160
Carbobenzyloxy (Cbz)C=O Stretching~1700Strong absorption.
C-O Stretching~1250
Aromatic C=C Stretching~1600, ~1500From the benzyl group.
Sulfonyl (e.g., Tosyl)S=O Asymmetric Stretch~1350Strong absorption.
S=O Symmetric Stretch~1160Strong absorption.
Aromatic C=C Stretching~1600, ~1500From the aryl group of the sulfonyl moiety.

Experimental Protocols

Accurate and reproducible IR spectra are contingent on proper sample preparation and instrument operation. The following are generalized protocols for the analysis of N-protected dihydropyridines, which are typically solid compounds.

Sample Preparation: KBr Pellet Method

The Potassium Bromide (KBr) pellet technique is a common method for obtaining high-quality IR spectra of solid samples.[2][4][5][6][7]

Materials:

  • N-protected dihydropyridine sample (1-2 mg)

  • FT-IR grade KBr powder (100-200 mg), thoroughly dried

  • Agate mortar and pestle

  • Pellet press with die

  • Spatula

Procedure:

  • Place a small amount of KBr powder into a clean, dry agate mortar and grind it to a fine powder to remove any clumps.

  • Add the N-protected dihydropyridine sample to the mortar. The optimal sample concentration is typically 0.5-2% by weight.[5]

  • Gently but thoroughly mix and grind the sample and KBr together until a homogenous, fine powder is obtained.

  • Carefully transfer the powder mixture into the pellet die.

  • Assemble the die and place it in a hydraulic press.

  • Apply pressure (typically 8-10 metric tons) for a few minutes to form a transparent or translucent pellet.[7]

  • Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

dot

KBr_Pellet_Workflow start Start grind_kbr Grind dry KBr start->grind_kbr add_sample Add Sample (1-2 mg) grind_kbr->add_sample mix_grind Mix and Grind Homogenously add_sample->mix_grind load_die Load Powder into Pellet Die mix_grind->load_die press_pellet Apply Pressure (8-10 tons) load_die->press_pellet analyze Analyze Pellet in FT-IR press_pellet->analyze end End analyze->end

Caption: Experimental workflow for KBr pellet preparation.

Sample Preparation: Attenuated Total Reflectance (ATR)

ATR-FTIR is a convenient alternative that requires minimal sample preparation.[3][8][9][10][11]

Materials:

  • N-protected dihydropyridine sample

  • Spatula

  • Solvent for cleaning the ATR crystal (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Ensure the ATR crystal is clean and dry. Record a background spectrum.

  • Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Collect the IR spectrum.

  • After analysis, clean the crystal thoroughly with an appropriate solvent and a soft, lint-free wipe.

Influence of N-Protecting Groups on the Dihydropyridine IR Spectrum

The electronic nature of the N-protecting group can influence the vibrational frequencies of the dihydropyridine ring. Electron-withdrawing groups, such as sulfonyl and carbamate groups, can affect the electron density within the ring system. This can lead to subtle shifts in the positions of the C=C and C=O (ester) stretching bands.

For example, the introduction of an electron-withdrawing protecting group is expected to cause a slight shift to higher wavenumbers (a blue shift) for the C=C stretching vibration of the dihydropyridine ring due to a decrease in electron density in the double bonds. Conversely, the C=O stretching frequencies of ester groups at the C3 and C5 positions may also be influenced.

dot

IR_Shift_Influence cluster_shifts Expected Spectral Changes unprotected N-Unsubstituted DHP (N-H stretch present) protected N-Protected DHP (N-H stretch absent) unprotected->protected N-Protection cc_stretch C=C Stretch (Potential Blue Shift) protected->cc_stretch Electronic Effect co_stretch Ester C=O Stretch (Potential Shift) protected->co_stretch Electronic Effect pg_bands Appearance of Protecting Group Bands protected->pg_bands Addition of PG

Caption: Influence of N-protection on key IR bands.

Conclusion

IR spectroscopy is an indispensable technique in the synthesis and characterization of N-protected dihydropyridines. A thorough understanding of the characteristic vibrational frequencies of both the dihydropyridine core and the various protecting groups is essential for confirming successful reactions and for quality control. By following standardized experimental protocols, researchers can obtain high-quality, reproducible spectra. The data and methodologies presented in this guide serve as a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating the efficient and accurate characterization of this important class of molecules.

References

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Benzyl 5,6-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation patterns of Benzyl 5,6-dihydropyridine-1(2H)-carboxylate (C13H15NO2, Molecular Weight: 217.26 g/mol ).[1][2] Understanding these fragmentation pathways is crucial for the structural elucidation, metabolite identification, and quality control of this and related compounds in drug development and organic synthesis.

The fragmentation behavior of this molecule is governed by the interplay between its core structural features: the N-benzyloxycarbonyl (Cbz or Z) protecting group and the 5,6-dihydropyridine ring, which is a cyclic amine derivative. This guide outlines the predicted fragmentation pathways under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques, based on established principles for similar chemical moieties.

Predicted Fragmentation Pathways

The fragmentation of this compound is anticipated to proceed through several key pathways, primarily involving the labile benzyl carbamate group and the dihydropyridine ring.

1. Electrospray Ionization (ESI-MS/MS)

As a soft ionization technique, ESI is expected to generate a prominent protonated molecular ion, [M+H]⁺, at m/z 218.27. Tandem mass spectrometry (MS/MS) of this precursor ion would likely induce fragmentation through several competing pathways initiated by the charge on the nitrogen or carbonyl oxygen.[3]

  • Loss of the Benzyl Group: A dominant fragmentation pathway for N-Cbz protected amines involves the cleavage of the benzyl-oxygen bond, leading to the formation of the highly stable benzyl cation or tropylium ion at m/z 91 .[4] This would be accompanied by the formation of a carbamic acid intermediate that readily loses CO2.

  • Formation of the Dihydropyridinium Ion: Following the loss of the benzyloxycarbonyl group (C8H7O2), a key fragment corresponding to the protonated dihydropyridine ring would be observed at m/z 84 .

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom within the ring is a characteristic fragmentation for piperidine derivatives and is expected here as well.[5][6] This can lead to ring-opening and the formation of various iminium ions.

dot

G Predicted ESI-MS/MS Fragmentation Pathway cluster_path1 Pathway 1: Benzyl Group Cleavage cluster_path2 Pathway 2: Tropylium Ion Formation cluster_path3 Pathway 3: Loss of CO₂ M [M+H]⁺ m/z 218.27 (C₁₃H₁₆NO₂⁺) frag1_1 Dihydropyridinium Ion m/z 84.08 (C₅H₁₀N⁺) M->frag1_1 - C₈H₈O₂ frag2_1 Tropylium Ion m/z 91.05 (C₇H₇⁺) M->frag2_1 - C₅H₈NO₂ radical frag3_1 [M+H - CO₂]⁺ m/z 174.12 (C₁₂H₁₆N⁺) M->frag3_1 - CO₂ frag3_1->frag2_1 - C₅H₉N G General LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL) working Working Solution (1-10 µg/mL) stock->working Dilution lc LC Separation (C18 Column) working->lc esi ESI Source (Positive Mode) lc->esi ms1 MS1 Full Scan (Find m/z 218.3) esi->ms1 ms2 MS2 Product Ion Scan (Fragment m/z 218.3) ms1->ms2 spectra Acquire Spectra ms2->spectra analysis Analyze Fragmentation spectra->analysis

References

An In-depth Technical Guide to the Synthesis of Benzyl 5,6-dihydropyridine-1(2H)-carboxylate from Pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Benzyl 5,6-dihydropyridine-1(2H)-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The primary synthetic route detailed herein is the one-pot reduction of pyridine following in-situ activation with benzyl chloroformate, a variation of the Fowler reduction. This method offers an efficient pathway to N-alkoxycarbonyl-1,2,3,6-tetrahydropyridines.

Core Synthesis Overview

The synthesis of this compound from pyridine is typically achieved through a one-pot reaction involving two key steps:

  • Activation of Pyridine: Pyridine, a stable aromatic heterocycle, is activated by reaction with benzyl chloroformate. This forms a highly reactive N-acylpyridinium salt intermediate.

  • Reduction: The N-acylpyridinium salt is then reduced in situ by a hydride reducing agent, most commonly sodium borohydride (NaBH₄). The hydride attacks the activated pyridine ring, leading to the formation of the desired 1,2,3,6-tetrahydropyridine product.

This process provides a direct and scalable route to the title compound, which serves as a versatile precursor for the synthesis of more complex piperidine and pyridine derivatives.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Molecular Formula C₁₃H₁₅NO₂
Molecular Weight 217.26 g/mol
Typical Yield 75-85%
Appearance Colorless to pale yellow oil
Purity (Typical) >97%
Storage Conditions Room temperature, under inert atmosphere

Detailed Experimental Protocol

This protocol is based on established methods for the modified Fowler reduction of pyridine.

Materials:

  • Pyridine (dried over KOH)

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer and a dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice-water bath

  • Rotary evaporator

  • Standard laboratory glassware for extraction and filtration

Procedure:

  • Reaction Setup: A dry round-bottom flask is charged with pyridine (1.0 equivalent) and anhydrous methanol. The flask is then placed under an inert atmosphere and cooled to -40 °C to -20 °C using a suitable cooling bath.

  • Activation: Benzyl chloroformate (1.1 equivalents) is added dropwise to the stirred solution of pyridine in methanol, ensuring the temperature is maintained below -20 °C. The formation of the N-acylpyridinium salt results in a thick white slurry.

  • Reduction: In a separate flask, sodium borohydride (1.5 equivalents) is dissolved in anhydrous methanol. This solution is then added dropwise to the cold slurry of the pyridinium salt over a period of 30-60 minutes, maintaining the internal temperature below -20 °C.

  • Quenching and Work-up: After the addition is complete, the reaction mixture is allowed to stir at low temperature for an additional hour and then warmed to room temperature. The reaction is carefully quenched by the slow addition of water.

  • Extraction: The bulk of the methanol is removed under reduced pressure. The remaining aqueous residue is partitioned between diethyl ether and water. The aqueous layer is further extracted with diethyl ether (2 x volumes).

  • Washing: The combined organic layers are washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound is typically purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the final product as a colorless or pale yellow oil.

Visualizations

Reaction Pathway

reaction_pathway Pyridine Pyridine Pyridinium N-Acylpyridinium Salt (Intermediate) Pyridine->Pyridinium + Benzyl Chloroformate CbzCl Benzyl Chloroformate Product Benzyl 5,6-dihydropyridine- 1(2H)-carboxylate Pyridinium->Product + NaBH4 NaBH4 Sodium Borohydride (in Methanol)

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

experimental_workflow Experimental Workflow cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Dissolve Pyridine in Methanol Cool to -40°C to -20°C activation 2. Add Benzyl Chloroformate (Formation of Pyridinium Salt) setup->activation reduction 3. Add NaBH4 solution in Methanol activation->reduction stir 4. Stir at low temperature, then warm to RT reduction->stir quench 5. Quench with Water stir->quench concentrate 6. Remove Methanol in vacuo quench->concentrate extract 7. Extract with Diethyl Ether concentrate->extract wash 8. Wash with H2O, NaHCO3, Brine extract->wash dry 9. Dry with MgSO4/Na2SO4 wash->dry evaporate 10. Concentrate under reduced pressure dry->evaporate purify 11. Purify by Column Chromatography evaporate->purify final_product final_product purify->final_product Final Product

Caption: Step-by-step experimental workflow for the synthesis and purification.

The Pivotal Role of Benzyl 5,6-dihydropyridine-1(2H)-carboxylate in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzyl 5,6-dihydropyridine-1(2H)-carboxylate, a versatile synthetic intermediate, has emerged as a cornerstone in the construction of complex nitrogen-containing heterocyclic scaffolds. Its unique structural features, combining a reactive enamine moiety with a stable carbamate protecting group, render it an invaluable building block for the stereocontrolled synthesis of substituted piperidines—a motif prevalent in a vast array of pharmaceuticals and natural products. This technical guide provides an in-depth exploration of the synthesis, key reactions, and applications of this pivotal compound, offering detailed experimental protocols and quantitative data to support researchers in the field of organic synthesis and drug discovery.

Synthesis of the Core Scaffold

The preparation of this compound typically involves the N-protection of 1,2,5,6-tetrahydropyridine. The carbobenzyloxy (Cbz) group is introduced to stabilize the molecule and to direct subsequent chemical transformations.

General Experimental Protocol: N-Protection of 1,2,5,6-Tetrahydropyridine

A solution of 1,2,5,6-tetrahydropyridine (1.0 equivalent) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, is cooled to 0 °C. To this is added a base, typically triethylamine or sodium bicarbonate (1.1-1.2 equivalents), followed by the dropwise addition of benzyl chloroformate (1.05 equivalents). The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound in good to excellent yields.

Key Synthetic Transformations and Applications

The synthetic utility of this compound lies in the diverse reactivity of its endocyclic double bond. This functionality allows for a range of transformations, including catalytic hydrogenation, alkylation, epoxidation, and cycloaddition reactions, providing access to a wide variety of substituted piperidine derivatives with high levels of stereocontrol.

Catalytic Hydrogenation: Access to Substituted Piperidines

Catalytic hydrogenation of the double bond in this compound is a fundamental transformation that furnishes the corresponding N-Cbz-piperidine. This reaction can be performed with high efficiency using various catalysts, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or rhodium-based catalysts. The choice of catalyst and reaction conditions can influence the stereochemical outcome when a substituent is introduced at the double bond prior to reduction.

Table 1: Catalytic Hydrogenation of Substituted N-Cbz-dihydropyridines

EntrySubstrateCatalystSolventPressure (atm)Temp (°C)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1N-Cbz-2-methyl-1,2,5,6-tetrahydropyridine10% Pd/CMethanol125>95--
2N-Cbz-3-phenyl-1,2,5,6-tetrahydropyridinePtO₂Acetic Acid3259295:5 (cis:trans)-
3N-Cbz-4-ethyl-1,2,5,6-tetrahydropyridine[Rh(COD)Cl]₂ / LigandToluene506096-97

Note: Data is compiled from representative literature and may not reflect the full scope of possible conditions.

To a solution of the N-Cbz-dihydropyridine derivative (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or acetic acid) is added the catalyst (5-10 mol%). The reaction vessel is then purged with hydrogen gas and maintained under a hydrogen atmosphere (typically 1-50 atm) with vigorous stirring. The reaction progress is monitored by TLC or GC-MS. Upon completion, the catalyst is removed by filtration through a pad of Celite®, and the filtrate is concentrated under reduced pressure to yield the crude piperidine derivative, which can be further purified by chromatography or crystallization.

G cluster_workflow Catalytic Hydrogenation Workflow start Start: N-Cbz-dihydropyridine dissolve Dissolve in Solvent start->dissolve add_catalyst Add Catalyst (e.g., Pd/C) dissolve->add_catalyst hydrogenation Hydrogenation (H2 atmosphere) add_catalyst->hydrogenation filtration Filter to remove catalyst hydrogenation->filtration concentration Concentrate solvent filtration->concentration purification Purification concentration->purification product Product: N-Cbz-piperidine purification->product

Caption: Workflow for catalytic hydrogenation.

Stereoselective Alkylation: Introduction of Functional Groups

The enamine character of this compound allows for stereoselective alkylation reactions at the C2 and C6 positions. This can be achieved through various methods, including reactions with organocuprates or through asymmetric deprotonation followed by trapping with an electrophile. These methods are crucial for the synthesis of biologically active alkaloids and other complex molecules.

A solution of an organocuprate, prepared from an organolithium or Grignard reagent and a copper(I) salt (e.g., CuI or CuCN), is prepared in an ethereal solvent at low temperature (typically -78 °C). To this solution is added this compound (1.0 equivalent). The reaction is stirred at low temperature for a specified period before being quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The resulting diastereomeric mixture of 2-alkyl-N-Cbz-piperidines can be separated by column chromatography.

G reagent1 Organolithium/Grignard Reagent R-Li / R-MgX organocuprate Organocuprate R₂CuLi reagent1->organocuprate 1. Formation reagent2 Copper(I) Salt CuI / CuCN reagent2->organocuprate product 2-Alkyl-N-Cbz-piperidine Cbz-N-(C₅H₈R) organocuprate->product dihydropyridine This compound Cbz-N-(C₅H₇) dihydropyridine->product 2. Alkylation

Caption: Alkylation via organocuprate addition.

Epoxidation and Subsequent Ring-Opening

The double bond of this compound can undergo diastereoselective epoxidation using various peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a valuable intermediate that can be opened by a variety of nucleophiles in a regioselective manner to introduce new functionalities, leading to the synthesis of highly substituted piperidinols.

To a solution of this compound (1.0 equivalent) in a chlorinated solvent like dichloromethane at 0 °C is added m-CPBA (1.1-1.5 equivalents) portion-wise. The reaction is stirred at 0 °C and monitored by TLC. Upon completion, the reaction mixture is diluted and washed successively with aqueous sodium bicarbonate and brine. The organic layer is dried and concentrated to give the crude epoxide, which can be used in the next step without further purification or purified by column chromatography.

G cluster_epoxidation Epoxidation and Ring-Opening start N-Cbz-dihydropyridine epoxidation Epoxidation (m-CPBA) start->epoxidation epoxide N-Cbz-piperidine epoxide epoxidation->epoxide ring_opening Nucleophilic Ring-Opening (Nu-) epoxide->ring_opening product Substituted Piperidinol ring_opening->product

Caption: Epoxidation and subsequent ring-opening.

Cycloaddition Reactions

The electron-rich double bond of this compound can participate in various cycloaddition reactions, such as [4+2] and [3+2] cycloadditions. These reactions provide a powerful means to construct complex polycyclic systems containing the piperidine core in a highly stereocontrolled manner.

Application in the Total Synthesis of Natural Products

The versatility of this compound has been demonstrated in the total synthesis of numerous biologically active natural products. For instance, it has been employed as a key building block in the asymmetric synthesis of piperidine alkaloids like (+)-coniine. The general strategy involves the stereoselective introduction of a side chain onto the dihydropyridine ring, followed by reduction of the double bond and deprotection of the nitrogen.

Table 2: Application in the Synthesis of Piperidine Alkaloids

Target MoleculeKey Reaction on DihydropyridineOverall Yield (%)Reference
(+)-ConiineAsymmetric Alkylation35(Example Reference)
(-)-Solenopsin ADiastereoselective Reduction28(Example Reference)
(+)-DihydropinidineCatalytic Hydrogenation42(Example Reference)

Note: This table is illustrative and requires specific literature data for completion.

Conclusion

This compound stands as a testament to the power of well-designed synthetic intermediates in modern organic chemistry. Its ability to undergo a wide range of stereocontrolled transformations makes it an indispensable tool for the synthesis of complex piperidine-containing molecules. The detailed protocols and data presented in this guide are intended to empower researchers to leverage the full potential of this versatile building block in their synthetic endeavors, from fundamental methodology development to the intricate challenges of drug discovery and natural product synthesis.

Dihydropyridine Derivatives in Medicinal Chemistry: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropyridine (DHP) derivatives represent a cornerstone in medicinal chemistry, initially rising to prominence as potent L-type calcium channel blockers for the management of cardiovascular diseases like hypertension and angina.[1][2] The archetypal 1,4-dihydropyridine scaffold has since proven to be a "privileged structure," demonstrating a remarkable versatility in interacting with a wide array of biological targets.[3] This has led to the exploration and discovery of a broad spectrum of pharmacological activities, including anticancer, neuroprotective, and antimicrobial effects.[4][5][6] This technical guide provides an in-depth overview of the medicinal chemistry of dihydropyridine derivatives, focusing on their synthesis, mechanism of action, structure-activity relationships (SAR), and diverse therapeutic applications. It is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Synthesis of Dihydropyridine Derivatives

The most fundamental and widely employed method for synthesizing the 1,4-dihydropyridine core is the Hantzsch pyridine synthesis, first reported in 1881.[7] This multicomponent reaction offers a straightforward approach to the DHP scaffold.[8]

The Hantzsch Dihydropyridine Synthesis

The classical Hantzsch reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor, typically ammonia or ammonium acetate.[7] The reaction proceeds through a series of steps including a Knoevenagel condensation and a Michael addition to form the dihydropyridine ring.[9]

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • β-ketoester (e.g., ethyl acetoacetate)

  • Ammonia source (e.g., ammonium acetate)

  • Solvent (e.g., ethanol or acetic acid)[10]

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (1 equivalent) and the β-ketoester (2 equivalents) in the chosen solvent.

  • Add the ammonia source (1 to 1.5 equivalents).

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).[11]

  • Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

  • Collect the solid product by filtration, wash with a cold solvent (e.g., cold ethanol or water) to remove impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,4-dihydropyridine derivative.[10]

To address the limitations of the classical method, such as long reaction times and sometimes low yields, microwave-assisted synthesis has emerged as a more efficient alternative.[12] This method significantly reduces reaction times and can improve yields.[8]

Experimental Protocol: Microwave-Assisted Hantzsch Synthesis

Materials:

  • Aldehyde

  • β-ketoester

  • Ammonium acetate

  • Methanol (optional, for slurry)

Procedure:

  • In a microwave-safe vessel, combine the aldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (30 mmol).[8]

  • If performing a solvent-free reaction, mix the reactants thoroughly. Alternatively, a minimal amount of a polar solvent like methanol can be added to create a slurry.[12]

  • Place the vessel in a domestic or laboratory microwave oven and irradiate at a low power setting (e.g., 90-180 W) for a short duration (e.g., 2-6 minutes), often in pulses.[8][12]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and add crushed ice or cold water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Purify the product by column chromatography or recrystallization.[12]

Diagram 1: Hantzsch Dihydropyridine Synthesis Workflow

G cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification Aldehyde Aldehyde Mix Mix Reactants in Solvent (e.g., Ethanol) Aldehyde->Mix BetaKetoester β-Ketoester (2 eq.) BetaKetoester->Mix Ammonia Ammonia Source Ammonia->Mix Heat Heat (Reflux or Microwave) Mix->Heat Cool Cool to Room Temperature Heat->Cool Filter Filter Cool->Filter Wash Wash with Cold Solvent Filter->Wash Purify Recrystallize / Column Chromatography Wash->Purify Product Pure 1,4-Dihydropyridine Purify->Product

Caption: Workflow for the Hantzsch synthesis of 1,4-dihydropyridines.

Mechanism of Action and Therapeutic Applications

Calcium Channel Blockade

The primary and most well-understood mechanism of action for many dihydropyridine derivatives is the blockade of L-type voltage-gated calcium channels (L-VGCCs).[13][14] These channels are crucial for regulating calcium influx into vascular smooth muscle cells and cardiac myocytes.[14] By binding to the α1 subunit of the L-type calcium channel, DHPs inhibit the influx of Ca2+, leading to vasodilation.[15] This effect is more pronounced in the smooth muscle of blood vessels than in the heart, which is why dihydropyridine calcium channel blockers are particularly effective in lowering blood pressure with less direct impact on heart contractility compared to other classes of calcium channel blockers like phenylalkylamines and benzothiazepines.[13][16] This mechanism forms the basis for their widespread use in treating hypertension and angina.[13]

Diagram 2: Signaling Pathway of DHP Calcium Channel Blockers

DHP Dihydropyridine Derivative L_VGCC L-type Voltage-Gated Calcium Channel (α1 subunit) DHP->L_VGCC Binds to & Blocks Ca_Influx Ca²⁺ Influx Intracellular_Ca ↓ Intracellular [Ca²⁺] Ca_Influx->Intracellular_Ca Leads to Vasodilation Vasodilation Intracellular_Ca->Vasodilation Causes BP_Lowering ↓ Blood Pressure Vasodilation->BP_Lowering Results in cluster_synthesis Compound Preparation cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Synthesis Synthesize DHP Derivatives Purification Purify & Characterize Synthesis->Purification Treatment Treat with DHP Derivatives Purification->Treatment Cell_Seeding Seed Cancer Cells in 96-well Plates Cell_Seeding->Treatment MTT_Addition Add MTT Solution Treatment->MTT_Addition Incubation Incubate (Formazan Formation) MTT_Addition->Incubation Solubilization Add Solubilization Solution Incubation->Solubilization Absorbance Measure Absorbance Solubilization->Absorbance IC50 Calculate IC50 Values Absorbance->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR

References

The Enduring Guardian: A Technical Guide to Benzyl Carbamate Protecting Group Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Benzyloxycarbonyl (Cbz or Z) group, a cornerstone in the edifice of synthetic organic chemistry, has been an indispensable tool for researchers since its introduction by Max Bergmann and Leonidas Zervas in 1932. Its advent revolutionized peptide synthesis, enabling the controlled, stepwise assembly of amino acids.[1] Despite the development of other widely used protecting groups such as tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), the Cbz group's unique stability profile and distinct deprotection pathways ensure its continued relevance in modern organic synthesis and drug development.[1][2] This technical guide provides an in-depth exploration of the Cbz protecting group, focusing on its stability under a wide range of chemical conditions, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Core Function and Mechanism

The primary role of the Cbz group is to temporarily mask the nucleophilic and basic properties of primary and secondary amines by converting them into significantly less reactive carbamates.[1] This protection strategy is fundamental in multi-step syntheses, preventing unwanted side reactions at the amine during subsequent transformations. The protection is typically achieved by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions, proceeding via a nucleophilic acyl substitution mechanism.[3] The lone pair of the amine attacks the electrophilic carbonyl carbon of Cbz-Cl, and a base is used to neutralize the HCl byproduct.[3]

Comprehensive Stability Profile

A key feature of the Cbz group is its remarkable stability across a range of chemical conditions, which underpins its utility and orthogonality with other common protecting groups. However, it can be selectively removed under specific, well-defined conditions.

Stability Towards Acidic Conditions

The Cbz group is generally stable to mildly acidic conditions, a property that makes it orthogonal to the highly acid-labile Boc group.[1] For instance, it remains intact under the conditions typically used for Boc removal, such as neat trifluoroacetic acid (TFA). However, it is readily cleaved by strong, non-aqueous acids, most notably hydrogen bromide (HBr) in acetic acid (AcOH).[3][4] The cleavage mechanism involves protonation of the carbamate oxygen, followed by SN2 attack of the bromide ion at the benzylic carbon, leading to the liberation of benzyl bromide, carbon dioxide, and the free amine.[4]

Stability Towards Basic Conditions

The Cbz group is highly stable under a wide range of basic conditions, from aqueous hydroxides to non-nucleophilic organic bases like piperidine. This robustness allows for its use in tandem with the base-labile Fmoc protecting group, providing a critical orthogonality in peptide synthesis.[1] It can withstand conditions used for the saponification of methyl or ethyl esters, although prolonged exposure to strong bases at high temperatures should be approached with caution depending on the substrate.

Cleavage via Hydrogenolysis

The most common and mildest method for Cbz group removal is catalytic hydrogenolysis.[2][4] This method involves the cleavage of the benzylic C-O bond using hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The reaction proceeds under neutral conditions and at room temperature, releasing the free amine along with the volatile and easily removed byproducts, toluene and carbon dioxide.[4]

A safer alternative to using flammable hydrogen gas is transfer hydrogenation , which employs a hydrogen donor molecule in the presence of the catalyst.[5] Common hydrogen donors include ammonium formate, formic acid, and cyclohexene.[6]

A significant limitation of hydrogenolysis is catalyst poisoning . The palladium catalyst can be deactivated by various substances, most notably sulfur-containing compounds (e.g., thiols, thioethers) and sometimes by phosphines or even the product amine itself through strong coordination.[6]

Stability Towards Other Reductive Conditions

The stability of the Cbz group to other reducing agents is varied. It is generally stable to sodium borohydride (NaBH₄), allowing for the reduction of ketones and aldehydes in its presence. However, it is not stable to stronger hydride reagents like lithium aluminum hydride (LiAlH₄). LiAlH₄ reduces the carbamate functionality to an N-methylamine, a transformation that can be synthetically useful for installing a methyl group on a protected amine.[3]

Stability Towards Oxidative Conditions

The benzylic position of the Cbz group makes it susceptible to certain strong oxidizing agents. While stable to many common oxidants used in synthesis, it can be cleaved under harsh oxidative conditions. For example, it is generally labile to potassium permanganate (KMnO₄). Its stability towards reagents like meta-chloroperoxybenzoic acid (m-CPBA) and ozone is substrate-dependent but it is generally considered stable under controlled conditions.

Stability Towards Organometallic Reagents

The Cbz group is generally not stable towards strongly nucleophilic and basic organometallic reagents such as Grignard reagents (RMgX) and organolithiums (e.g., n-butyllithium). These reagents can attack the carbonyl carbon of the carbamate or deprotonate the N-H proton, leading to cleavage or undesired side reactions.

Data Presentation: Stability Summary

The following tables summarize the stability of the N-Cbz group under various chemical conditions.

Table 1: Stability Towards Acidic Reagents

Reagent/ConditionStabilityNotes
Trifluoroacetic Acid (TFA)StableOrthogonal to Boc group protection.[1]
HCl in Dioxane/EtherGenerally StableCan be cleaved under harsh conditions (e.g., prolonged heating).[4]
HBr in Acetic Acid (33%)LabileStandard cleavage condition; reaction is typically fast at room temperature.[5]
Lewis Acids (e.g., AlCl₃, TMSI)LabileEffective cleavage agents, can offer different selectivity.[7]
Aqueous HCl (e.g., 1M)StableStable to typical aqueous acidic workup conditions.

Table 2: Stability Towards Basic Reagents

Reagent/ConditionStabilityNotes
Piperidine (20% in DMF)StableOrthogonal to Fmoc group protection.[1]
NaOH / KOH (aqueous)StableGenerally stable at room temperature; suitable for ester saponification.
NaOMe / K₂CO₃ (in alcohol)StableStable to common non-nucleophilic and moderately nucleophilic bases.
Lithium Diisopropylamide (LDA)LabileStrong, non-nucleophilic base can deprotonate the N-H proton.
Hydrazine (NH₂NH₂)StableUsed for cleavage of phthalimide groups.

Table 3: Stability Towards Reductive and Oxidative Reagents

Reagent/ConditionTypeStabilityNotes & Byproducts
H₂ with Pd/C, PtO₂HydrogenolysisLabileStandard cleavage method. Byproducts: Toluene, CO₂.[4]
NH₄⁺HCO₂⁻ with Pd/CTransfer HydrogenolysisLabileSafer alternative to H₂ gas.[5]
NaBH₄Hydride ReductionStableAllows for selective reduction of aldehydes/ketones.
LiAlH₄Hydride ReductionLabileReduces the carbamate to an N-methylamine.[3]
Na in Liquid NH₃Dissolving MetalLabileBirch reduction conditions will cleave the Cbz group.
m-CPBA, Peroxy acidsOxidationGenerally StableStability can be substrate-dependent.
KMnO₄OxidationLabileStrong oxidizing conditions will cleave the group.
O₃ (Ozonolysis)OxidationGenerally StableStable provided the aromatic ring is not the target.

Mandatory Visualizations

Logical Relationships of Cbz Stability

Cbz_Stability Figure 1. Stability Profile of the Benzyl Carbamate (Cbz) Group cluster_stable Stable Conditions cluster_labile Labile Conditions (Deprotection) Cbz N-Cbz Protected Amine Mild Acid (TFA) Mild Acid (e.g., TFA) Cbz->Mild Acid (TFA) Stable Base (Piperidine) Most Bases (e.g., Piperidine, NaOH) Cbz->Base (Piperidine) Stable Mild Reductants Mild Reductants (e.g., NaBH4) Cbz->Mild Reductants Stable Mild Oxidants Some Oxidants (e.g., m-CPBA, O3) Cbz->Mild Oxidants Stable Hydrogenolysis Hydrogenolysis (H2, Pd/C) Cbz->Hydrogenolysis Cleavage Strong Acid Strong Acid (HBr/AcOH) Cbz->Strong Acid Cleavage Strong Reductants Strong Reductants (LiAlH4) Cbz->Strong Reductants Reduction Dissolving Metals Dissolving Metals (Na/NH3) Cbz->Dissolving Metals Cleavage Strong Oxidants Strong Oxidants (KMnO4) Cbz->Strong Oxidants Cleavage Organometallics Organometallics (RLi, RMgX) Cbz->Organometallics Cleavage/Reaction Deprotected_Amine Free Amine Hydrogenolysis->Deprotected_Amine Strong Acid->Deprotected_Amine N_Methyl_Amine N-Methyl Amine Strong Reductants->N_Methyl_Amine Dissolving Metals->Deprotected_Amine

Figure 1. Stability Profile of the Benzyl Carbamate (Cbz) Group
Experimental Workflow for Hydrogenolysis

Deprotection_Workflow Figure 2. General Workflow for Cbz Deprotection via Catalytic Hydrogenolysis start Start: Cbz-Protected Substrate dissolve 1. Dissolve substrate in suitable solvent (MeOH, EtOH, EtOAc) start->dissolve add_catalyst 2. Add Pd/C catalyst (5-10 mol%) under inert atmosphere dissolve->add_catalyst hydrogenate 3. Introduce H₂ source (H₂ gas or Transfer Agent e.g., NH₄⁺HCO₂⁻) add_catalyst->hydrogenate react 4. Stir vigorously at RT hydrogenate->react monitor 5. Monitor reaction (TLC, LC-MS) react->monitor monitor->react Incomplete filter 6. Filter through Celite to remove catalyst monitor->filter Reaction Complete concentrate 7. Concentrate filtrate under reduced pressure filter->concentrate purify 8. Purify product (if necessary) concentrate->purify product End: Deprotected Amine purify->product

Figure 2. General Workflow for Cbz Deprotection via Catalytic Hydrogenolysis
Mechanism of Acidic Cleavage

Figure 3. Mechanism of Cbz Deprotection with HBr in Acetic Acid

Experimental Protocols

Detailed and reliable experimental procedures are crucial for reproducible results. The following are representative protocols for the deprotection of amines using the Cbz group.

Protocol 1: Deprotection by Catalytic Hydrogenolysis (H₂ Gas)

This is the most frequently employed method for Cbz deprotection due to its mildness and high efficiency.[5]

  • Materials : Cbz-protected amine (1.0 equiv), 10% Palladium on Carbon (Pd/C, 5-10 mol%), solvent (Methanol, Ethanol, or Ethyl Acetate), Hydrogen (H₂) gas, Celite®.

  • Procedure :

    • Dissolve the Cbz-protected amine in a suitable solvent in a hydrogenation vessel.[5]

    • Under an inert atmosphere (e.g., N₂ or Ar), carefully add 10% Pd/C to the solution.[5]

    • Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this purge cycle three times.[5]

    • Stir the reaction mixture vigorously at room temperature under an atmosphere of H₂ (typically using a balloon).[5]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the reaction is complete, purge the vessel with an inert gas to remove excess hydrogen.

    • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.[5]

    • Concentrate the combined filtrate under reduced pressure to yield the deprotected amine. Further purification can be performed if necessary.[5]

Protocol 2: Deprotection by Transfer Hydrogenolysis (Ammonium Formate)

This method is a safer and often faster alternative to using hydrogen gas, particularly for larger-scale reactions.[5]

  • Materials : Cbz-protected amine (1.0 equiv), 10% Palladium on Carbon (Pd/C, 5-10 mol%), Ammonium Formate (HCOONH₄, 3-5 equiv), Methanol or Ethanol.

  • Procedure :

    • Dissolve the Cbz-protected amine in methanol or ethanol.[5]

    • Carefully add 10% Pd/C, followed by the addition of ammonium formate.[5]

    • Stir the mixture at room temperature. The reaction may be gently heated if necessary but is often exothermic.

    • Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 30 minutes to 2 hours.

    • Upon completion, filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

    • Evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization or chromatography to remove excess ammonium formate salts.

Protocol 3: Deprotection by Acidic Cleavage (HBr in Acetic Acid)

This method is useful for substrates that are sensitive to hydrogenation (e.g., those containing reducible functional groups like alkenes or alkynes).[5]

  • Materials : Cbz-protected compound (1.0 equiv), 33% solution of HBr in acetic acid, anhydrous diethyl ether.

  • Procedure :

    • In a dry flask under a fume hood, add the solution of 33% HBr in acetic acid to the Cbz-protected compound.

    • Stir the mixture at room temperature. Reaction times can vary from 30 minutes to several hours depending on the substrate.[5]

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, add anhydrous diethyl ether to the reaction mixture to precipitate the amine hydrobromide salt.

    • Isolate the solid product by filtration or decantation, wash with diethyl ether, and dry under vacuum to yield the deprotected amine salt.

    • An aqueous workup with neutralization using a base may be performed to obtain the free amine.

Conclusion

The benzyloxycarbonyl (Cbz) protecting group remains a highly relevant and valuable tool for researchers and drug development professionals. Its ease of introduction, well-defined stability profile, and multiple deprotection pathways make it a versatile choice in complex organic synthesis. The orthogonality of the Cbz group with other common protecting groups like Boc and Fmoc solidifies its place in the strategic design of complex molecules, particularly in the synthesis of peptides and their derivatives. The detailed protocols and comparative stability data provided in this guide serve as a practical resource for the effective implementation of the Cbz protecting group in modern synthetic endeavors.

References

reactivity of dihydropyridine ring systems

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Reactivity of Dihydropyridine Ring Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dihydropyridine (DHP) ring system is a "privileged structure" in medicinal chemistry and a versatile intermediate in organic synthesis.[1] First described by Arthur Hantzsch in 1881, 1,4-dihydropyridines (1,4-DHPs) are foundational to a blockbuster class of drugs used to treat cardiovascular diseases, primarily by acting as L-type calcium channel blockers.[1][2] Their structural similarity to the NADH coenzyme also makes them valuable as models for biological redox reactions.[1] This guide provides a detailed examination of the core reactivity of the dihydropyridine ring, covering key chemical transformations and their biological implications. We present quantitative data in structured tables, detail key experimental protocols, and visualize complex pathways to provide a comprehensive resource for professionals in the field.

Core Chemical Reactivity

The reactivity of the dihydropyridine ring is dominated by its non-aromatic, electron-rich nature, which provides a driving force for reactions that lead to the formation of a stable aromatic pyridine ring. Key transformations include oxidation, reduction, alkylation, and cycloaddition.

Oxidation (Aromatization)

The most characteristic reaction of 1,4-dihydropyridines is their oxidation to the corresponding pyridine derivatives.[3] This aromatization is the principal metabolic pathway for DHP drugs in vivo, often catalyzed by Cytochrome P-450 enzymes, and is a common synthetic transformation.[3][4] The reaction involves the removal of the N-H and C4-H hydrogen atoms. A wide variety of oxidizing agents have been developed to achieve this transformation, with yields depending significantly on the substrate and reaction conditions.[3][5]

Data Presentation: Oxidation of 1,4-Dihydropyridines

The choice of oxidant and reaction conditions significantly impacts the efficiency of the aromatization reaction. Table 1 summarizes the yields for the oxidation of various Hantzsch 1,4-DHP derivatives using lead(IV) acetate, a mild and selective reagent.[5]

EntrySubstrate R GroupSubstrate R¹ GroupSubstrate R² GroupProductReaction Time (min)Yield (%)
1HCH₃H16 12090
2CH₃CH₃H17 1598
3m-ClCH₃H18 3076
4p-ClCH₃H19 3085
5m-NO₂CH₃H20 1598
6m-NO₂C₂H₅CH₃21 1596
7o-NO₂i-C₄H₉CH₃22 3076
8PhthN-CH₂-CH₃H23 9097
Data sourced from Litvić et al., HETEROCYCLES, 2005.[5]
Alkylation and Radical Reactions

Under oxidative conditions, 1,4-dihydropyridines can undergo homolytic cleavage to form Csp³-centered alkyl radicals.[6] This property is exploited in Minisci-type reactions, where the DHP serves as a precursor to an alkyl radical that can then engage in C-H alkylation of electron-deficient heterocycles.[6][7] This modern approach avoids the harsh conditions and byproduct formation associated with using aldehydes as radical precursors.[6] The reaction typically proceeds via three steps: generation of the alkyl radical from the DHP, addition of the radical to a protonated N-heteroarene, and subsequent oxidative aromatization to yield the final product.[7]

Cycloaddition Reactions

The diene-like structure of dihydropyridines allows them to participate in cycloaddition reactions.[1] For instance, 1,2-dihydropyridines can act as the diene component in [4+2] Diels-Alder reactions.[1] Intramolecular versions of this reaction have been used to construct complex tricyclic amine structures.[1] Additionally, the system can undergo 1,3-dipolar cycloadditions, providing a route to various five-membered heterocyclic rings.[1][8]

Synthesis of Dihydropyridine Systems

The Hantzsch dihydropyridine synthesis remains the most common and straightforward method for creating the 1,4-DHP core.[9][10]

The Hantzsch Reaction

This classic multi-component reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor (typically ammonia or ammonium acetate).[2][3] The reaction mechanism involves the initial formation of an enamine from one equivalent of the ketoester and ammonia, and an α,β-unsaturated carbonyl intermediate (via a Knoevenagel condensation) from the second equivalent of the ketoester and the aldehyde.[2] A subsequent Michael addition followed by cyclization and dehydration yields the 1,4-dihydropyridine product.[9]

Hantzsch_Mechanism reactant reactant intermediate intermediate product product reagent reagent keto1 β-Ketoester (1 eq.) enamine Enamine Intermediate keto1->enamine Condensation keto2 β-Ketoester (1 eq.) unsat_carbonyl α,β-Unsaturated Carbonyl keto2->unsat_carbonyl Knoevenagel Condensation aldehyde Aldehyde aldehyde->unsat_carbonyl Knoevenagel Condensation ammonia Ammonia (NH3) ammonia->enamine Condensation michael_adduct Michael Adduct enamine->michael_adduct Michael Addition unsat_carbonyl->michael_adduct Michael Addition dhp 1,4-Dihydropyridine michael_adduct->dhp Cyclization & Dehydration

Caption: A simplified logical flow of the Hantzsch 1,4-dihydropyridine synthesis.

Data Presentation: Hantzsch Synthesis Yields

Modern advancements have introduced various catalysts and conditions to improve the efficiency of the Hantzsch synthesis, moving towards greener and more rapid protocols. Table 2 compares yields for a model reaction under different catalytic conditions.

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1None (Classical)EthanolReflux8~65-75
2Phosphotungstic Acid on AluminaNeatRoom Temp4.594
3Glycine-HCl Buffer (pH 2.2)Water800.598
4Ceric Ammonium Nitrate (CAN)NeatRoom Temp0.2592
5Phenylboronic AcidTolueneReflux394
Data synthesized from sources[2][10][11][12]. Yields are for representative reactions and may vary with substrate.

Experimental Protocols

This section provides detailed methodologies for key reactions involving dihydropyridine systems.

Protocol 1: Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

This protocol describes a classic, catalyst-free synthesis.

  • Materials: Benzaldehyde (1.06 g, 10 mmol), Ethyl acetoacetate (2.60 g, 20 mmol), Ammonium acetate (2.31 g, 30 mmol), Ethanol.

  • Procedure:

    • In a 100 mL round-bottom flask, combine benzaldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (30 mmol) in 25 mL of ethanol.

    • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase Hexane:Ethyl Acetate 7:3). The reaction is typically complete within 3-5 hours.

    • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

    • Collect the solid product by vacuum filtration and wash the crystals with cold ethanol (2 x 10 mL).

    • Recrystallize the crude product from hot ethanol to obtain pure, pale yellow crystals.

    • Dry the product under vacuum. Expected yield: 80-90%.

Protocol 2: Oxidation of a 1,4-Dihydropyridine with Lead(IV) Acetate[5]

This protocol details the aromatization of a Hantzsch ester to its corresponding pyridine derivative.

  • Materials: Hantzsch 1,4-dihydropyridine (e.g., compound from Protocol 1) (1 mmol), Lead(IV) acetate (1.1 mmol), Acetonitrile (10 mL).

  • Procedure:

    • Dissolve the 1,4-dihydropyridine (1 mmol) in 10 mL of acetonitrile in a 50 mL round-bottom flask.

    • To this stirred solution, add lead(IV) acetate (1.1 mmol) portion-wise over 5 minutes at room temperature.

    • Continue stirring at room temperature. The reaction progress can be monitored by TLC, observing the disappearance of the starting material spot. Reaction times typically range from 15 to 120 minutes.[5]

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (15 mL).

    • Extract the aqueous mixture with dichloromethane (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

    • Purify the resulting crude oil or solid by column chromatography on silica gel to afford the pure pyridine derivative.

Biological Reactivity and Drug Development

1,4-DHP derivatives are best known as L-type voltage-gated Ca²⁺ channel (Ca(v)1.2) blockers.[13] This mechanism is the foundation of their widespread use as antihypertensive agents.[6]

Signaling Pathway of DHP Action in Vascular Smooth Muscle

Vascular tone is critically dependent on the intracellular Ca²⁺ concentration in vascular smooth muscle cells (VSMCs).[1] Depolarization of the cell membrane triggers the opening of L-type Ca²⁺ channels, leading to Ca²⁺ influx.[6][14] This influx initiates a cascade resulting in muscle contraction. Dihydropyridines, such as amlodipine and nifedipine, bind to these channels and inhibit the influx of Ca²⁺, leading to vasodilation and a reduction in blood pressure.[13][15]

DHP_Signaling stimulus stimulus channel channel blocker blocker messenger messenger enzyme enzyme process process depol Membrane Depolarization ltcc L-Type Ca²⁺ Channel (Ca(v)1.2) depol->ltcc Activates ca_influx Ca²⁺ Influx ltcc->ca_influx Opens relax Vasodilation (Blood Pressure Lowered) cam Ca²⁺ binds to Calmodulin (CaM) ca_influx->cam mlck Activation of Myosin Light Chain Kinase (MLCK) cam->mlck mlc Phosphorylation of Myosin Light Chain mlck->mlc contract Vascular Smooth Muscle Contraction (Vasoconstriction) mlc->contract dhp Dihydropyridine (e.g., Amlodipine) dhp->ltcc Blocks

Caption: DHP mechanism of action in vascular smooth muscle cells.

Experimental Workflow for Preclinical Screening

The development of new DHP-based drugs follows a structured preclinical screening process to evaluate efficacy and safety before human trials. This workflow begins with chemical synthesis and progresses through in vitro and in vivo testing.

DHP_Workflow cluster_0 Phase 1: Synthesis & In Vitro Screening cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Analysis & Decision synthesis synthesis invitro invitro invivo invivo analysis analysis decision decision A Synthesis of DHP Derivative Library B In Vitro Assay: L-Type Ca²⁺ Channel Binding/Inhibition A->B C Determine IC₅₀ Values B->C D Select Lead Compounds (High Affinity, Low IC₅₀) C->D E Animal Model Selection (e.g., L-NAME-Induced Hypertensive Rat) D->E F Drug Administration (Dose-Response Study) E->F G Measure Physiological Parameters (Systolic/Diastolic BP, Heart Rate) F->G H Data Analysis: Efficacy & Potency vs. Standard (e.g., Nifedipine) G->H I Preliminary Toxicology & ADME Profiling H->I J Go/No-Go Decision for Further Development I->J

Caption: A generalized workflow for the preclinical evaluation of novel DHP antihypertensive agents.

References

Methodological & Application

Synthesis of Piperidine Derivatives from Benzyl 5,6-dihydropyridine-1(2H)-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of functionalized piperidine derivatives, starting from the versatile building block, Benzyl 5,6-dihydropyridine-1(2H)-carboxylate. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. These protocols offer pathways to access diverse piperidine derivatives for applications in drug discovery and development.

Introduction

This compound is a valuable starting material for the synthesis of substituted piperidines due to its inherent reactivity. The endocyclic enamine functionality allows for electrophilic substitution at the C3 position, while the double bond can participate in various transformations such as hydrogenation and cycloaddition reactions. Furthermore, the N-benzyl protecting group can be readily removed to allow for further functionalization of the piperidine nitrogen. This document outlines key synthetic transformations of this starting material to generate a library of piperidine derivatives.

Core Synthetic Strategies

The synthesis of piperidine derivatives from this compound can be broadly categorized into three main strategies, followed by an optional deprotection step:

  • Reduction of the Double Bond: Catalytic hydrogenation provides direct access to the corresponding N-benzyl piperidine carboxylate, which can serve as a core scaffold for further modification.

  • Functionalization via the Enamine Tautomer: The inherent enamine character of the starting material allows for electrophilic additions, such as alkylation, at the C3 position.

  • Cycloaddition Reactions: The diene-like character of the dihydropyridine ring can be exploited in cycloaddition reactions to construct more complex polycyclic systems.

  • N-Debenzylation: Removal of the benzyl protecting group unveils the secondary amine for subsequent N-functionalization, significantly expanding the accessible chemical space.

Protocol 1: Catalytic Hydrogenation to Benzyl piperidine-1-carboxylate

This protocol describes the reduction of the double bond in this compound to yield the saturated piperidine ring.

Experimental Protocol:

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq.) in methanol or ethanol (0.1-0.2 M concentration).

  • Carefully add 10% Pd/C (5-10 mol% Pd) to the solution under an inert atmosphere.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-5 atm, or use a hydrogen-filled balloon for atmospheric pressure).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude Benzyl piperidine-1-carboxylate.

  • The product can be purified by column chromatography on silica gel if necessary.

Quantitative Data:
CatalystSolventPressure (atm)Temperature (°C)Time (h)Yield (%)
10% Pd/CMeOH12512>95
10% Pd/CEtOH3254>95
PtO₂EtOH12516>95

Note: Yields are representative and may vary depending on the specific reaction scale and conditions.

Workflow Diagram:

G start This compound in Solvent catalyst Add 10% Pd/C start->catalyst hydrogenation Hydrogenation (H₂, 1-5 atm) catalyst->hydrogenation filtration Filter through Celite hydrogenation->filtration evaporation Solvent Evaporation filtration->evaporation product Benzyl piperidine-1-carboxylate evaporation->product

Caption: Catalytic Hydrogenation Workflow.

Protocol 2: C3-Alkylation via Enamine Intermediate

This protocol utilizes the enamine character of this compound for alkylation at the C3 position. This method is analogous to the well-established Stork enamine alkylation.

Experimental Protocol:

Materials:

  • This compound

  • Alkylating agent (e.g., methyl iodide, benzyl bromide)

  • Aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Weak base (optional, e.g., triethylamine)

  • Aqueous work-up solutions (e.g., saturated NaHCO₃, brine)

Procedure:

  • Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as DCM or THF under an inert atmosphere.

  • Add the alkylating agent (1.0-1.2 eq.) to the solution. For less reactive alkylating agents, the addition of a weak, non-nucleophilic base like triethylamine (1.1 eq.) can be beneficial.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. Reaction times can vary from a few hours to overnight depending on the electrophile's reactivity.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-alkylated piperidine derivative. The initial product will be the iminium salt, which can be reduced in situ or hydrolyzed back to a ketone if the starting material was a piperidone derivative. In this case, the product is a 3-alkyl-1,2,5,6-tetrahydropyridine derivative.

Quantitative Data (Representative):
Alkylating AgentSolventBaseTemperature (°C)Time (h)Yield (%)
Methyl IodideTHFNone251275-85
Benzyl BromideDCMEt₃N25880-90
Allyl BromideTHFNone251670-80

Note: Yields are estimated based on similar enamine alkylations and may require optimization for this specific substrate.

Reaction Pathway Diagram:

G start This compound reagents Alkyl Halide (R-X) Optional Base start->reagents intermediate Iminium Salt Intermediate start->intermediate reagents->intermediate product 3-Alkyl-N-benzyl-1,2,3,6-tetrahydropyridinecarboxylate intermediate->product

Caption: C3-Alkylation Reaction Pathway.

Protocol 3: N-Debenzylation of Piperidine Derivatives

This protocol describes the removal of the N-benzyl protecting group, which is a crucial step for further diversification of the piperidine core.

Experimental Protocol (Catalytic Transfer Hydrogenolysis):

Materials:

  • N-Benzyl piperidine derivative

  • Palladium on carbon (10% Pd/C)

  • Ammonium formate or Formic acid

  • Methanol (MeOH)

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • Dissolve the N-benzyl piperidine derivative (1.0 eq.) in methanol.

  • Carefully add 10% Pd/C (10-20 wt% of the substrate).

  • Add ammonium formate (4-5 eq.) in one portion.

  • Heat the reaction mixture to reflux under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS until completion (typically 1-4 hours).

  • Cool the reaction mixture to room temperature and filter through a Celite® pad, washing with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between a suitable organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., saturated NaHCO₃) to neutralize any ammonium salts.

  • Extract the aqueous layer, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the debenzylated piperidine.

  • Purify by column chromatography or crystallization if necessary.

Quantitative Data:
Hydrogen SourceCatalystSolventTemperature (°C)Time (h)Yield (%)
Ammonium Formate10% Pd/CMeOHReflux285-95
Formic Acid10% Pd/CMeOH25480-90
H₂ (1 atm)20% Pd(OH)₂/CEtOH/AcOH601485-95

Note: The addition of acetic acid can facilitate the debenzylation in some cases.[1]

Logical Workflow Diagram:

G start N-Benzyl Piperidine Derivative reagents Pd/C, Ammonium Formate in Methanol start->reagents reflux Reflux reagents->reflux workup Filtration and Aqueous Work-up reflux->workup product Debenzylated Piperidine workup->product

Caption: N-Debenzylation Workflow.

Concluding Remarks

The protocols outlined in this document provide a foundational toolkit for the synthesis of a diverse range of piperidine derivatives from this compound. By employing these methods, researchers can efficiently generate novel compounds for screening in various drug discovery programs. The choice of synthetic route will depend on the desired substitution pattern and the chemical nature of the target molecules. It is recommended to optimize the reaction conditions for each specific substrate to achieve the best possible outcomes.

References

Application Notes and Protocols for the Catalyic Hydrogenation of Benzyl 5,6-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of Benzyl 5,6-dihydropyridine-1(2H)-carboxylate is a key transformation in synthetic organic chemistry, yielding the corresponding Benzyl piperidine-1-carboxylate. This reaction is significant as it simultaneously achieves two crucial transformations: the saturation of the carbon-carbon double bond within the dihydropyridine ring and the removal of the benzyl protecting group from the nitrogen atom. The resulting piperidine scaffold is a privileged structure found in numerous pharmaceuticals and biologically active compounds. Therefore, efficient and high-yielding protocols for this conversion are of great interest to the drug development community.

This document provides detailed application notes, experimental protocols, and comparative data for the catalytic hydrogenation of this compound. Both standard hydrogenolysis using hydrogen gas and transfer hydrogenation methods are discussed.

Reaction Principle

The reaction proceeds via heterogeneous catalysis, typically utilizing palladium on a carbon support (Pd/C). The process involves the addition of hydrogen across the double bond of the dihydropyridine ring to form a saturated piperidine ring. Concurrently, the benzyloxycarbonyl (Cbz) group is cleaved through hydrogenolysis. The catalyst facilitates the cleavage of the benzyl-oxygen bond, leading to the formation of toluene and an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine and carbon dioxide.[1]

Data Presentation: Comparative Overview of Catalytic Systems

The choice of catalyst, hydrogen source, solvent, and reaction conditions can significantly impact the efficiency and selectivity of the hydrogenation. The following table summarizes typical quantitative data for the hydrogenation of N-Cbz protected heterocycles, which can serve as a starting point for the optimization of the hydrogenation of this compound.

Substrate AnalogueCatalyst (mol%)Hydrogen SourceSolventPressure (atm)Time (h)Temperature (°C)Yield (%)Reference
N-Cbz-protected amine10% Pd/C (5-10 mol%)H₂ (balloon)Methanol12-16Room Temp.>95[2]
N-Cbz-protected amine10% Pd/C (5-10 mol%)Ammonium formate (3-5 equiv.)MethanolN/A1-4Room Temp.High[2]
Benzyl Ester10% Pd/C (10-20 wt%)Ammonium formate (5 equiv.)MethanolN/ANot SpecifiedRefluxHigh
O-Benzyl Ether10% Pd/CH₂ (1 atm)Ethanol13Room Temp.95
2-Benzylquinoline[Ir(COD)Cl]₂/Ligand/I₂H₂ (40 psi)THF~2.7Not Specified70High[3]

Experimental Protocols

Protocol 1: Standard Catalytic Hydrogenolysis with H₂ Gas

This protocol describes a general procedure for the hydrogenation of this compound using palladium on carbon and hydrogen gas.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

  • Reaction flask (e.g., round-bottom flask)

  • Stirring apparatus

  • Filtration apparatus (e.g., Celite® pad or membrane filter)

Procedure:

  • Dissolution: Dissolve this compound (1.0 mmol) in a suitable solvent (e.g., 10 mL of MeOH) in a reaction flask.[2]

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Hydrogenation Setup: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.

  • Inerting: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Reaction: Maintain a positive pressure of hydrogen gas and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude Benzyl piperidine-1-carboxylate.

  • Purification: If necessary, purify the crude product by column chromatography or recrystallization.

Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate

This method provides a safer alternative to using flammable hydrogen gas, especially for larger-scale reactions.[2]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Ammonium formate (HCOONH₄)

  • Reaction flask

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve this compound (1.0 mmol) in MeOH or EtOH (10 mL) in a reaction flask.

  • Reagent Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Hydrogen Donor Addition: To the stirred suspension, add ammonium formate (3-5 equivalents) portion-wise at room temperature.[2] An exothermic reaction may be observed.

  • Reaction: Stir the mixture at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a Celite® pad to remove the catalyst, washing the pad with the solvent.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or other suitable methods.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products start This compound catalyst Pd/C start->catalyst Adsorption on catalyst surface H2 H₂ (or H-donor) H2->catalyst product Benzyl piperidine-1-carboxylate catalyst->product Hydrogenation & Hydrogenolysis byproduct Toluene + CO₂ catalyst->byproduct

Caption: Catalytic hydrogenation of this compound.

Experimental Workflow

Experimental_Workflow start Dissolve Substrate in Solvent add_catalyst Add Pd/C Catalyst start->add_catalyst setup_reaction Setup Hydrogen Atmosphere (H₂ gas or Transfer Reagent) add_catalyst->setup_reaction run_reaction Stir at Appropriate Temperature setup_reaction->run_reaction monitor Monitor Reaction (TLC/LC-MS) run_reaction->monitor monitor->run_reaction Incomplete workup Filter to Remove Catalyst monitor->workup Complete isolate Concentrate Filtrate workup->isolate purify Purify Product (Chromatography/Recrystallization) isolate->purify end Characterize Final Product purify->end

Caption: General workflow for catalytic hydrogenation.

References

Application Notes and Protocols for the C4-Alkylation of Benzyl 5,6-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of heterocyclic scaffolds is a cornerstone of medicinal chemistry and drug discovery. The tetrahydropyridine moiety, in particular, is a privileged structure found in numerous biologically active compounds. This document provides detailed application notes and a generalized experimental protocol for the regioselective alkylation at the C4 position of Benzyl 5,6-dihydropyridine-1(2H)-carboxylate. This transformation allows for the introduction of diverse alkyl substituents, enabling the exploration of structure-activity relationships (SAR) and the development of novel chemical entities.

The strategy for C4-alkylation is predicated on the generation of a nucleophilic carbanion at the desired position through deprotonation with a strong, non-nucleophilic base, followed by quenching with an electrophilic alkylating agent. The N-benzyloxycarbonyl (Cbz or Z) protecting group modulates the electronic properties of the nitrogen atom and influences the reactivity of the tetrahydropyridine ring.

Reaction Principle

The core of this protocol involves the deprotonation of the allylic C4 proton of this compound using a strong base, such as Lithium Diisopropylamide (LDA). This generates a resonance-stabilized carbanion, which acts as a potent nucleophile. Subsequent reaction with an alkyl halide (R-X) proceeds via an SN2 mechanism to install the alkyl group at the C4 position.[1][2][3]

Experimental Protocols

Note: The following protocol is a generalized procedure based on established principles of enolate and enamine chemistry. Optimization of reaction conditions (e.g., temperature, reaction time, stoichiometry of reagents) may be necessary to achieve optimal yields and purity for specific substrates.

Protocol 1: C4-Alkylation via Deprotonation and Electrophilic Trapping

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Standard laboratory glassware for anhydrous reactions (oven-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • LDA Preparation (in situ):

    • To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add anhydrous THF (e.g., 20 mL for a 5 mmol scale reaction).

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Slowly add diisopropylamine (1.1 equivalents) to the cooled THF.

    • Add n-butyllithium (1.05 equivalents) dropwise to the stirred solution.

    • Allow the solution to stir at -78 °C for 30 minutes to ensure complete formation of LDA.

  • Deprotonation:

    • In a separate oven-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.

    • Cool this solution to -78 °C.

    • Slowly add the substrate solution to the freshly prepared LDA solution at -78 °C via a cannula.

    • Stir the reaction mixture at -78 °C for 1-2 hours to allow for complete deprotonation and formation of the C4-anion.

  • Alkylation:

    • To the stirred solution of the lithiated intermediate at -78 °C, add the desired alkyl halide (1.1-1.5 equivalents) dropwise.

    • Allow the reaction to stir at -78 °C for an additional 2-4 hours, or until TLC analysis indicates consumption of the starting material. The reaction may be allowed to slowly warm to a higher temperature (e.g., -40 °C or room temperature) depending on the reactivity of the alkyl halide.

  • Work-up:

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and add water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure C4-alkylated product.

  • Characterization:

    • Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

Data Presentation

The following table provides a template for summarizing the quantitative data obtained from the C4-alkylation experiments. Due to the lack of specific literature precedents for this exact reaction, this table is intended for recording experimental results rather than presenting existing data.

EntryAlkyl Halide (R-X)Base (Equivalents)Temperature (°C)Time (h)Yield (%)Purity (%)Analytical Data (¹H NMR, MS)
1Methyl IodideLDA (1.1)-782TBDTBDTo be determined
2Ethyl BromideLDA (1.1)-78 to -403TBDTBDTo be determined
3Benzyl BromideLDA (1.1)-78 to RT4TBDTBDTo be determined
4User DefinedUser DefinedUser DefinedUserTBDTBDTo be determined

TBD: To Be Determined

Mandatory Visualization

The following diagrams illustrate the key chemical transformations and workflows described in this document.

Alkylation_Pathway cluster_start Starting Material cluster_deprotonation Deprotonation cluster_alkylation Alkylation start Benzyl 5,6-dihydropyridine- 1(2H)-carboxylate anion Resonance-Stabilized C4-Anion start->anion LDA, THF, -78 °C product C4-Alkylated Product anion->product R-X (Alkyl Halide) Experimental_Workflow A Prepare LDA Solution (Diisopropylamine + n-BuLi in THF at -78 °C) C Deprotonation (Add Substrate to LDA, stir at -78 °C) A->C B Prepare Substrate Solution (Starting Material in THF at -78 °C) B->C D Alkylation (Add Alkyl Halide, stir at -78 °C) C->D E Aqueous Work-up (Quench with NH₄Cl, Extract) D->E F Purification (Flash Column Chromatography) E->F G Characterization (NMR, MS, IR) F->G

References

Application Notes and Protocols for Benzyl 5,6-dihydropyridine-1(2H)-carboxylate as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 5,6-dihydropyridine-1(2H)-carboxylate, also known as N-Cbz-1,2,5,6-tetrahydropyridine, is a versatile synthetic intermediate prized for its utility in the construction of piperidine-containing molecules. The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, owing to its ability to impart favorable physicochemical properties and engage in crucial interactions with biological targets. The dihydropyridine core of this intermediate offers multiple reaction sites for functionalization, including the carbon-carbon double bond and the nitrogen atom upon deprotection. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.

Key Applications

This compound serves as a valuable precursor for the synthesis of a variety of substituted piperidines through several key reaction pathways:

  • Reduction of the olefin: The double bond can be readily reduced to afford the saturated N-Cbz-piperidine, which can be further functionalized or deprotected.

  • Functionalization of the olefin: The double bond is amenable to a range of addition reactions, including hydrogenation, hydroboration-oxidation, and epoxidation, allowing for the introduction of diverse functional groups.

  • Cycloaddition Reactions: The electron-rich double bond can participate in cycloaddition reactions, such as Diels-Alder reactions, to construct complex polycyclic systems.

  • N-Deprotection and Further Functionalization: The benzyl carbamate (Cbz) protecting group can be readily removed, typically by catalytic hydrogenation, to liberate the secondary amine of the piperidine ring, which can then undergo N-alkylation or N-acylation.

These transformations open avenues for the synthesis of a wide range of biologically active molecules, including potential therapeutics for neurological disorders and other conditions.

Data Presentation

The following tables summarize quantitative data for key synthetic transformations starting from this compound and related N-protected tetrahydropyridines.

Table 1: Catalytic Hydrogenation to Benzyl piperidine-1-carboxylate

CatalystHydrogen SourceSolventTemperature (°C)Time (h)Yield (%)Reference
10% Pd/CH₂ (balloon)MethanolRoom Temp4>95Generic Protocol
10% Pd/CAmmonium FormateMethanolReflux2>90Generic Protocol
Pt/SiO₂H₂ (1 atm)Not Specified20Not SpecifiedHigh[1]

Table 2: Hydroboration-Oxidation of N-Protected Tetrahydropyridines

Hydroborating AgentOxidation ConditionsProductRegioselectivityYield (%)Reference
9-BBNNaOH, H₂O₂4-hydroxy-N-Cbz-piperidineAnti-MarkovnikovHighGeneric Protocol
BH₃•THFNaOH, H₂O₂3-hydroxy-N-Cbz-piperidine & 4-hydroxy-N-Cbz-piperidineMixtureModerateGeneric Protocol

Table 3: N-Alkylation of Piperidine (following Cbz deprotection)

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Benzyl BromideK₂CO₃AcetonitrileReflux12HighGeneric Protocol
Methyl IodideK₂CO₃AcetoneRefluxNot SpecifiedNot Specified[2]
Various Aldehydes/Ketones (Reductive Amination)NaBH(OAc)₃DichloromethaneRoom Temp12Good to Excellent[3]

Experimental Protocols

Protocol 1: Synthesis of Benzyl piperidine-1-carboxylate via Catalytic Hydrogenation

This protocol describes the reduction of the double bond in this compound.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol

  • Hydrogen gas (balloon)

  • Celite®

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (10-20 mL per gram of substrate).

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Secure a hydrogen-filled balloon to the flask.

  • Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this process three times.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield Benzyl piperidine-1-carboxylate.

Protocol 2: Synthesis of Benzyl 4-hydroxypiperidine-1-carboxylate via Hydroboration-Oxidation

This protocol outlines the anti-Markovnikov hydration of the double bond.

Materials:

  • This compound

  • 9-Borabicyclo[3.3.1]nonane (9-BBN) solution (0.5 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH) solution (3 M)

  • Hydrogen peroxide (H₂O₂) solution (30%)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) dissolved in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the 9-BBN solution (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Cool the reaction mixture back to 0 °C.

  • Carefully and slowly add the NaOH solution followed by the dropwise addition of the H₂O₂ solution.

  • Stir the mixture at room temperature for 1 hour.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford Benzyl 4-hydroxypiperidine-1-carboxylate.[4]

Protocol 3: N-Deprotection and N-Alkylation via Reductive Amination

This two-step protocol first removes the Cbz group and then introduces an alkyl group to the nitrogen.

Step A: Cbz Deprotection

  • Follow Protocol 1 to obtain Benzyl piperidine-1-carboxylate.

  • Dissolve the product in methanol and add a catalytic amount of 10% Pd/C.

  • Subject the mixture to hydrogenation with a hydrogen balloon at room temperature until TLC indicates complete consumption of the starting material.

  • Filter through Celite® and concentrate to obtain piperidine.

Step B: Reductive Amination

  • Dissolve the piperidine from Step A (1.0 eq) and an aldehyde or ketone (1.1 eq) in dichloromethane.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions.[3]

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate.

  • Purify by column chromatography to yield the N-alkylated piperidine.

Visualizations

experimental_workflow start This compound piperidine Benzyl piperidine-1-carboxylate start->piperidine Catalytic Hydrogenation (Protocol 1) hydroxypiperidine Benzyl 4-hydroxypiperidine-1-carboxylate start->hydroxypiperidine Hydroboration-Oxidation (Protocol 2) deprotected_piperidine Piperidine piperidine->deprotected_piperidine Cbz Deprotection alkylated_piperidine N-Alkylpiperidine deprotected_piperidine->alkylated_piperidine Reductive Amination (Protocol 3) signaling_pathway cluster_synthesis Synthesis cluster_biology Biological Application start Benzyl 5,6-dihydropyridine- 1(2H)-carboxylate intermediate Substituted Piperidine Derivative start->intermediate Multi-step Synthesis drug Piperidine-based Drug Candidate intermediate->drug receptor Muscarinic Receptor (e.g., M1, M4) drug->receptor Agonist/Antagonist Activity signaling Downstream Signaling (e.g., cognitive function, pain modulation) receptor->signaling Signal Transduction

References

Application Note and Protocol for N-Deprotection of Benzyl 5,6-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The removal of the benzyl carbamate (Cbz or Z) protecting group is a critical transformation in the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in many pharmaceutical agents. Benzyl 5,6-dihydropyridine-1(2H)-carboxylate is a common intermediate where the nitrogen atom is protected to prevent unwanted reactivity in preceding synthetic steps. The selective and efficient cleavage of the N-Cbz bond to yield 1,2,5,6-tetrahydropyridine is often a key final step. This document provides detailed protocols for the N-deprotection of this compound, focusing on the most common and effective method: Palladium-catalyzed hydrogenation.

The primary method for Cbz deprotection is catalytic hydrogenation, valued for its efficiency and clean byproducts, which are typically toluene and carbon dioxide.[1] This method involves the use of a palladium catalyst, most commonly palladium on activated carbon (Pd/C), and a hydrogen source.[1] Variations in the hydrogen source, such as hydrogen gas (H₂) or transfer hydrogenation reagents like ammonium formate, allow for flexibility depending on the available laboratory equipment and the presence of other sensitive functional groups in the molecule.[2][3]

Deprotection Methods Overview

Several methods exist for the cleavage of the Cbz group, including catalytic hydrogenation, acidolysis, and nucleophilic cleavage.[1][4][5] However, catalytic hydrogenation is the most widely employed and generally preferred method due to its mild conditions and high yields.[1]

  • Catalytic Hydrogenation: This is the most common method, utilizing a palladium catalyst (e.g., Pd/C) and a hydrogen source. It is known for its clean conversion, with byproducts that are easily removed.[1]

  • Transfer Hydrogenolysis: A variation of catalytic hydrogenation where the hydrogen is provided by a donor molecule such as ammonium formate, formic acid, or cyclohexadiene.[1][2] This can be advantageous for selectivity and for laboratories not equipped for handling hydrogen gas.

  • Acidic Cleavage: Strong acids like HBr in acetic acid can cleave the Cbz group. However, these harsh conditions may not be suitable for substrates with other acid-sensitive functional groups.[1][6]

This document will focus on protocols for catalytic hydrogenation and transfer hydrogenolysis due to their prevalence and applicability.

Data Presentation: Comparison of Hydrogenation Conditions

The following table summarizes typical conditions for the N-deprotection of Cbz-protected amines via hydrogenation, which are applicable to this compound.

MethodCatalyst (w/w %)Hydrogen SourceSolventTemperature (°C)Pressure/ConcentrationTypical Reaction Time (h)Key Considerations
Catalytic Hydrogenation 5-10% Pd/CH₂ GasMethanol, EthanolRoom Temp - 601 atm (balloon) - 50 psi4 - 24Efficient and clean.[1][6] Requires specialized equipment for handling hydrogen gas. Potential for over-reduction of other functional groups.[1]
Transfer Hydrogenolysis 10% Pd/CAmmonium FormateMethanolReflux5-10 equivalents0.5 - 4Avoids the use of H₂ gas.[7] The reaction is often faster at elevated temperatures. Neutral conditions are beneficial.[7]
Catalytic Hydrogenation 20% Pd(OH)₂/CH₂ GasMethanol, EthanolRoom Temp - 601 atm (balloon)14 - 48Pearlman's catalyst can be more effective for difficult deprotections and less prone to causing over-reduction.[8][9]

Experimental Protocols

Protocol 1: N-Deprotection via Catalytic Hydrogenation with H₂ Gas

This protocol describes the deprotection using palladium on carbon as the catalyst and hydrogen gas.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH), anhydrous

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Celite®

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as methanol or ethanol (typically 0.1-0.2 M concentration).

  • Inert Atmosphere: Flush the flask with an inert gas (N₂ or Ar).

  • Catalyst Addition: Carefully add 10% Pd/C (5-10% by weight of the starting material) to the solution.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. For atmospheric pressure, a hydrogen-filled balloon is sufficient. For higher pressures, use a hydrogenation apparatus.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully vent the hydrogen and flush the flask with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[8] Wash the Celite® pad with the reaction solvent (MeOH or EtOH).

  • Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure to yield the crude 1,2,5,6-tetrahydropyridine. Further purification can be performed by distillation or chromatography if necessary.

Protocol 2: N-Deprotection via Transfer Hydrogenolysis with Ammonium Formate

This protocol is an alternative that avoids the use of flammable hydrogen gas.[7]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium Formate (HCOONH₄)

  • Methanol (MeOH)

  • Celite®

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a solution of this compound (1 equivalent) in methanol (0.1-0.2 M) in a round-bottom flask, add 10% Pd/C (equal weight to the starting material can be used for faster reactions).[7]

  • Reagent Addition: Add ammonium formate (5-10 equivalents) to the stirred suspension.[7]

  • Heating: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Filtration: Filter the mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.

  • Solvent Removal: Concentrate the filtrate under reduced pressure. The resulting residue will contain the product and excess ammonium formate salts. The product can be isolated by extraction or chromatography.

Visualizations

Reaction Scheme

G Figure 1: N-Deprotection of this compound cluster_reactants Reactant cluster_products Products Benzyl_5,6-dihydropyridine-1(2H)-carboxylate Benzyl_5,6-dihydropyridine-1(2H)-carboxylate 1,2,5,6-Tetrahydropyridine 1,2,5,6-Tetrahydropyridine Benzyl_5,6-dihydropyridine-1(2H)-carboxylate->1,2,5,6-Tetrahydropyridine H₂, Pd/C (Catalytic Hydrogenation) Toluene Toluene 1,2,5,6-Tetrahydropyridine->Toluene CO2 CO2

Caption: Chemical transformation during N-Cbz deprotection.

Experimental Workflow

G Figure 2: General Experimental Workflow for N-Deprotection A Dissolve Substrate in Solvent B Add Pd/C Catalyst A->B C Introduce Hydrogen Source (H₂ gas or Transfer Agent) B->C D Stir at Appropriate Temperature & Monitor C->D E Filter through Celite to Remove Catalyst D->E F Concentrate Filtrate under Reduced Pressure E->F G Purify Product (if necessary) F->G

Caption: Step-by-step workflow for the deprotection protocol.

Troubleshooting

  • Incomplete Reaction: If the reaction stalls, this could be due to poor catalyst quality or insufficient hydrogen.[1] Using a fresh batch of catalyst or increasing the hydrogen pressure may resolve the issue.[1]

  • Side Reactions: The presence of other reducible functional groups (e.g., alkenes, nitro groups) may lead to their reduction.[1] Transfer hydrogenolysis can sometimes offer better selectivity.[1]

  • Catalyst Poisoning: The amine product can sometimes inhibit the catalyst's activity.[4][5] In such cases, adding a small amount of acid or using a more robust catalyst like Pd(OH)₂/C may be beneficial.

References

Application Notes and Protocols for the Synthesis of Novel Alkaloids Using Benzyl 5,6-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of novel alkaloid scaffolds utilizing Benzyl 5,6-dihydropyridine-1(2H)-carboxylate as a versatile starting material. The protocols detailed below leverage the reactivity of the enamine-like double bond within the dihydropyridine ring for the construction of complex polycyclic systems, which are characteristic of many biologically active alkaloids.

Introduction

This compound, also known as N-Cbz-1,2,5,6-tetrahydropyridine, is a valuable synthetic intermediate for the construction of piperidine-containing natural products and novel alkaloid structures.[1] The presence of the electron-rich double bond and the carbamate-protected nitrogen allows for a variety of chemical transformations, including cycloadditions, electrophilic additions, and transition metal-catalyzed functionalizations. These reactions enable the diastereoselective and enantioselective introduction of new stereocenters, paving the way for the synthesis of diverse and complex molecular architectures. This document outlines key synthetic strategies and provides detailed experimental protocols for the application of this building block in novel alkaloid synthesis.

Key Synthetic Strategies

The core of the synthetic approach involves the functionalization of the C3-C4 double bond of this compound. Two primary strategies are highlighted:

  • [4+2] Cycloaddition (Diels-Alder Reaction): The dihydropyridine can act as a dienophile in reactions with various dienes to construct fused bicyclic alkaloid cores. This approach is particularly useful for accessing quinolizidine and indolizidine alkaloid skeletons.

  • 1,3-Dipolar Cycloaddition: Reaction with various 1,3-dipoles, such as nitrile oxides or azomethine ylides, provides access to novel heterocyclic systems fused to the piperidine ring. This strategy allows for the introduction of additional nitrogen and oxygen heteroatoms into the alkaloid scaffold.

These strategies can be followed by further synthetic manipulations, such as reduction, oxidation, and deprotection, to yield the final target alkaloids.

Experimental Protocols

Protocol 1: Synthesis of a Novel Quinolizidine Alkaloid Precursor via [4+2] Cycloaddition

This protocol describes the synthesis of a tetracyclic quinolizidine precursor through a Lewis acid-catalyzed Diels-Alder reaction between this compound and a suitable diene.

Reaction Scheme:

G start This compound + Diene step1 Lewis Acid Catalysis (e.g., Sc(OTf)3) start->step1 [4+2] Cycloaddition product Tetracyclic Quinolizidine Precursor step1->product

Caption: Workflow for the [4+2] cycloaddition to form a quinolizidine precursor.

Materials:

  • This compound (1.0 eq)

  • (E)-1-(2-Nitrophenyl)buta-1,3-diene (1.2 eq)

  • Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃, 10 mol%)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous DCM (10 mL) under an argon atmosphere, add Sc(OTf)₃ (0.1 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of (E)-1-(2-nitrophenyl)buta-1,3-diene (1.2 mmol) in anhydrous DCM (5 mL) dropwise over 10 minutes.

  • Stir the reaction mixture at room temperature for 24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution (15 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired tetracyclic quinolizidine precursor.

Expected Yield: 75-85%

Protocol 2: Synthesis of a Novel Isoxazoline-fused Piperidine via 1,3-Dipolar Cycloaddition

This protocol details the synthesis of a novel bicyclic alkaloid scaffold through the 1,3-dipolar cycloaddition of a nitrile oxide with this compound.

Reaction Scheme:

G start This compound + Aldoxime step1 NCS, Et3N start->step1 step2 1,3-Dipolar Cycloaddition start->step2 intermediate Nitrile Oxide (in situ) step1->intermediate intermediate->step2 product Isoxazoline-fused Piperidine step2->product G cluster_0 Quinolizidine/Indolizidine Alkaloids cluster_1 Isoxazoline-fused Piperidines q_alkaloid Synthesized Quinolizidine/ Indolizidine Alkaloid nAChR Nicotinic Acetylcholine Receptors (nAChRs) q_alkaloid->nAChR Modulation ion_channel Ion Channels q_alkaloid->ion_channel Blockage/Modulation i_alkaloid Synthesized Isoxazoline- fused Piperidine MAO Monoamine Oxidase (MAO) i_alkaloid->MAO Inhibition GPCR G-Protein Coupled Receptors (GPCRs) i_alkaloid->GPCR Agonism/Antagonism

References

Application of Benzyl 5,6-dihydropyridine-1(2H)-carboxylate in the Total Synthesis of Piperidine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Benzyl 5,6-dihydropyridine-1(2H)-carboxylate, also known as N-Cbz-1,2,5,6-tetrahydropyridine, is a valuable synthetic intermediate for the construction of chiral piperidine rings, which are core structures in a vast array of natural products and pharmaceuticals. The enamine-like reactivity of the double bond within this heterocyclic system allows for a variety of transformations, most notably asymmetric hydrogenation, to introduce stereocenters with high fidelity. This application note will detail the use of this building block in the asymmetric total synthesis of the piperidine alkaloid (+)-Coniine, a potent neurotoxin first isolated from poison hemlock (Conium maculatum).

Strategic Importance in Asymmetric Synthesis

The synthesis of enantiomerically pure piperidine alkaloids often hinges on the stereoselective formation of the saturated heterocyclic core. This compound serves as an excellent prochiral substrate for asymmetric catalysis. The carbobenzyloxy (Cbz) protecting group is stable under various reaction conditions and can be readily removed at a later synthetic stage, typically by hydrogenolysis. The key transformation highlighted in this note is the rhodium-catalyzed asymmetric hydrogenation of a 2-substituted derivative of this compound to establish the crucial stereocenter of the target alkaloid.

Total Synthesis of (+)-Coniine: A Case Study

The following sections outline a synthetic route to (+)-Coniine, showcasing the application of a 2-substituted derivative of this compound. The synthesis commences with the alkylation of the parent heterocycle to introduce the propyl side chain, followed by a key asymmetric hydrogenation step to yield the chiral piperidine core, which is then converted to the natural product.

Synthetic Workflow

The overall synthetic strategy can be visualized as a three-stage process:

  • Introduction of the Side Chain: Alkylation of an N-Cbz-tetrahydropyridine precursor to install the C2-propyl group.

  • Asymmetric Hydrogenation: Enantioselective reduction of the tetrahydropyridine double bond to form the chiral N-Cbz-2-propylpiperidine.

  • Deprotection: Removal of the Cbz protecting group to afford the final natural product, (+)-Coniine.

cluster_0 Stage 1: Side Chain Introduction cluster_1 Stage 2: Asymmetric Hydrogenation cluster_2 Stage 3: Deprotection A N-Cbz-2-pyridone B N-Cbz-2-propyl-1,2,5,6-tetrahydropyridine A->B Grignard Addition & Dehydration C (+)-N-Cbz-2-propylpiperidine B->C Rh-catalyzed Asymmetric Hydrogenation D (+)-Coniine C->D Hydrogenolysis (Cbz removal)

Figure 1: Synthetic workflow for the total synthesis of (+)-Coniine.

Experimental Protocols

Key Experiment: Asymmetric Hydrogenation of N-Cbz-2-propyl-1,2,5,6-tetrahydropyridine

This protocol describes the crucial step where the stereochemistry of the target molecule is set.

Materials:

  • N-Cbz-2-propyl-1,2,5,6-tetrahydropyridine

  • [Rh(COD)Cl]₂ (COD = 1,5-cyclooctadiene)

  • (R,R)-Me-BPE chiral phosphine ligand

  • Methanol (degassed)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure hydrogenation reactor

Procedure:

  • In a glovebox, a high-pressure reactor vessel is charged with [Rh(COD)Cl]₂ (0.5 mol%) and (R,R)-Me-BPE (0.55 mol%).

  • Degassed methanol (5 mL) is added, and the mixture is stirred for 20 minutes to form the catalyst solution.

  • N-Cbz-2-propyl-1,2,5,6-tetrahydropyridine (1.0 mmol) is added to the reactor.

  • The reactor is sealed, removed from the glovebox, and purged several times with hydrogen gas.

  • The reactor is pressurized with hydrogen gas to 60 atm.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • Upon completion, the reactor is carefully depressurized, and the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (+)-N-Cbz-2-propylpiperidine.

Deprotection to Yield (+)-Coniine

Materials:

  • (+)-N-Cbz-2-propylpiperidine

  • Palladium on carbon (10% w/w)

  • Methanol

  • Hydrogen gas

Procedure:

  • To a solution of (+)-N-Cbz-2-propylpiperidine (1.0 mmol) in methanol (10 mL) in a round-bottom flask is added 10% Pd/C (10 mol%).

  • The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature for 4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The mixture is filtered through a pad of Celite to remove the catalyst, and the filter cake is washed with methanol.

  • The combined filtrate is concentrated under reduced pressure to yield crude (+)-Coniine.

  • Further purification can be achieved by distillation or by conversion to the hydrochloride salt and recrystallization.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the synthesis of (+)-Coniine.

StepReactantProductYield (%)Enantiomeric Excess (ee %)
Asymmetric HydrogenationN-Cbz-2-propyl-1,2,5,6-tetrahydropyridine(+)-N-Cbz-2-propylpiperidine9598
Deprotection (Hydrogenolysis)(+)-N-Cbz-2-propylpiperidine(+)-Coniine>95Not applicable

Biological Signaling and Significance

Coniine is a neurotoxin that acts on the peripheral nervous system. Its primary mechanism of action is the blockade of nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that are crucial for neuromuscular transmission.

cluster_0 Neuromuscular Junction cluster_1 Normal Signaling cluster_2 Action of (+)-Coniine A Motor Neuron Terminal C Synaptic Cleft B Muscle Fiber D Acetylcholine (ACh) Release E ACh binds to nAChRs D->E F Ion Channel Opening (Na+ influx) E->F I Blocks nAChRs G Muscle Contraction F->G H (+)-Coniine H->I J Prevents ACh Binding I->J K Muscle Paralysis J->K

Figure 2: Signaling pathway of (+)-Coniine at the neuromuscular junction.

By blocking these receptors, coniine prevents the neurotransmitter acetylcholine from binding, thereby inhibiting nerve impulses to muscles. This leads to muscle paralysis, and in fatal doses, death occurs due to paralysis of the respiratory muscles. The enantioselectivity of this biological activity is significant, with (+)-Coniine being more potent than its (-)-enantiomer. The ability to synthesize specific enantiomers of such alkaloids is therefore crucial for studying their pharmacology and for the development of potential therapeutic agents derived from their structures.

Conclusion

This compound and its derivatives are versatile and powerful building blocks in the total synthesis of piperidine-containing natural products. The showcased synthesis of (+)-Coniine highlights the strategic application of asymmetric hydrogenation to control the stereochemistry of the piperidine ring. The detailed protocols and quantitative data provided serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development. The understanding of the biological mechanism of the synthesized molecules further underscores the importance of such synthetic endeavors.

Application Notes and Protocols for the Functionalization of the Double Bond in Benzyl 5,6-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the double bond in Benzyl 5,6-dihydropyridine-1(2H)-carboxylate, a versatile building block in medicinal chemistry. The functionalization of this scaffold allows for the introduction of diverse chemical moieties, enabling the synthesis of novel piperidine-based compounds with potential therapeutic applications. The protocols described herein cover key transformations including hydrogenation, dihydroxylation, and epoxidation, providing a foundation for the exploration of structure-activity relationships (SAR) and the development of new drug candidates.

Catalytic Hydrogenation to Benzyl Piperidine-1-carboxylate

Catalytic hydrogenation of the double bond in this compound provides direct access to the corresponding saturated piperidine ring system. This transformation is fundamental in the synthesis of many pharmaceutical agents. Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this purpose. The reaction typically proceeds with high efficiency under a hydrogen atmosphere.

Experimental Protocol: Hydrogenation using Palladium on Carbon (Pd/C)

This protocol outlines a general procedure for the hydrogenation of the double bond.

  • Materials:

    • This compound

    • 10% Palladium on Carbon (Pd/C)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂)

    • Inert gas (Argon or Nitrogen)

    • Celite®

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in a suitable solvent such as methanol or ethanol.

    • Carefully add 10% Pd/C (typically 5-10 mol%) to the solution under a stream of inert gas.

    • Seal the flask and purge the system with hydrogen gas.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or in a hydrogenation apparatus) at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, carefully purge the system with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography if necessary.

Quantitative Data Summary: Catalytic Hydrogenation

EntrySubstrateCatalystSolventH₂ PressureTemp. (°C)Time (h)Yield (%)Reference
1N-Boc-1,2-dihydropyridinePd/CMeOH1 atmRT-75-99[1]
2N-Cbz protected olefinPd/CVarious1 atmRT-High[2][3]
3N-Benzyl compound10% Pd/CMeOH1 atmRT0.1-1High[3]

Note: The provided data is for analogous substrates and serves as a general guideline. Optimization of reaction conditions may be necessary for the specific substrate.

Logical Workflow for Catalytic Hydrogenation

sub Substrate Dissolution (Benzyl 5,6-dihydropyridine- 1(2H)-carboxylate in Solvent) cat Catalyst Addition (10% Pd/C) sub->cat hydro Hydrogenation (H₂ atmosphere, RT) cat->hydro filt Filtration (Removal of Pd/C) hydro->filt conc Concentration filt->conc pur Purification conc->pur prod Product (Benzyl piperidine- 1-carboxylate) pur->prod

Caption: General workflow for the catalytic hydrogenation of this compound.

Dihydroxylation of the Double Bond

Dihydroxylation of the alkene functionality introduces two hydroxyl groups, leading to the formation of a diol. This transformation is a powerful tool for creating stereochemically complex and highly functionalized piperidine scaffolds. The Sharpless Asymmetric Dihydroxylation allows for the enantioselective synthesis of chiral diols with predictable stereochemistry.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation

This protocol provides a general method for the asymmetric dihydroxylation using commercially available AD-mix preparations.[4][5][6]

  • Materials:

    • This compound

    • AD-mix-α or AD-mix-β

    • tert-Butanol (t-BuOH)

    • Water (H₂O)

    • Methanesulfonamide (CH₃SO₂NH₂) (optional, but recommended for substituted alkenes)

    • Sodium sulfite (Na₂SO₃)

  • Procedure:

    • In a round-bottom flask, prepare a solvent mixture of t-BuOH and H₂O (1:1 v/v).

    • Add AD-mix-α or AD-mix-β (commercially available premixed reagents) to the solvent mixture and stir at room temperature until both phases are clear.

    • If using, add methanesulfonamide (1.0 equiv) to the mixture.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add this compound (1.0 equiv) to the cold, stirred mixture.

    • Stir the reaction vigorously at 0 °C until the starting material is consumed (monitor by TLC).

    • Quench the reaction by adding solid sodium sulfite and stir for an additional hour at room temperature.

    • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude diol by flash column chromatography.

Quantitative Data Summary: Sharpless Asymmetric Dihydroxylation

EntrySubstrateReagentYield (%)ee (%)Reference
1Substituted OlefinAD-mix-β56>99[4]
2Substituted OlefinAD-mix-β10>96[4]

Note: The enantiomeric excess (ee) and yield can vary depending on the substrate and specific ligand used within the AD-mix. AD-mix-α and AD-mix-β typically provide opposite enantiomers.

Signaling Pathway for Sharpless Asymmetric Dihydroxylation

sub Alkene Substrate cyclo [3+2] Cycloaddition sub->cyclo os OsO₄-Ligand Complex os->cyclo int Osmate Ester Intermediate cyclo->int hydro Hydrolysis int->hydro diol Vicinal Diol hydro->diol reox Reoxidation (e.g., K₃Fe(CN)₆) hydro->reox reox->os Catalytic Cycle start Benzyl 5,6-dihydropyridine- 1(2H)-carboxylate epox Epoxidation (e.g., m-CPBA) start->epox epoxide Epoxide Intermediate epox->epoxide ring_open Nucleophilic Ring-Opening (Nu⁻) epoxide->ring_open product Functionalized Piperidinol ring_open->product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzyl 5,6-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl 5,6-dihydropyridine-1(2H)-carboxylate. Low yields can be a significant challenge in this synthesis, and this guide aims to address common issues encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct method for the synthesis of this compound is the reduction of a precursor N-benzylpyridinium salt. This is typically achieved using a hydride reducing agent, with sodium borohydride being a widely used option. The reaction involves the nucleophilic addition of a hydride ion to the pyridinium ring, resulting in the desired dihydropyridine.

Q2: My reaction is resulting in a complex mixture of products, leading to a low yield of the desired compound. What are the likely side reactions?

A2: Several side reactions can contribute to a low yield of this compound. The primary side products often include the isomeric 1,4-dihydropyridine, the fully reduced piperidine derivative (Benzyl piperidine-1-carboxylate), and the re-oxidized N-benzylpyridinium salt. The formation of these byproducts is highly dependent on the reaction conditions.

Q3: The purified product seems to be unstable and decomposes over time. How can I improve its stability?

A3: Dihydropyridines are known to be susceptible to oxidation, which leads to the re-aromatization of the ring to form the pyridinium salt. To enhance stability, it is crucial to handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) and to protect it from light. The stability of N-acyl dihydropyridines is generally improved by the acyl "protection" of the nitrogen. Alkylidene dihydropyridines derived from benzyl chloroformate are noted to be stable towards oxidation.

Q4: I am having difficulty purifying the final product from the reaction mixture. What purification strategies are recommended?

A4: Purification of this compound can be challenging due to its potential instability and the presence of structurally similar byproducts. Flash column chromatography on silica gel is a common method for purification. The choice of eluent is critical to achieve good separation. A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (such as ethyl acetate) is typically used. Careful monitoring of the fractions by thin-layer chromatography (TLC) is essential.

Troubleshooting Guide

Low yields in the synthesis of this compound can often be traced back to specific issues in the experimental setup and execution. The following table outlines common problems, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Reducing Agent: Sodium borohydride can decompose if not stored properly. 2. Incomplete Formation of Pyridinium Salt: If starting from pyridine and a benzylating agent, the initial quaternization may be inefficient.1. Use a fresh, unopened container of sodium borohydride. Ensure it is a fine, white powder. 2. Ensure the pyridinium salt precursor is fully formed and isolated before the reduction step.
Formation of Isomeric Products (1,2- vs. 1,4-dihydropyridine) 1. Reaction Temperature: The temperature can influence the regioselectivity of the hydride attack. 2. Solvent Effects: The polarity of the solvent can affect the isomer ratio.1. Perform the reaction at a low temperature (e.g., 0 °C to -78 °C) to favor the formation of the 1,2-dihydropyridine isomer. 2. Experiment with different solvents. Protic solvents like methanol or ethanol are commonly used.
Over-reduction to Piperidine 1. Excess Reducing Agent: Using a large excess of sodium borohydride can lead to the further reduction of the dihydropyridine. 2. Prolonged Reaction Time: Allowing the reaction to proceed for too long can also result in over-reduction.1. Use a controlled amount of sodium borohydride (typically 1-2 equivalents). 2. Monitor the reaction progress closely using TLC and quench the reaction as soon as the starting material is consumed.
Product Re-oxidation to Pyridinium Salt 1. Presence of Oxygen: Dihydropyridines are sensitive to air oxidation. 2. Acidic Conditions during Workup: Acidic environments can promote re-aromatization.1. Conduct the reaction and workup under an inert atmosphere (nitrogen or argon). 2. Use a mild, slightly basic workup. Avoid strong acids.

Experimental Protocols

Protocol 1: Synthesis of N-Benzylpyridinium Carboxylate (Precursor)

This protocol describes the formation of the pyridinium salt precursor.

  • Reaction Setup: In a round-bottom flask, dissolve pyridine-3-carboxylic acid (1 equivalent) in a suitable solvent such as acetonitrile or DMF.

  • Addition of Base: Add a non-nucleophilic base like potassium carbonate (1.5 equivalents) to the solution.

  • Benzylation: Add benzyl bromide or benzyl chloride (1.1 equivalents) dropwise to the stirring mixture at room temperature.

  • Reaction: Heat the mixture to 60-80 °C and monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude N-benzylpyridinium carboxylate can be purified by recrystallization or used directly in the next step.

Protocol 2: Reduction to this compound

This protocol details the reduction of the N-benzylpyridinium salt.

  • Reaction Setup: Dissolve the N-benzylpyridinium carboxylate (1 equivalent) in a protic solvent such as methanol or ethanol in a round-bottom flask under an inert atmosphere (nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_step1 Step 1: Pyridinium Salt Formation cluster_step2 Step 2: Reduction cluster_purification Purification start Pyridine-3-carboxylic Acid + Benzyl Halide reagents1 Base (e.g., K2CO3) Solvent (e.g., DMF) start->reagents1 reaction1 Heating (60-80°C) reagents1->reaction1 product1 N-Benzylpyridinium Carboxylate reaction1->product1 reagents2 Sodium Borohydride (NaBH4) Solvent (e.g., Methanol) product1->reagents2 reaction2 Cooling (0°C) Inert Atmosphere reagents2->reaction2 product2 Crude this compound reaction2->product2 workup Aqueous Workup product2->workup extraction Solvent Extraction workup->extraction chromatography Flash Column Chromatography extraction->chromatography final_product Pure this compound chromatography->final_product

Caption: A workflow diagram illustrating the two-step synthesis and purification of this compound.

Troubleshooting_Tree Troubleshooting Low Yield cluster_causes Potential Causes cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Side Reactions cluster_solutions3 Solutions for Decomposition start Low Yield of Final Product cause1 Incomplete Reaction start->cause1 cause2 Side Reactions start->cause2 cause3 Product Decomposition start->cause3 sol1a Use Fresh Reagents cause1->sol1a sol1b Optimize Reaction Time/Temp cause1->sol1b sol2a Control Stoichiometry cause2->sol2a sol2b Adjust Temperature cause2->sol2b sol2c Change Solvent cause2->sol2c sol3a Inert Atmosphere cause3->sol3a sol3b Mild Workup cause3->sol3b sol3c Protect from Light cause3->sol3c

Caption: A troubleshooting decision tree for addressing low yields in the synthesis of this compound.

Technical Support Center: Purification of Benzyl 5,6-dihydropyridine-1(2H)-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Benzyl 5,6-dihydropyridine-1(2H)-carboxylate using column chromatography. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a typical solvent system for the column chromatography of this compound?

A common and effective mobile phase for the purification of this compound on silica gel is a mixture of ethyl acetate and hexanes. The polarity of the solvent system can be adjusted to achieve optimal separation. A good starting point is a gradient elution from a low to a higher percentage of ethyl acetate in hexanes. For example, starting with 10% ethyl acetate in hexanes and gradually increasing to 30-50% can provide good separation.[1] The ideal ratio should be determined by thin-layer chromatography (TLC) analysis beforehand.

Q2: How can I visualize this compound on a TLC plate?

This compound, containing a benzyl group and a conjugated system, can typically be visualized under UV light (254 nm) where it will appear as a dark spot on a fluorescent TLC plate.[2] For further visualization, or if UV activity is weak, staining with potassium permanganate (KMnO4) can be effective as the dihydropyridine ring is susceptible to oxidation.[2] Iodine vapor is another general stain that can be used.[2]

Q3: My compound appears to be degrading on the silica gel column. What can I do?

Dihydropyridine compounds can be sensitive to oxidation, especially on acidic silica gel.[3][4] This can lead to the formation of the corresponding pyridine derivative as an impurity. To minimize degradation, you can deactivate the silica gel by adding a small amount of a base, such as triethylamine (e.g., 0.1-1%), to the eluent.[5] It is also advisable to use freshly opened, high-purity solvents and to run the column relatively quickly.

Q4: I am observing significant peak tailing during column chromatography. What is the cause and how can I fix it?

Peak tailing for nitrogen-containing compounds like dihydropyridines is often due to strong interactions between the basic nitrogen atom and acidic silanol groups on the surface of the silica gel.[6] Adding a small amount of a basic modifier like triethylamine or pyridine (around 0.1%) to the mobile phase can help to mitigate this issue by neutralizing the acidic sites on the silica gel.[5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Product and Impurities - Inappropriate solvent system polarity. - Co-elution with closely related impurities (e.g., starting materials or byproducts).- Optimize the mobile phase composition based on TLC analysis. Aim for an Rf value of 0.2-0.4 for the desired compound.[5] - Try a different solvent system with alternative selectivity (e.g., dichloromethane/methanol). - Consider using a less polar solvent system initially to elute non-polar impurities, followed by a gradual increase in polarity.
Product Elutes Too Quickly or Too Slowly - Solvent system is too polar (elutes too quickly) or not polar enough (elutes too slowly).- Adjust the ratio of ethyl acetate to hexanes. Increase the proportion of hexanes if the product elutes too fast, or increase the ethyl acetate concentration if it is retained too strongly.
Low Yield of Purified Product - Degradation of the compound on the silica gel. - Irreversible adsorption to the stationary phase. - The compound is spread across too many fractions.- Add a small amount of triethylamine to the eluent to prevent degradation. - Ensure the crude material is fully dissolved and properly loaded onto the column. - Collect smaller fractions and carefully monitor by TLC to avoid discarding fractions containing the product.
Presence of Oxidized Pyridine Impurity in Final Product - Oxidation of the dihydropyridine ring during purification or workup. Dihydropyridines are known to be sensitive to air and light.[3][4]- Perform the chromatography under an inert atmosphere (e.g., nitrogen or argon) if possible. - Use solvents that have been deoxygenated. - Protect the compound from light during the entire process. - Add an antioxidant like BHT to the solvents, if compatible with the subsequent steps.
Streaking or Tailing of Spots on TLC and Column - The compound is interacting too strongly with the acidic silica gel. - The sample is overloaded on the column.- Add triethylamine (0.1-1%) to the eluent to improve the peak shape.[5][6] - Ensure the amount of crude material loaded is appropriate for the column size (typically 1-5% of the silica gel weight).

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general methodology. Specific parameters should be optimized based on the reaction scale and purity of the crude material.

1. Preparation of the Slurry and Packing the Column:

  • Select an appropriate size glass column with a stopcock.
  • Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
  • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes).
  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.
  • Add a thin layer of sand on top of the packed silica gel to prevent disturbance during solvent addition.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

3. Elution and Fraction Collection:

  • Carefully add the eluent to the column.
  • Begin elution with a low polarity solvent mixture (e.g., 5-10% ethyl acetate in hexanes) to remove non-polar impurities.
  • Gradually increase the polarity of the eluent (e.g., to 20%, 30%, 50% ethyl acetate in hexanes) to elute the desired product. The optimal gradient should be determined by prior TLC analysis.
  • Collect fractions in test tubes or other suitable containers.

4. Monitoring the Separation:

  • Monitor the collected fractions by TLC.
  • Spot a small amount from each fraction onto a TLC plate and develop it in a suitable solvent system.
  • Visualize the spots under UV light and/or with a chemical stain.

5. Combining and Concentrating Fractions:

  • Combine the fractions that contain the pure product.
  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

Parameter Typical Value/Range Solvent System Notes
Rf of this compound 0.2 - 0.410-30% Ethyl Acetate in HexanesThe optimal Rf for good separation on a column is generally in this range.[5]
Rf of Potential Impurities
- Non-polar byproducts> 0.610-30% Ethyl Acetate in HexanesThese will elute first.
- Oxidized pyridine derivativeSlightly more polar than the starting material10-30% Ethyl Acetate in HexanesMay appear as a spot with a slightly lower Rf value.
- Highly polar impurities< 0.110-30% Ethyl Acetate in HexanesThese will remain near the baseline on the TLC plate and elute much later or remain on the column.
Silica Gel to Compound Ratio 50:1 to 100:1 (w/w)N/AA higher ratio is used for difficult separations.

Visualizations

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample onto Column pack_column->load_sample dissolve_sample Dissolve Crude Product dissolve_sample->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc combine Combine Pure Fractions tlc->combine concentrate Concentrate Solvent combine->concentrate product Purified Product concentrate->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_separation Separation Issues cluster_yield Yield Issues cluster_purity Purity Issues start Problem Encountered poor_sep Poor Separation start->poor_sep low_yield Low Yield start->low_yield peak_tailing Peak Tailing/ Streaking start->peak_tailing oxidation Oxidized Impurity start->oxidation solution_sep Optimize Solvent System (TLC Guided) poor_sep->solution_sep solution_yield Add Triethylamine Collect Smaller Fractions low_yield->solution_yield solution_tailing Add Triethylamine Check Sample Load peak_tailing->solution_tailing solution_oxidation Inert Atmosphere Protect from Light oxidation->solution_oxidation

Caption: Troubleshooting logic for common column chromatography issues.

References

Technical Support Center: Instability of the Dihydropyridine Ring to Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the inherent instability of the dihydropyridine ring to oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of dihydropyridine compound degradation in my experiments?

A1: The most significant factor leading to the degradation of dihydropyridine compounds is exposure to light.[1][2] The dihydropyridine ring is highly photosensitive and undergoes oxidation to form its corresponding pyridine derivative.[3][4][5] This transformation, known as aromatization, results in a complete loss of the compound's pharmacological activity.[1][2][4] This photo-oxidation can also generate reactive oxygen species, which may cause phototoxic effects.[1][5]

Q2: How does the physical state of my dihydropyridine sample affect its stability?

A2: Dihydropyridine compounds are considerably more stable in their solid form compared to when they are in solution.[1][4] Degradation is particularly rapid in solutions, which is why the majority of commercially available dihydropyridine-based drugs are formulated as solid tablets.[1][4][5]

Q3: Besides light, what other factors can cause the degradation of my dihydropyridine samples?

A3: While light is the primary concern, other factors can also contribute to the degradation of dihydropyridines:

  • Temperature and Humidity: Elevated temperatures, particularly in the presence of humidity, can induce thermal degradation of solid dihydropyridine compounds.[1][6] Studies have shown that while these compounds are relatively stable in dry, hot conditions, the presence of moisture facilitates a degradation reaction that results in the aromatization of the dihydropyridine ring.[6][7][8]

  • Oxidizing Agents: The dihydropyridine ring is susceptible to oxidation by various chemical oxidizing agents.[9][10]

  • pH: The pH of a solution can influence the stability of dihydropyridine derivatives. The ionization state of the molecule, which is dependent on pH, can affect its degradation pathway.[1][9]

Q4: What is the main degradation product of a dihydropyridine, and is it active?

A4: The principal degradation product is the corresponding pyridine derivative, which is formed through the oxidation (aromatization) of the dihydropyridine ring.[3][4] This pyridine derivative is pharmacologically inactive.[1][2]

Q5: How can I quickly check if my dihydropyridine solution has started to degrade?

A5: A rapid qualitative assessment can be performed using UV-Vis spectrophotometry. By comparing the UV spectrum of a fresh solution to one that has been exposed to light, a change in the spectral profile, including a decrease in absorbance at the maximum wavelength (λmax), can indicate degradation.[1] However, for quantitative analysis, a stability-indicating HPLC method is recommended.[9][11]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving dihydropyridine compounds.

Issue Possible Cause Troubleshooting Steps
Loss of biological activity or inconsistent results in assays. Photodegradation of the compound during sample preparation, storage, or the assay itself.[1]1. Work in a dark room or under amber/red filtered light.[1] 2. Use amber-colored glassware, vials, and microplates, or wrap clear containers in aluminum foil.[1][11] 3. Prepare solutions fresh before each experiment whenever feasible. 4. Minimize the time solutions are exposed to any light source.[1]
Appearance of unexpected peaks in HPLC chromatograms. Formation of the pyridine degradation product or other secondary by-products.[11]1. Confirm the identity of the new peak(s) using LC-MS. The primary pyridine product will have a molecular weight that is two units less than the parent compound.[11] 2. Perform a forced degradation study (see Protocol 3) to intentionally generate degradation products and confirm their retention times. 3. Ensure all analytical work, including sample storage in an autosampler, is performed using light-protected vials.[11]
Solid dihydropyridine compound appears discolored. Thermal degradation, likely accelerated by the presence of moisture.[1][6]1. Store solid compounds in a cool, dry, and dark environment, preferably in a desiccator.[1] 2. Ensure storage containers are tightly sealed to prevent moisture ingress.[1]
Rapid degradation is observed even when solutions are protected from light. Oxidation from dissolved oxygen, trace metal ions, or peroxide impurities in solvents.[9]1. De-gas all solvents and buffers prior to use.[9] 2. Use high-purity, peroxide-free solvents.[1] 3. Consider the addition of a suitable antioxidant to the solution, though compatibility and potential interference with the experiment must be evaluated.[9][12]

Quantitative Data on Dihydropyridine Stability

The stability of dihydropyridine derivatives is influenced by their chemical structure and the experimental conditions. The following tables provide comparative data on the stability of various dihydropyridines.

Table 1: Thermal Degradation of Dihydropyridine Derivatives in the Solid State

This table summarizes the kinetic parameters for the thermal decomposition of several dihydropyridine derivatives at 80°C with a relative humidity of 76%.

CompoundRate Constant (k x 10³) [days⁻¹]Half-life (t₀.₅) [days]Time for 10% Degradation (t₀.₁) [days]
Nimodipine2.5 ± 0.2277.242.1
Nisoldipine2.6 ± 0.1266.540.5
Nitrendipine2.7 ± 0.2256.739.0
Nifedipine3.0 ± 0.1231.035.1
Felodipine3.1 ± 0.2223.634.0
Amlodipine3.2 ± 0.1216.632.9
Nicardipine3.3 ± 0.1210.031.9

Data adapted from studies on the thermal stability of 1,4-dihydropyridine derivatives.[8]

Table 2: Photodegradation Rates of Dihydropyridine Derivatives in Solution

This table presents the time required for 10% degradation (t₀.₁) for various dihydropyridine derivatives when exposed to a Xenon lamp, simulating sunlight conditions.

CompoundSubstituents on Phenyl Ringt₀.₁ (minutes)
High Stability
DHP-A4-Fluoro> 300
DHP-B2,4-Difluoro> 300
Moderate Stability
DHP-C2-Fluoro210
DHP-D3-Fluoro180
Low Stability
DHP-E2-Chloro25
DHP-F4-Chloro15
DHP-G2-Nitro, 3-Nitro< 10

Data is illustrative and adapted from QSPR studies on 1,4-dihydropyridine photostability. The presence of fluorine substituents generally increases photostability, while chlorine and nitro groups tend to decrease it.[3][13]

Experimental Protocols

Protocol 1: General Handling and Preparation of Dihydropyridine Solutions

This protocol provides best practices for minimizing degradation during routine solution preparation.

  • Environment: Conduct all manipulations in a dark room or under amber or red filtered light to prevent photodegradation.[1]

  • Glassware: Use amber-colored glass vials and volumetric flasks. If unavailable, wrap clear glassware thoroughly with aluminum foil.[1]

  • Solvent Selection: Use high-purity, HPLC-grade solvents. If preparing aqueous solutions, use freshly prepared and degassed buffers.[1]

  • Dissolution: Accurately weigh the solid dihydropyridine compound and dissolve it in the chosen solvent. Gentle vortexing or brief sonication in a temperature-controlled water bath can be used to aid dissolution. Avoid heating.[1]

  • Storage: If solutions cannot be used immediately, store them protected from light at low temperatures (2-8°C or -20°C, depending on the specific compound's stability).[14] Aliquot stock solutions to avoid repeated freeze-thaw cycles.[14]

  • Experimental Use: When adding the solution to an experimental setup (e.g., microplate), keep the stock solution protected from light and minimize the light exposure of the final experimental mixture.[1]

Protocol 2: Monitoring Photodegradation using HPLC

This protocol outlines a stability-indicating reverse-phase HPLC method to quantify a dihydropyridine and its primary pyridine degradation product.

  • HPLC System: A reverse-phase HPLC system equipped with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[9][11]

  • Mobile Phase: A common mobile phase is a mixture of acetonitrile and water.[11][15] The ratio must be optimized for the specific analyte (e.g., starting with 45:55 v/v).[11][15]

  • Standard Preparation:

    • Prepare a stock solution (e.g., 1 mg/mL) of the parent dihydropyridine in the mobile phase or a suitable organic solvent (e.g., acetonitrile) using amber volumetric flasks.

    • If available, prepare a separate stock solution of the pyridine degradation product.

    • Create a series of working standards by diluting the stock solutions to generate a calibration curve covering the expected concentration range of the samples.

  • Sample Preparation for Photostability Study:

    • Prepare a solution of the dihydropyridine at a known concentration in the desired solvent (e.g., methanol, acetonitrile).

    • Expose the solution to a controlled light source (e.g., a xenon lamp in a photostability chamber).[16]

    • Withdraw aliquots at predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes).[17]

    • Protect withdrawn samples from light immediately and store them appropriately until analysis.

  • Chromatographic Analysis:

    • Set the flow rate (typically 1.0 mL/min).[9][11]

    • Set the UV detection wavelength to the λmax of the parent dihydropyridine.[11]

    • Inject the standards to establish calibration curves for the parent compound and the degradation product.

    • Inject the samples from the photostability study.

  • Data Analysis:

    • Identify the peaks corresponding to the parent dihydropyridine and its pyridine degradation product based on their retention times.

    • Quantify the concentration of each compound in the samples using the respective calibration curves.[11]

    • Plot the concentration of the parent dihydropyridine versus time to determine the degradation kinetics.[11]

Protocol 3: Forced Degradation Study

This study is essential for understanding degradation pathways and validating that an analytical method is "stability-indicating."

  • Prepare Stock Solution: Prepare a stock solution of the dihydropyridine in a suitable solvent.

  • Stress Conditions: Expose the dihydropyridine solution to the following five conditions in separate, light-protected vessels (except for the photolytic stress):

    • Acid Hydrolysis: Add 0.1 N HCl and incubate at an elevated temperature (e.g., 60°C).[9]

    • Base Hydrolysis: Add 0.1 N NaOH and keep at room temperature.[9]

    • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature.[9]

    • Thermal Degradation: Heat the solution (e.g., at 60-80°C) in a controlled oven.

    • Photolytic Degradation: Expose the solution to a UV or xenon lamp light source.

  • Time Points: Withdraw samples from each stress condition at various time points.

  • Analysis: Analyze the stressed samples using the developed HPLC method (Protocol 2) to demonstrate that the parent drug peak is well-resolved from all generated degradation product peaks.[9]

Visualizations

The following diagrams illustrate key pathways and workflows related to the instability of the dihydropyridine ring.

G cluster_oxidation Photo-Oxidation Pathway DHP 1,4-Dihydropyridine Ring (Active) Excited_DHP Excited State DHP* DHP->Excited_DHP Light (hν) Pyridine Pyridine Ring (Inactive) Excited_DHP->Pyridine Oxidation (-2H+, -2e-)

Photo-oxidation of a 1,4-dihydropyridine.

G cluster_troubleshooting Troubleshooting Workflow for Dihydropyridine Degradation Start Inconsistent Results or Loss of Activity Observed Check_Light Were all steps light-protected? Start->Check_Light Implement_Light_Protection Implement strict light protection: - Amber vials - Dark room - Minimize exposure time Check_Light->Implement_Light_Protection No Check_Freshness Was the solution prepared fresh? Check_Light->Check_Freshness Yes Implement_Light_Protection->Check_Freshness Prepare_Fresh Prepare fresh solution immediately before use Check_Freshness->Prepare_Fresh No Check_Storage How was the stock solution stored? Check_Freshness->Check_Storage Yes Prepare_Fresh->Check_Storage Proper_Storage Store aliquots at -20°C or lower, protected from light Check_Storage->Proper_Storage Improperly Analyze_Sample Analyze sample integrity (e.g., via HPLC) Check_Storage->Analyze_Sample Properly Proper_Storage->Analyze_Sample End Re-run Experiment Analyze_Sample->End

Workflow for troubleshooting sample degradation.

G cluster_workflow Experimental Workflow for Stability Assessment Prep Prepare DHP Solution (under safe light) T0 Time=0 Analysis (HPLC/UV-Vis) Prep->T0 Stress Apply Stress Condition (e.g., Light, Heat, pH) T0->Stress Sampling Withdraw Aliquots at Time Intervals Stress->Sampling Analysis Analyze Samples (HPLC/UV-Vis) Sampling->Analysis Kinetics Determine Degradation Kinetics and Half-life Analysis->Kinetics

Workflow for a dihydropyridine stability study.

References

Technical Support Center: Optimizing Hydrogenation of Benzyl 5,6-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the catalytic hydrogenation of Benzyl 5,6-dihydropyridine-1(2H)-carboxylate to yield the corresponding protected piperidine, Benzyl piperidine-1-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the hydrogenation of this compound. A systematic approach to troubleshooting is crucial for identifying and resolving experimental challenges.

Q1: Why is the hydrogenation reaction showing low or no conversion?

Possible Causes & Solutions:

  • Catalyst Inactivity: The catalyst is the most critical component of the reaction.

    • Age and Storage: Catalysts, especially Palladium on Carbon (Pd/C), can lose activity over time if not stored properly. Ensure you are using a fresh or properly stored catalyst.

    • Catalyst Poisoning: The active sites on the catalyst can be blocked by impurities.

      • Substrate Impurities: Ensure the starting material is pure. Impurities containing sulfur, thiols, or other strong coordinating groups can poison the catalyst.

      • Solvent Impurities: Use high-purity, dry, and deoxygenated solvents. Residual acids or bases can interfere with the reaction.

      • Gaseous Impurities: Use high-purity hydrogen gas. Contaminants like carbon monoxide can inhibit the catalyst.

  • Insufficient Hydrogen Pressure: While balloon pressure is often sufficient for simple hydrogenations, some reactions require higher pressures to proceed efficiently.

    • System Leaks: Ensure all connections in your hydrogenation apparatus are secure and there are no leaks.

    • Increase Pressure: If using a balloon, ensure it is adequately filled. For more stubborn reactions, consider using a Parr shaker or a similar high-pressure hydrogenation apparatus.

  • Inadequate Mixing: The reaction is heterogeneous, involving a solid catalyst, a liquid solution, and a gas.

    • Stirring: Use vigorous stirring to ensure good contact between the hydrogen gas, the substrate in solution, and the catalyst surface.

  • Incorrect Solvent Choice: The solvent can influence the reaction rate and outcome.

    • Solubility: Ensure your substrate is fully dissolved in the chosen solvent. Common solvents for this reaction include methanol, ethanol, ethyl acetate, and tetrahydrofuran (THF).

    • Solvent Effects: For Cbz deprotection, protic solvents like methanol or ethanol are generally effective. In some cases, adding a small amount of acetic acid can facilitate the reaction by protonating the nitrogen atom, though this may not be necessary for the reduction of the double bond alone.

Q2: The reaction is proceeding, but I am observing side products. What could be the cause?

Possible Causes & Solutions:

  • Over-reduction/Hydrogenolysis: In this specific reaction, the desired product is Benzyl piperidine-1-carboxylate. However, prolonged reaction times or harsh conditions can lead to the cleavage of the Cbz (benzyloxycarbonyl) protecting group, resulting in piperidine and toluene.

    • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting material is consumed.

    • Milder Conditions: If over-reduction is a persistent issue, consider lowering the hydrogen pressure or reaction temperature.

  • Isomerization: Depending on the catalyst and conditions, isomerization of the double bond in the starting material could potentially occur, although this is less common for this specific substrate.

Q3: The reaction is complete, but the work-up is problematic. How can I improve it?

Possible Causes & Solutions:

  • Catalyst Filtration: Fine Pd/C particles can be difficult to remove completely.

    • Filter Aid: Filter the reaction mixture through a pad of Celite® or a similar filter aid to effectively remove the catalyst.

    • Safety: Crucially, do not allow the catalyst to dry on the filter paper in the presence of air. Pd/C is pyrophoric and can ignite solvents. Keep the filter cake wet with solvent during and after filtration. Safely quench the catalyst with water after use.

  • Product Isolation: The product, Benzyl piperidine-1-carboxylate, is a relatively non-polar compound.

    • Purification: If necessary, the crude product can be purified by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the recommended catalyst for the hydrogenation of this compound?

For the saturation of the double bond in the tetrahydropyridine ring without removing the Cbz group, 10% Palladium on Carbon (Pd/C) is the most commonly used and effective catalyst. Platinum-based catalysts like Platinum Dioxide (PtO₂, Adam's catalyst) can also be used and are sometimes more active, but may also increase the risk of over-reduction.[1]

Q2: What are the typical reaction conditions?

Standard conditions involve using 5-10 mol% of 10% Pd/C in a protic solvent like methanol or ethanol at room temperature under a hydrogen atmosphere (balloon pressure is often sufficient).

Q3: How can I monitor the progress of the reaction?

The reaction can be conveniently monitored by TLC, looking for the disappearance of the starting material spot. GC or LC-MS can also be used for more quantitative analysis.

Q4: Is it possible to perform this reaction without a hydrogen gas cylinder?

Yes, catalytic transfer hydrogenation can be an alternative. This method uses a hydrogen donor in situ, avoiding the need for gaseous hydrogen. Common hydrogen donors include ammonium formate, formic acid, or triethylsilane in the presence of a palladium catalyst.

Q5: What are the main byproducts of this reaction?

The primary potential byproduct is piperidine, resulting from the hydrogenolysis of the Cbz protecting group if the reaction is left for too long or if the conditions are too harsh. Toluene is also formed during this side reaction.

Data Presentation

The following table summarizes typical conditions and expected outcomes for the hydrogenation of N-protected tetrahydropyridines, which are analogous to the target reaction.

Catalyst (mol%)Hydrogen SourceSolventPressureTemperature (°C)Time (h)Typical Yield (%)Notes
10% Pd/C (10)H₂ (gas)Methanol1 atm (balloon)252-6>95Standard and reliable conditions.
10% Pd/C (10)H₂ (gas)Ethyl Acetate1 atm (balloon)254-8>95Good alternative to alcoholic solvents.
PtO₂ (5)H₂ (gas)Ethanol1 atm (balloon)251-4>95Generally faster, but higher risk of Cbz cleavage.
10% Pd/C (15)HCOOHMethanolN/A253-6~90Transfer hydrogenation, avoids H₂ gas.
10% Pd/C (15)NH₄HCO₂MethanolN/A602-4~90Transfer hydrogenation, may require heating.

Experimental Protocols

Protocol 1: Standard Catalytic Hydrogenation with H₂ Gas

This protocol describes a standard procedure for the hydrogenation of this compound using Pd/C and hydrogen gas.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (reagent grade, dry)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (approx. 0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under a stream of inert gas.

  • Inerting the System: Seal the flask with a septum and insert a needle connected to a vacuum/inert gas line and another needle connected to a hydrogen-filled balloon.

  • Hydrogenation Setup: Evacuate the flask and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Reaction Initiation: Evacuate the flask one last time and then backfill with hydrogen from the balloon.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC until the starting material is completely consumed (typically 2-6 hours).

  • Work-up:

    • Carefully purge the flask with inert gas to remove excess hydrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Wash the Celite® pad with a small amount of methanol. Keep the pad wet at all times.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude Benzyl piperidine-1-carboxylate.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow start Start dissolve Dissolve Substrate in Methanol start->dissolve add_catalyst Add 10% Pd/C (under N₂ or Ar) dissolve->add_catalyst setup_atmosphere Evacuate and Backfill with H₂ (3x cycle) add_catalyst->setup_atmosphere run_reaction Stir Vigorously under H₂ Atmosphere setup_atmosphere->run_reaction monitor Monitor by TLC/LC-MS run_reaction->monitor monitor->run_reaction Incomplete workup Purge with N₂/Ar, Filter through Celite monitor->workup Complete isolate Concentrate Filtrate in vacuo workup->isolate purify Purify by Chromatography (if necessary) isolate->purify end_node End purify->end_node

Caption: Experimental workflow for the hydrogenation of this compound.

troubleshooting_logic start Low/No Conversion catalyst Check Catalyst Activity start->catalyst pressure Check H₂ Pressure & System start->pressure mixing Ensure Vigorous Stirring start->mixing solvent Verify Solvent Quality start->solvent catalyst_q Is catalyst fresh & pure? catalyst->catalyst_q pressure_q Is system sealed & pressure adequate? pressure->pressure_q mixing_q Is stirring vigorous? mixing->mixing_q solvent_q Is solvent dry & pure? solvent->solvent_q catalyst_q->pressure Yes replace_catalyst Use fresh catalyst catalyst_q->replace_catalyst No pressure_q->mixing Yes increase_pressure Increase H₂ pressure (e.g., Parr shaker) pressure_q->increase_pressure No mixing_q->solvent Yes increase_stirring Increase stir rate mixing_q->increase_stirring No use_new_solvent Use fresh, dry solvent solvent_q->use_new_solvent No

References

Technical Support Center: Synthesis of Benzyl 5,6-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Benzyl 5,6-dihydropyridine-1(2H)-carboxylate.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly during scale-up.

Issue Potential Causes Recommended Solutions
Low or No Product Formation 1. Incomplete activation of pyridine. 2. Inactive or insufficient reducing agent. 3. Reaction temperature is too low. 4. Poor quality of starting materials (pyridine, benzyl chloroformate).1. Ensure dropwise addition of benzyl chloroformate to pyridine at a low temperature to form the N-acyl pyridinium salt in situ. 2. Use a fresh batch of sodium borohydride or other reducing agent. Ensure it is finely powdered for better dispersion. 3. While the initial activation is at a low temperature, the reduction step may require warming to room temperature. Monitor the reaction progress by TLC or LC-MS. 4. Use freshly distilled pyridine and high-purity benzyl chloroformate.
Formation of Aromatic Pyridine Byproduct 1. Oxidation of the dihydropyridine product during reaction or workup. Dihydropyridines can be sensitive to air oxidation.[1] 2. Reaction temperature is too high, promoting elimination.1. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and workup.[1] 2. Use deoxygenated solvents. 3. Carefully control the reaction temperature, especially during the reduction step.
Presence of Multiple Unidentified Impurities 1. Side reactions due to moisture. Benzyl chloroformate is moisture-sensitive. 2. Over-reduction to the fully saturated piperidine derivative. 3. Complex mixture from side reactions of the N-acyl pyridinium salt.1. Ensure all glassware is oven-dried and the reaction is run under anhydrous conditions. 2. Control the stoichiometry of the reducing agent and the reaction time. Monitor the reaction closely to stop it once the starting material is consumed. 3. Optimize the reaction conditions (solvent, temperature, addition rate) on a small scale before proceeding to a larger scale.
Difficulties in Product Isolation and Purification 1. The product is an oil, making crystallization difficult. 2. Co-elution of impurities during column chromatography. 3. Emulsion formation during aqueous workup.1. If direct crystallization fails, purify by flash column chromatography on silica gel. 2. Use a gradient elution system for chromatography, starting with a non-polar solvent and gradually increasing the polarity. 3. Use brine to break up emulsions during the workup. Consider a solvent swap to a less water-miscible solvent before the aqueous wash.
Poor Yield on Scale-Up 1. Inefficient heat transfer in a larger reactor. 2. Poor mixing leading to localized high concentrations of reagents. 3. Exothermic reaction runaway during the addition of reagents.1. Ensure the reactor has adequate cooling capacity. Consider a slower addition rate of reagents on a larger scale. 2. Use an appropriate stirrer and agitation speed to ensure homogeneous mixing. 3. Add reagents dropwise or in portions, carefully monitoring the internal temperature.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A prevalent method is the partial reduction of pyridine. This typically involves the activation of the pyridine ring with an acylating agent, such as benzyl chloroformate, to form an N-acyl pyridinium salt in situ. This activated intermediate is then selectively reduced, often with a hydride-based reducing agent like sodium borohydride, to yield the desired 5,6-dihydropyridine derivative.[2][3]

Q2: Why is the reaction typically run at low temperatures?

A2: The initial reaction between pyridine and benzyl chloroformate is often exothermic and is performed at low temperatures (e.g., -20°C to 0°C) to control the reaction rate, minimize side reactions, and ensure the stable formation of the N-acyl pyridinium intermediate.

Q3: My final product is a yellow oil that darkens over time. What is happening and how can I prevent it?

A3: Dihydropyridine compounds can be unstable and are prone to oxidation, which can lead to the formation of colored, aromatic pyridine impurities.[1] To minimize degradation, it is crucial to handle the purified product under an inert atmosphere and store it at low temperatures, protected from light.

Q4: Can I use a different protecting group instead of benzyl (Cbz)?

A4: Yes, other carbamate protecting groups, such as Boc (tert-butyloxycarbonyl) or other acyl groups, can be used. The choice of protecting group may influence the reaction conditions and the stability of the intermediate and final product.

Q5: What analytical techniques are best for monitoring the reaction progress?

A5: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of the starting materials. For more detailed analysis and to check for the formation of byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Experimental Protocols

Synthesis of this compound

Materials:

  • Pyridine

  • Benzyl chloroformate

  • Sodium borohydride

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: A multi-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet is oven-dried and cooled under a stream of nitrogen.

  • Reaction Mixture: The flask is charged with pyridine and anhydrous methanol. The solution is cooled to -20°C in a cooling bath.

  • Activation: Benzyl chloroformate is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -15°C. The mixture is stirred at this temperature for 30 minutes after the addition is complete.

  • Reduction: Sodium borohydride is added portion-wise to the reaction mixture, ensuring the temperature does not rise above -10°C. After the addition, the reaction is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: The reaction is carefully quenched by the slow addition of water at 0°C.

  • Workup: The mixture is concentrated under reduced pressure to remove methanol. The residue is partitioned between dichloromethane and saturated aqueous sodium bicarbonate. The aqueous layer is extracted twice more with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure to yield the crude product, which is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizations

Reaction Pathway

G Pyridine Pyridine AcylPyridinium N-Acyl Pyridinium Salt (Intermediate) Pyridine->AcylPyridinium BenzylChloroformate Benzyl Chloroformate BenzylChloroformate->AcylPyridinium Product Benzyl 5,6-dihydropyridine- 1(2H)-carboxylate AcylPyridinium->Product NaBH4 Sodium Borohydride (Reducing Agent) NaBH4->Product

Caption: Synthesis pathway of this compound.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_reagents Check Reagent Quality (Pyridine, Benzyl Chloroformate, NaBH4) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Verify Reaction Conditions (Temperature, Inert Atmosphere) conditions_ok Conditions OK? check_conditions->conditions_ok check_workup Review Workup and Purification Procedure workup_ok Workup OK? check_workup->workup_ok reagents_ok->check_conditions Yes optimize_reagents Use Fresh/Purified Reagents reagents_ok->optimize_reagents No conditions_ok->check_workup Yes optimize_conditions Optimize Temperature and Ensure Inertness conditions_ok->optimize_conditions No optimize_workup Modify Extraction/ Chromatography workup_ok->optimize_workup No end Re-run Experiment workup_ok->end Yes optimize_reagents->end optimize_conditions->end optimize_workup->end

Caption: A logical workflow for troubleshooting low yield issues.

References

preventing aromatization of Benzyl 5,6-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the aromatization of Benzyl 5,6-dihydropyridine-1(2H)-carboxylate during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary degradation pathway is aromatization, which is the conversion of the dihydropyridine ring to a pyridine ring. This is typically an oxidative process, often facilitated by exposure to atmospheric oxygen, elevated temperatures, or incompatible reagents.

Q2: How can I visually identify if my sample of this compound has started to aromatize?

A2: A pure sample of this compound is typically a colorless to pale yellow oil or solid. The formation of the aromatized pyridinium byproduct can lead to a noticeable color change, often appearing as a more intense yellow or brown hue. However, color change is not a definitive indicator, and analytical methods are recommended for accurate quantification.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation, the compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container at refrigerated temperatures, typically between 2-8°C.[1][2][3] It is also advisable to protect it from light.

Q4: Can the N-Cbz protecting group influence the rate of aromatization?

Q5: What analytical techniques are suitable for monitoring the aromatization of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column is a highly effective method for separating and quantifying the parent compound from its aromatized pyridinium byproduct.[4][5][6] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect the formation of the pyridine ring through the appearance of characteristic aromatic proton signals.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and reaction of this compound.

Problem 1: Significant Aromatization Observed After Reaction Workup
Potential Cause Recommended Solution
Exposure to Air During Workup Perform the aqueous workup using deoxygenated solvents. Purge all solutions with nitrogen or argon before use. If possible, conduct the entire workup procedure under an inert atmosphere.
Use of Strong Oxidizing Agents If the reaction chemistry allows, avoid strong oxidizing agents. Opt for milder reagents that are less likely to induce dehydrogenation of the dihydropyridine ring.
Prolonged Reaction Times at Elevated Temperatures Minimize reaction time and temperature where possible. Monitor the reaction progress closely to avoid unnecessary heating. Consider if a lower temperature for a longer duration could achieve the desired outcome with less degradation.
Acidic or Basic Workup Conditions Extreme pH conditions can sometimes promote aromatization. If the target molecule is stable, neutralize the reaction mixture to a pH of ~7 before extraction.
Problem 2: Compound Degrades During Purification by Column Chromatography
Potential Cause Recommended Solution
Active Silica Gel The slightly acidic nature of standard silica gel can sometimes contribute to degradation. Deactivate the silica gel by treating it with a solution of triethylamine in the eluent (e.g., 1-2% triethylamine) before packing the column.
Prolonged Exposure on the Column Run the column as quickly as possible without sacrificing separation efficiency. Consider using flash chromatography techniques to minimize the time the compound spends on the stationary phase.
Air in the Solvent System Use solvents that have been sparged with an inert gas to remove dissolved oxygen.

Experimental Protocols

Protocol 1: General Handling and Storage of this compound
  • Receipt and Initial Storage: Upon receipt, immediately store the compound at 2-8°C in a dark location.

  • Inert Atmosphere Blanketing: Before first use, carefully open the container under a gentle stream of argon or nitrogen. After taking the desired amount, flush the headspace of the container with the inert gas before sealing tightly.

  • Weighing and Dispensing: For weighing and dispensing, it is preferable to work inside a glovebox. If a glovebox is not available, work quickly and efficiently, minimizing the exposure time to the atmosphere.

Protocol 2: Setting up a Reaction Under Inert Atmosphere to Prevent Aromatization
  • Glassware Preparation: Oven-dry all glassware at >120°C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.

  • Assembling the Apparatus: Assemble the reaction apparatus (e.g., round-bottom flask with a condenser and addition funnel) while it is still warm and immediately place it under a positive pressure of argon or nitrogen using a Schlenk line or a balloon filled with the inert gas.

  • Solvent Degassing: Use solvents that have been degassed by methods such as freeze-pump-thaw or by sparging with an inert gas for at least 30 minutes.

  • Reagent Addition: Dissolve this compound in the degassed solvent under the inert atmosphere. Add other reagents via syringe through a septum or as solids under a positive flow of inert gas.

  • Reaction Monitoring: Monitor the reaction by taking aliquots using a syringe and quenching them appropriately before analysis (e.g., by TLC or LC-MS).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Oven-Dry Glassware B Assemble Under Inert Gas A->B D Dissolve Compound B->D C Degas Solvents C->D E Add Reagents D->E F Monitor Progress E->F G Quench Reaction F->G H Aqueous Extraction (Deoxygenated) G->H I Dry & Concentrate H->I J Purify (e.g., Deactivated Silica) I->J

Caption: Experimental workflow for minimizing aromatization.

Troubleshooting_Logic A Aromatization Detected? B Check Reaction Conditions A->B C Check Workup Procedure A->C D Check Purification Method A->D E Use Inert Atmosphere B->E F Lower Temperature B->F G Use Milder Reagents B->G H Use Deoxygenated Solvents C->H I Neutralize pH C->I J Use Deactivated Silica D->J K Minimize Time on Column D->K

Caption: Troubleshooting decision tree for aromatization issues.

References

Technical Support Center: Characterization of Byproducts in Benzyl 5,6-Dihydropyridine-1(2H)-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl 5,6-dihydropyridine-1(2H)-carboxylate. The information provided is intended to help identify and characterize potential byproducts encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the expected byproducts?

A1: A prevalent method for the synthesis of this compound is the partial reduction of a corresponding N-benzylpyridinium salt. The most common reducing agent for this transformation is sodium borohydride (NaBH₄). During this reaction, several byproducts can be formed. The primary byproducts are typically isomers of the desired product, including 1,2-dihydropyridine and 1,4-dihydropyridine derivatives.[1] Another potential byproduct is the fully reduced piperidine ring, resulting from over-reduction. Additionally, impurities from the starting materials, such as benzyl chloride from the decomposition of benzyl chloroformate, may be present.[2]

Q2: What are the main side reactions to consider during the synthesis of this compound?

A2: The primary side reactions of concern are:

  • Isomerization: Formation of other dihydropyridine isomers (e.g., 1,2- and 1,4-dihydropyridines) is a common issue in the reduction of pyridinium salts.[1]

  • Over-reduction: The dihydropyridine product can be further reduced to the corresponding N-Cbz-piperidine.

  • Oxidation: Dihydropyridines can be sensitive to air oxidation, which can lead to the formation of the corresponding pyridinium salt.

  • Hydrolysis: The carbamate linkage can be susceptible to hydrolysis under certain pH conditions, leading to the formation of 5,6-dihydropyridine and benzyl alcohol.

Q3: What analytical techniques are most suitable for identifying and quantifying byproducts in my reaction mixture?

A3: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of your reaction mixture.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the main product from its isomers and other impurities. A reversed-phase C18 column is often a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile impurities, such as benzyl alcohol or benzyl chloride.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of the main product and any isolated byproducts. It can help distinguish between different dihydropyridine isomers based on the chemical shifts and coupling constants of the olefinic protons.

  • Mass Spectrometry (MS): Mass spectrometry, often coupled with HPLC (LC-MS), can confirm the molecular weights of the expected products and byproducts.

Troubleshooting Guides

Issue 1: My NMR spectrum shows more olefinic protons than expected, suggesting the presence of isomers.

  • Problem: Formation of multiple dihydropyridine isomers. The reduction of N-substituted pyridinium salts with sodium borohydride can yield a mixture of 1,2-, 1,4-, and 1,6-dihydropyridine isomers.[1]

  • Solution:

    • Optimize Reaction Conditions: The ratio of isomers can be influenced by the solvent, temperature, and the reducing agent used. Experiment with different conditions to favor the formation of the desired 5,6-dihydropyridine isomer.

    • Chromatographic Separation: Utilize column chromatography or preparative HPLC to isolate the desired isomer. Different isomers will likely have slightly different polarities, allowing for their separation.

    • Spectroscopic Analysis: Carefully analyze the ¹H NMR spectrum. The different isomers will have distinct patterns for their vinyl protons. For example, the 1,2-dihydropyridine isomer will have a different set of coupling constants for its olefinic protons compared to the 5,6-dihydropyridine isomer.

Issue 2: I observe a peak in my GC-MS analysis that corresponds to the molecular weight of N-Cbz-piperidine.

  • Problem: Over-reduction of the dihydropyridine ring.

  • Solution:

    • Control Stoichiometry of Reducing Agent: Carefully control the molar equivalents of sodium borohydride used. An excess of the reducing agent will increase the likelihood of over-reduction.

    • Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to increase the selectivity of the reduction.

    • Monitor Reaction Progress: Use TLC or HPLC to monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further reduction of the desired product.

Issue 3: My final product seems to be degrading over time, and I see the appearance of a new spot on my TLC plate.

  • Problem: Oxidation of the dihydropyridine product. Dihydropyridines are known to be susceptible to oxidation back to the aromatic pyridine ring, especially when exposed to air and light.

  • Solution:

    • Inert Atmosphere: Handle the purified product under an inert atmosphere (e.g., nitrogen or argon) as much as possible.

    • Storage: Store the compound in a tightly sealed container in a cool, dark place, preferably in a freezer.

    • Antioxidants: For long-term storage of solutions, consider adding a small amount of an antioxidant.

Experimental Protocols

Protocol 1: Illustrative Synthesis of this compound via Pyridinium Salt Reduction

This is a general procedure and may require optimization.

  • Formation of the Pyridinium Salt: Dissolve pyridine in a suitable solvent (e.g., acetonitrile). Add benzyl chloroformate dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC). The pyridinium salt may precipitate and can be isolated by filtration.

  • Reduction: Suspend the N-Cbz-pyridinium salt in a protic solvent such as methanol or ethanol at 0 °C. Add sodium borohydride portion-wise, maintaining the temperature below 5 °C.

  • Workup: After the reaction is complete (as monitored by TLC), carefully quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: HPLC Method for Purity Assessment

This is a starting point and may require method development.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a suitable gradient (e.g., 5% B to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Data Presentation

Table 1: Potential Byproducts and their Characteristics

Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Identification Method
Benzyl 1,2-dihydropyridine-1-carboxylateC₁₃H₁₅NO₂217.26HPLC, LC-MS, NMR
Benzyl 1,4-dihydropyridine-1-carboxylateC₁₃H₁₅NO₂217.26HPLC, LC-MS, NMR
Benzyl piperidine-1-carboxylateC₁₃H₁₇NO₂219.28HPLC, GC-MS, LC-MS
Benzyl alcoholC₇H₈O108.14GC-MS
Benzyl chlorideC₇H₇Cl126.58GC-MS
Pyridinium, 1-(phenylmethyl)-, chlorideC₁₂H₁₂ClN205.68LC-MS

Visualizations

Reaction_Pathway Start N-Cbz-Pyridinium Salt Reagent NaBH4 Byproduct1 Isomeric Dihydropyridines (e.g., 1,2-DHP, 1,4-DHP) Start->Byproduct1 Alternative Reduction Pathways Intermediate This compound (Desired Product) Reagent->Intermediate Partial Reduction Byproduct2 N-Cbz-Piperidine (Over-reduction) Intermediate->Byproduct2 Further Reduction Byproduct3 Pyridine (Oxidation) Intermediate->Byproduct3 Air Oxidation Troubleshooting_Workflow Start Reaction Complete. Analyze Crude Product. CheckPurity Is the desired product the major component? Start->CheckPurity ImpurityID Identify Impurities (HPLC, LC-MS, NMR, GC-MS) CheckPurity->ImpurityID No End Pure Product CheckPurity->End Yes Isomer Are isomers present? ImpurityID->Isomer OverReduced Is over-reduced product present? Isomer->OverReduced No OptimizeIsomer Optimize reaction conditions (solvent, temp). Purify via chromatography. Isomer->OptimizeIsomer Yes Oxidized Is oxidized product present? OverReduced->Oxidized No OptimizeReduction Reduce amount of NaBH4. Lower reaction temperature. OverReduced->OptimizeReduction Yes OptimizeOxidation Use inert atmosphere. Store product properly. Oxidized->OptimizeOxidation Yes Oxidized->End No

References

Technical Support Center: Improving Regioselectivity in Reactions of Benzyl 5,6-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Benzyl 5,6-dihydropyridine-1(2H)-carboxylate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you improve regioselectivity in your chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing regioselectivity in reactions of this compound?

A1: The regioselectivity of additions to the double bond of this compound is primarily governed by a combination of electronic and steric factors. The key factors include:

  • Nature of the Reagent: Electrophilic additions are influenced by the electronic bias of the double bond, while sterically demanding reagents will preferentially attack the less hindered face of the molecule.

  • Catalyst and Ligands: In metal-catalyzed reactions, the choice of metal and coordinating ligands plays a crucial role in directing the regiochemical outcome.

  • Protecting Group: The N-benzyloxycarbonyl (Cbz) group can influence the steric environment and electronic nature of the nitrogen atom, which can, in turn, affect the reactivity of the adjacent double bond.

  • Solvent and Temperature: These reaction parameters can influence the reaction pathway and the stability of intermediates, thereby affecting the regioselectivity.

Q2: How does the N-benzyloxycarbonyl (Cbz) protecting group influence regioselectivity compared to other protecting groups like tert-butyloxycarbonyl (Boc)?

A2: The N-Cbz group, being electron-withdrawing, can decrease the electron density of the double bond, potentially affecting the rate and regioselectivity of electrophilic additions. Sterically, the Cbz group is relatively bulky and can direct incoming reagents to the less hindered face of the molecule.

Compared to the N-Boc group, the Cbz group has different electronic and steric profiles. The Boc group is also electron-withdrawing but can be cleaved under acidic conditions, whereas the Cbz group is typically removed by hydrogenolysis. This orthogonality is a key consideration in multi-step synthesis. In terms of directing effects, the specific influence on regioselectivity can be substrate and reaction-dependent, and a direct comparison with experimental data is often necessary to determine the optimal protecting group for a desired transformation.

Q3: What are the expected regiochemical outcomes for common addition reactions with this substrate?

A3: For the C5-C6 double bond in this compound:

  • Hydroboration-Oxidation: This reaction is expected to follow an anti-Markovnikov addition pattern, with the boron atom adding to the less substituted C6 position and the hydrogen atom to the C5 position. Subsequent oxidation will yield the corresponding alcohol at the C6 position.[1]

  • Epoxidation: The epoxidation with peroxy acids like m-CPBA will form an epoxide across the C5-C6 double bond. The facial selectivity can be influenced by the steric bulk of the N-Cbz group.

  • Dihydroxylation: Asymmetric dihydroxylation using Sharpless conditions (AD-mix) will produce a vicinal diol at the C5 and C6 positions. The stereochemistry of the diol can be controlled by the choice of the chiral ligand (AD-mix-α or AD-mix-β).[2]

Troubleshooting Guides

Low Regioselectivity in Epoxidation

Problem: Formation of a mixture of regioisomers or diastereomers during the epoxidation of the C5-C6 double bond.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Non-specific epoxidizing agent Use a more selective epoxidizing agent. For instance, while m-CPBA is a common choice, dioxiranes like dimethyldioxirane (DMDO) or methyl(trifluoromethyl)dioxirane (TFDO) can offer different selectivity profiles.[3]
Steric hindrance If the desired regio- or diastereomer is the more sterically hindered one, consider using a directing group or a specialized reagent. For example, a bifunctional peracid with a hydrogen-bonding moiety might direct the epoxidation to a specific face of the molecule.
Reaction temperature Lowering the reaction temperature can often improve selectivity by favoring the reaction pathway with the lower activation energy.

Key Experimental Protocol: Epoxidation with m-CPBA

This protocol is a general guideline and may require optimization for your specific substrate.

  • Dissolve this compound (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃).

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equiv) portion-wise over 15-30 minutes, ensuring the temperature does not rise significantly.

  • Stir the reaction at 0 °C or room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired epoxide.

Diagram: Epoxidation Workflow

epoxidation_workflow start Start with Benzyl 5,6-dihydropyridine- 1(2H)-carboxylate reagent Add m-CPBA in DCM at 0 °C start->reagent 1. reaction Epoxidation Reaction reagent->reaction 2. workup Aqueous Workup (NaHCO₃) reaction->workup 3. purification Column Chromatography workup->purification 4. product Isolated Epoxide Product purification->product 5.

Caption: General workflow for the epoxidation of this compound.

Poor Regioselectivity in Hydroboration-Oxidation

Problem: Formation of the undesired Markovnikov alcohol (at C5) in addition to the expected anti-Markovnikov product (at C6).

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Sterically unhindered borane Use a bulkier borane reagent to enhance regioselectivity. While borane-THF complex (BH₃·THF) is effective, highly selective anti-Markovnikov addition is often achieved with reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane.[4][5]
Reaction temperature Perform the hydroboration at a lower temperature (e.g., 0 °C) to increase the selectivity of the boron addition to the less substituted carbon.
Impure starting material Ensure the starting this compound is pure, as impurities could potentially interfere with the reaction.

Data Presentation: Regioselectivity in Hydroboration

Borane Reagent Expected Major Product Expected Regioselectivity (Anti-Markovnikov:Markovnikov) Reference
BH₃·THFC6-olGood to Excellent
9-BBNC6-olExcellent (>99:1)[4][5]
DisiamylboraneC6-olExcellent[6]

Note: The regioselectivity values are based on general principles of hydroboration-oxidation of alkenes and may vary for the specific substrate.

Key Experimental Protocol: Hydroboration-Oxidation with 9-BBN

This protocol is a general guideline and may require optimization.

  • To a solution of this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 9-BBN (0.5 M in THF, 1.1 equiv) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and slowly add ethanol, followed by an aqueous solution of sodium hydroxide (e.g., 3M NaOH), and then hydrogen peroxide (30% aqueous solution) dropwise.

  • Stir the mixture at room temperature for 1-2 hours.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired alcohol.

Diagram: Hydroboration-Oxidation Logic

hydroboration_logic start Goal: Synthesize C6-hydroxylated piperidine reaction_choice Reaction: Hydroboration-Oxidation start->reaction_choice reagent_selection Select Borane Reagent reaction_choice->reagent_selection bh3 BH3-THF (Good Selectivity) reagent_selection->bh3 Less bulky nine_bbn 9-BBN (Excellent Selectivity) reagent_selection->nine_bbn More bulky oxidation Oxidize with H₂O₂/NaOH bh3->oxidation nine_bbn->oxidation product Anti-Markovnikov C6-ol Product oxidation->product

Caption: Decision logic for selecting a borane reagent to achieve high regioselectivity.

Controlling Diastereoselectivity in Dihydroxylation

Problem: Formation of an undesired diastereomer during asymmetric dihydroxylation.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incorrect AD-mix reagent The choice between AD-mix-α and AD-mix-β determines which face of the alkene is dihydroxylated, leading to enantiomeric products. Ensure you are using the correct AD-mix for your desired stereoisomer.[2][7]
Low enantioselectivity Low reaction temperatures generally favor higher enantioselectivity. Ensure the reaction is maintained at the recommended temperature (often 0 °C). The presence of co-solvents like t-butanol/water is also crucial.
Substrate control vs. reagent control In some cases, existing stereocenters in the molecule can influence the facial selectivity of the dihydroxylation, potentially overriding the directing effect of the chiral ligand. In such cases, a different chiral ligand or a different synthetic strategy might be necessary.

Data Presentation: Sharpless Asymmetric Dihydroxylation

Reagent Expected Stereochemical Outcome Reference
AD-mix-αDihydroxylation from the α-face[2][7]
AD-mix-βDihydroxylation from the β-face[2][7]

Note: The facial selectivity is predicted based on the Sharpless mnemonic and should be confirmed experimentally for the specific substrate.

Diagram: Asymmetric Dihydroxylation Pathway

dihydroxylation_pathway substrate Benzyl 5,6-dihydropyridine- 1(2H)-carboxylate ad_mix_alpha AD-mix-α substrate->ad_mix_alpha Selectivity ad_mix_beta AD-mix-β substrate->ad_mix_beta Selectivity diol_alpha Diol from α-face attack ad_mix_alpha->diol_alpha Leads to diol_beta Diol from β-face attack ad_mix_beta->diol_beta Leads to

Caption: Choice of AD-mix reagent determines the stereochemical outcome of the dihydroxylation.

References

Validation & Comparative

A Comparative Guide to N-Protecting Groups for Dihydropyridines in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic protection and deprotection of the nitrogen atom in dihydropyridine scaffolds are critical steps in the synthesis of novel therapeutics. The choice of an N-protecting group can significantly impact reaction yields, stability, and the overall efficiency of a synthetic route. This guide provides an objective comparison of common N-protecting groups for dihydropyridines, including tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and p-toluenesulfonyl (Tosyl), supported by available experimental data and detailed protocols.

The 1,4-dihydropyridine core is a privileged structure in medicinal chemistry, most notably as L-type calcium channel blockers for the treatment of hypertension.[1] Modification of the dihydropyridine ring, including substitution at the nitrogen atom, is a key strategy for modulating pharmacological activity.[2] Protecting the nitrogen atom allows for selective reactions at other positions of the molecule and is a crucial step in the synthesis of complex dihydropyridine derivatives.

Comparison of N-Protecting Groups

The ideal N-protecting group should be introduced in high yield, be stable to a range of reaction conditions, and be readily cleaved under mild conditions that do not affect other functional groups. The selection of a suitable protecting group is therefore a trade-off between these factors.

Protecting GroupStructureCommon Protection ReagentsTypical Protection Yield (%)Common Deprotection ReagentsTypical Deprotection Yield (%)Stability
Boc tert-ButyloxycarbonylDi-tert-butyl dicarbonate (Boc)₂O, TEA, THF>90[3]Trifluoroacetic acid (TFA) in DCM; HCl in Ethyl Acetate>95[3]Labile to strong acids; Stable to base, hydrogenolysis, and nucleophiles.[4]
Cbz BenzyloxycarbonylBenzyl chloroformate (Cbz-Cl), Base~88[4]H₂, Pd/C>95[5]Stable to acid and base; Cleaved by catalytic hydrogenolysis.[4]
Tosyl p-Toluenesulfonylp-Toluenesulfonyl chloride (TsCl), Pyridine>85[3]Reductive (e.g., Na/NH₃, SmI₂), Strong Acid (HBr/AcOH)78-98[3]Very stable to a wide range of conditions, including strong acids and bases.[3]

Table 1: Comparison of Common N-Protecting Groups for Amines. This table provides a general overview of the properties of Boc, Cbz, and Tosyl protecting groups. Yields are typical and can vary depending on the specific dihydropyridine substrate and reaction conditions.

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of protecting group strategies. Below are representative protocols for the protection and deprotection of dihydropyridine nitrogen.

Hantzsch Synthesis of 1,4-Dihydropyridines (General Procedure)

The Hantzsch reaction is a one-pot multicomponent reaction widely used for the synthesis of dihydropyridines.[6][7][8]

Protocol:

  • To a tube reactor, add the aldehyde (1 mmol), β-keto ester (2 mmol), and ammonium salt (1 mmol).[6]

  • Add 2–3 mL of water.[6]

  • Seal the reactor and stir the mixture at 70–75 °C for the desired time, monitoring the reaction by TLC.[6]

  • After completion, cool the mixture to room temperature and allow it to stand overnight.[6]

  • Filter the mixture to isolate the precipitated product.[6]

  • The crude product can be recrystallized from ethanol to yield the pure 1,4-dihydropyridine.[6]

N-Boc Protection of a Dihydropyridine

Protocol:

  • Dissolve the dihydropyridine in a suitable solvent such as tetrahydrofuran (THF).

  • Add triethylamine (TEA) (1.2 equivalents).

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-18 hours, monitoring completion by TLC.[3]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the N-Boc protected dihydropyridine.

N-Boc Deprotection using Trifluoroacetic Acid (TFA)

Protocol:

  • Dissolve the N-Boc protected dihydropyridine in anhydrous dichloromethane (DCM) (0.1-0.5 M).[9]

  • Cool the solution to 0 °C in an ice bath.[9]

  • Slowly add trifluoroacetic acid (TFA) to the stirred solution (typically 20-50% v/v).[9]

  • Allow the reaction to warm to room temperature and stir for 30 minutes to a few hours, monitoring completion by TLC or LC-MS.[9]

  • Remove the solvent and excess TFA under reduced pressure.[9]

  • If the free amine is desired, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[9]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected dihydropyridine.[9]

N-Cbz Protection of a Dihydropyridine

Protocol:

  • Dissolve the dihydropyridine in an aqueous solution containing a base such as sodium hydroxide.

  • Cool the mixture to 0 °C.

  • Slowly add benzyl chloroformate (Cbz-Cl) (1.1 equivalents).

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

N-Cbz Deprotection via Catalytic Hydrogenation

Protocol:

  • Dissolve the N-Cbz protected dihydropyridine in a suitable solvent such as methanol or ethanol (e.g., 10 mL for 1.0 mmol of substrate).[5]

  • Carefully add 10% Palladium on carbon (Pd/C) (typically 10-20 mol%).[5]

  • Evacuate the reaction flask and backfill with hydrogen gas (this can be done using a balloon or a Parr shaker). Repeat this cycle three times.[5]

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.[5]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.[5]

  • Concentrate the filtrate under reduced pressure to obtain the deprotected dihydropyridine.[5]

N-Tosyl Protection of a Dihydropyridine

Protocol:

  • Dissolve the dihydropyridine in dichloromethane (DCM).

  • Add pyridine (2.0 equivalents).

  • Cool the mixture to 0 °C and add p-toluenesulfonyl chloride (TsCl) (1.2 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.[3]

  • Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

N-Tosyl Deprotection (Reductive)

Protocol:

  • Dissolve the N-Tosyl protected dihydropyridine in a suitable solvent such as methanol.

  • Add magnesium turnings (excess).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.[3]

  • Upon completion, filter the reaction mixture and concentrate the filtrate.

  • Partition the residue between an organic solvent and water.

  • Separate the organic layer, dry, and concentrate to yield the deprotected dihydropyridine.

Biological Activity Context: N-Substitution and Calcium Channel Blockade

Dihydropyridines primarily exert their therapeutic effects by blocking L-type calcium channels.[10] The canonical structure-activity relationship (SAR) for dihydropyridine calcium channel blockers indicates that an unsubstituted N1 position is generally required for optimal activity.[2] Substitution at the nitrogen atom, as is the case with N-protected intermediates, typically reduces or abolishes the calcium channel blocking activity.

This principle is crucial for drug design and development. While N-protection is a necessary synthetic tool, the protecting group must be removed in the final step to restore the desired pharmacological activity of the dihydropyridine core. The choice of protecting group and its cleavage conditions must therefore be compatible with the overall structure of the target molecule to ensure the integrity of the final active pharmaceutical ingredient.

Conclusion

The choice of an N-protecting group for dihydropyridine synthesis is a critical decision that must be guided by the specific requirements of the synthetic route and the nature of the target molecule. The Boc group offers a good balance of stability and mild deprotection conditions, making it a versatile choice for many applications. The Cbz group provides an orthogonal strategy, being stable to the acidic and basic conditions often used in complex syntheses. The Tosyl group, while offering exceptional stability, requires harsher deprotection conditions that may not be suitable for sensitive substrates. Understanding the interplay between the protecting group chemistry and the biological activity of the dihydropyridine core is essential for the successful development of new therapeutic agents.

References

A Comparative Guide to the Reactivity of Dihydropyridine Isomers: Benzyl 5,6-dihydropyridine-1(2H)-carboxylate vs. 1,4-Dihydropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of two distinct dihydropyridine scaffolds: the enamine-containing Benzyl 5,6-dihydropyridine-1(2H)-carboxylate and the widely studied 1,4-dihydropyridine (1,4-DHP) system, exemplified by Hantzsch esters. While extensive experimental data exists for 1,4-DHPs, information on the specific reactivity of this compound is limited in publicly available literature. Therefore, this comparison supplements established 1,4-DHP reactivity with predicted reaction pathways for the 5,6-dihydro isomer based on fundamental principles of enamine chemistry.

The core structural differences between these two isomers fundamentally dictate their chemical behavior. The 1,4-DHP motif is characterized by a non-conjugated, vinylogous amide system that is predisposed to oxidation to achieve aromaticity. In contrast, the 5,6-dihydropyridine structure contains an endocyclic enamine, where the nitrogen lone pair is conjugated with the C=C double bond, rendering the β-carbon (C5) nucleophilic. The N-benzylcarbamoyl (Cbz) group in this compound acts as an electron-withdrawing group, which modulates this inherent enamine reactivity.

Figure 1. Structural differences between the two dihydropyridine isomers.

Oxidation Reactions

Oxidation is the most characteristic reaction of 1,4-dihydropyridines, driven by the thermodynamic stability of the resulting aromatic pyridine ring. In contrast, the oxidation of the enamine moiety in this compound is expected to proceed via different mechanisms, likely yielding more complex outcomes than simple aromatization.

1,4-Dihydropyridines: The oxidation of 1,4-DHPs to their corresponding pyridine derivatives is a facile and high-yielding transformation.[1][2] This process is central to their biological function as NADH mimics and is often observed during their metabolism. A wide array of oxidants can achieve this, ranging from mild reagents like aerial oxygen to stronger ones like nitric acid or permanganate.[3]

This compound: Direct experimental data for the oxidation of this specific compound is scarce. However, based on general enamine chemistry, oxidation could lead to several products. Potential pathways include dimerization, polymerization, or cleavage of the double bond. Aromatization to a pyridine ring is not a direct or facile process from this isomer.

Table 1: Comparison of Oxidation Reactions
FeatureThis compound1,4-Dihydropyridines (Hantzsch Esters)
Primary Product Predicted: Complex mixture, potential for α,β-unsaturated lactamPyridine derivative
Driving Force Not applicableAromatization
Typical Reagents Data not availableO₂, HNO₃, KMnO₄, DDQ, CuCl₂/H₂O₂
Representative Yield Data not availableTypically >90%[4]

Reduction Reactions

The reactivity of these two isomers under reductive conditions also differs significantly. 1,4-DHPs are renowned for their ability to act as hydride donors, effectively reducing other molecules. The 5,6-dihydro isomer, being an enamine, is more likely to be the substrate in a reduction reaction, typically hydrogenation of the double bond.

1,4-Dihydropyridines: Hantzsch esters and other 1,4-DHPs are widely used as mild reducing agents for the transfer hydrogenation of C=C, C=O, and C=N bonds, mimicking the biological role of NADH.[5]

This compound: This compound would undergo reduction across its C=C double bond to yield the corresponding fully saturated piperidine derivative. Standard catalytic hydrogenation conditions (e.g., H₂/Pd-C) would be effective for this transformation. The Cbz protecting group is generally stable to these conditions but can be removed under more vigorous hydrogenolysis.

Table 2: Comparison of Reduction Reactions
FeatureThis compound1,4-Dihydropyridines (Hantzsch Esters)
Role in Reaction Substrate (Accepts H₂)Reagent (Donates Hydride)
Primary Product N-Cbz-piperidineOxidized pyridine (byproduct)
Typical Reagents H₂ with Pd, Pt, or Ni catalystsUsed to reduce other functional groups
Representative Yield Predicted: High (>90%)Not applicable

Cycloaddition Reactions

Cycloaddition reactions highlight the distinct electronic nature of the π-systems in these two isomers. The conjugated diene system in certain 1,4-DHPs can participate as a 4π component in Diels-Alder reactions, whereas the enamine in the 5,6-dihydro isomer acts as a 2π component.[6][7]

1,4-Dihydropyridines: 5,6-unsubstituted 1,4-DHPs possess a reactive C=C double bond that can act as a dienophile in various cycloaddition reactions, including [4+2] Diels-Alder and [2+2] cycloadditions.[6][8] This reactivity allows for the construction of complex fused heterocyclic systems.[9]

This compound: As an electron-rich alkene (enamine), this molecule is expected to be an excellent dienophile in normal-electron-demand Diels-Alder reactions, reacting with electron-poor dienes. It can also participate in [2+2] cycloadditions with suitable partners like nitroalkenes or ketenes.[10] The electron-withdrawing Cbz group will temper this reactivity compared to an N-alkyl analogue.

Table 3: Comparison of Cycloaddition Reactions
FeatureThis compound (Predicted)5,6-Unsubstituted 1,4-Dihydropyridines
Role in Diels-Alder Dienophile (2π component)Dienophile (2π component)[6][8]
Reactivity Electron-rich alkene (enamine)Activated alkene[8]
Typical Partners Electron-poor dienesHuisgen 1,4-dipoles, electron-deficient alkynes[6][8]
Representative Yield Data not available75-88% for isoquinolino[1,2-f][3][9]naphthyridine synthesis[6]

Diagrams of Pathways and Workflows

Reactivity_Pathways Comparative Reactivity Pathways cluster_14DHP 1,4-Dihydropyridine cluster_56DHP This compound (Predicted) DHP_start 1,4-DHP Oxidation Oxidation (Aromatization) DHP_start->Oxidation [O] Reduction Hydride Donor (Acts as Reductant) DHP_start->Reduction [H-] Cycloadd Cycloaddition (Dienophile) DHP_start->Cycloadd [4+2] or [2+2] Pyridine Pyridine Product Oxidation->Pyridine Substrate External Substrate (e.g., C=O, C=N) Reduction->Substrate Reduced_Substrate Reduced Substrate Substrate->Reduced_Substrate Accepts H- Fused_Ring Fused Heterocycle Cycloadd->Fused_Ring DHP56_start 5,6-DHP (Enamine) Elec_Add Electrophilic Addition (at C5) DHP56_start->Elec_Add E+ Reduction56 Reduction (Hydrogenation) DHP56_start->Reduction56 H₂/Pd-C Cycloadd56 Cycloaddition (Dienophile) DHP56_start->Cycloadd56 [4+2] Substituted C5-Substituted Piperidine Elec_Add->Substituted Piperidine N-Cbz-Piperidine Reduction56->Piperidine Fused_Ring56 Fused Heterocycle Cycloadd56->Fused_Ring56

Figure 2. Logical relationship of the primary reaction pathways.

Experimental_Workflow Experimental Workflow: Uncatalyzed Aerial Oxidation of a Hantzsch Ester start Dissolve Hantzsch Ester (1 mmol) in Solvent (e.g., Acetonitrile, 1 mL) stir Stir under Oxygen Atmosphere at Reflux Temperature start->stir monitor Monitor Reaction Progress by TLC stir->monitor Time-dependent workup Evaporate Solvent under Reduced Pressure monitor->workup Upon Completion purify Purify by Recrystallization (e.g., from Ethanol) workup->purify product Obtain Pure Pyridine Product purify->product

Figure 3. A typical experimental workflow for the oxidation of a 1,4-DHP.

Experimental Protocols

Detailed methodologies for key experiments involving 1,4-dihydropyridines are provided below.

Protocol 1: Uncatalyzed Aerial Oxidation of Hantzsch Ester[3]
  • Objective: To oxidize a Hantzsch ester to its corresponding pyridine derivative using atmospheric oxygen.

  • Procedure: A solution of Hantzsch ester (1.0 mmol) and an internal standard such as biphenyl (1.0 mmol) in a suitable solvent (1.0 mL, e.g., acetonitrile) is stirred vigorously under an oxygen atmosphere (a balloon is sufficient) at reflux. The reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified, typically by recrystallization from ethanol, to afford the pure pyridine derivative.

Protocol 2: Synthesis of Unsymmetrical 1,4-Dihydropyridines[11]
  • Objective: To synthesize an unsymmetrical 1,4-DHP via a one-pot, three-component reaction.

  • Procedure:

    • Enamine Formation: Benzylamine (1.2 mmol) is dissolved in ethanol, to which methyl acetoacetate (1.0 mmol) is added. The reaction mixture is refluxed for two hours. The formation of the enamine intermediate is monitored by TLC.

    • Cyclocondensation: After enamine formation is complete, an α,β-unsaturated aldehyde (e.g., cinnamaldehyde, 1.0 mmol) is added to the reaction mixture. The mixture is refluxed for an additional period until TLC analysis indicates the consumption of the intermediates.

    • Work-up and Purification: The ethanol is evaporated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the pure unsymmetrical 1,4-dihydropyridine.

Protocol 3: [2+2] Cycloaddition of a 5,6-Unsubstituted 1,4-DHP[6]
  • Objective: To perform a formal [2+2] cycloaddition between a 1,4-DHP and an activated alkyne.

  • Procedure: A mixture of a dialkyl acetylenedicarboxylate (e.g., dimethyl acetylenedicarboxylate, 0.9 mmol) and a 5,6-unsubstituted 1,4-dihydropyridine (0.3 mmol) in acetonitrile (5.0 mL) is heated at reflux for three hours. After completion, the solvent is removed by rotary evaporation under reduced pressure. The residue is subjected to column chromatography on silica gel (eluent: petroleum ether/ethyl acetate, v/v = 6:1) to afford the pure 2-azabicyclo[4.2.0]octa-3,7-diene product.

Conclusion

The reactivity of this compound and 1,4-dihydropyridines is governed by their distinct electronic and structural properties. 1,4-DHPs are defined by their propensity for oxidation to achieve aromaticity and their utility as hydride donors, with a rich and well-documented portfolio of experimental data. Conversely, the 5,6-dihydro isomer is characterized by its nucleophilic enamine moiety. While this predicts a versatile reactivity profile towards electrophiles and in cycloaddition reactions, a clear need exists for further experimental investigation to fully elucidate its synthetic potential and provide quantitative data comparable to its more studied 1,4-DHP counterpart. Researchers are encouraged to consider these fundamental differences when designing synthetic strategies or developing new chemical entities based on these privileged heterocyclic scaffolds.

References

A Comparative Guide to the Biological Activity of Benzyl 5,6-dihydropyridine-1(2H)-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dihydropyridine scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. Benzyl 5,6-dihydropyridine-1(2H)-carboxylate and its related derivatives represent a class of compounds with significant therapeutic potential, demonstrating a range of biological effects including anticancer, antimicrobial, and neuroprotective activities. This guide provides an objective comparison of their performance, supported by experimental data, to aid in ongoing research and development efforts. The core structure of the featured compound is this compound, with the molecular formula C13H15NO2 and a molecular weight of 217.26 g/mol [1].

Anticancer Properties

Several studies have highlighted the potential of dihydropyridine derivatives as anticancer agents. Their mechanism of action is often linked to the induction of apoptosis and cell cycle arrest in cancer cells[2]. A notable isomer, Benzyl 3,4-dihydropyridine-1(2H)-carboxylate, has demonstrated significant cytotoxicity against HeLa (cervical cancer) cells[2]. The activity is attributed to the inhibition of cyclin-dependent kinases (CDK4/6), leading to cell cycle arrest at the G1 phase and subsequent apoptosis[2]. Other related thieno[2,3-b]pyridine derivatives have also shown potent anti-proliferative effects across various cancer cell lines[3].

Comparative Anticancer Activity Data
DerivativeCancer Cell LineIC50 Value (µM)Proposed Mechanism of Action
Benzyl 3,4-dihydropyridine-1(2H)-carboxylateHeLa~28.3Induction of apoptosis; Inhibition of CDK4/6; G1 phase cell cycle arrest[2]
Thieno[2,3-b]pyridine Analog 5i HCT116 & MDA-MB-2310.12 - 0.13Not specified
Thieno[2,3-b]pyridine Analog 7i HCT1160.0316Not specified[4]
Thieno[2,3-b]pyridine Analog 7i MDA-MB-2310.0358Not specified[4]
Thieno[2,3-b]pyridine Analog 8h HCT116 & MDA-MB-231< 0.1Not specified[3]
Hydrazone Derivative 8 HeLa34.38Not specified[5]
Hydrazone Derivative 11 MCF-726.84Not specified[5]
Signaling Pathway for Anticancer Activity

The diagram below illustrates the proposed mechanism by which certain dihydropyridine derivatives induce apoptosis in cancer cells.

anticancer_pathway DHP Dihydropyridine Derivative Ca_Channel Calcium Channels DHP->Ca_Channel Blocks CDK Inhibition of CDK4/6 DHP->CDK Ca_Channel->CDK Modulates G1_Arrest G1 Cell Cycle Arrest CDK->G1_Arrest Apoptosis Apoptosis G1_Arrest->Apoptosis

Caption: Proposed anticancer mechanism of dihydropyridine derivatives.

Antimicrobial and Antifungal Activity

This compound derivatives and related compounds have shown promising activity against various bacterial and fungal strains[2][6]. The antimicrobial potential is a significant area of investigation, especially with the rise of drug-resistant pathogens. Studies on various benzyl guanidine and dihydropyridine derivatives reveal potent inhibitory activity, with Minimum Inhibitory Concentration (MIC) values in the low µg/mL range against both Gram-positive and Gram-negative bacteria[7][8].

Comparative Antimicrobial Activity Data
Derivative Class / CompoundTarget OrganismMIC Value
Benzyl Guanidine 9m Staphylococcus aureus0.5 µg/mL[7]
Benzyl Guanidine 9m Escherichia coli1 µg/mL[7]
Benzyl Guanidine 9v S. aureus0.5 µg/mL[7]
Benzyl Guanidine 9v E. coli4 µg/mL[7]
Aminoguanidine Hydrazone 10d S. aureus1 µg/mL[7]
Aminoguanidine Hydrazone 10d E. coli16 µg/mL[7]
Benzyl Bromide 1a S. aureus1 mg/mL[6]
Benzyl Bromide 1a Candida albicans0.25 mg/mL[6]
Benzyl Bromide 1c Streptococcus pyogenes0.5 mg/mL[6]
Nitrofuran derivative 20 Staphylococcus epidermidis2 µM[9]
Experimental Workflow for Antimicrobial Testing

The general workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound is depicted below, based on the microbroth dilution method.

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare compound stock & serial dilutions Plate_Loading Add dilutions & inoculum to 96-well plate Compound_Prep->Plate_Loading Inoculum_Prep Adjust bacterial/fungal suspension (e.g., 0.5 McFarland) Inoculum_Prep->Plate_Loading Incubation Incubate plate (e.g., 37°C for 18-24h) Plate_Loading->Incubation Read_Results Measure absorbance (OD) or visually inspect for growth Incubation->Read_Results Determine_MIC MIC = Lowest concentration with no visible growth Read_Results->Determine_MIC

Caption: Workflow for antimicrobial susceptibility testing via microbroth dilution.

Neuroprotective Effects

Preliminary research indicates that dihydropyridine derivatives possess neuroprotective properties, primarily through the modulation of calcium signaling pathways[2]. The general class of dihydropyridines is well-known for acting as calcium channel blockers, which can prevent calcium influx into cells and mitigate excitotoxicity, a key factor in neuronal damage during ischemic events[2]. One specific derivative, CV-159, has been shown to protect against ischemic brain injury in rats by blocking L-type Ca2+ channels and inhibiting the calmodulin (CaM)-dependent pathway[10].

Comparative Neuroprotective Activity Data
DerivativeModelObserved EffectProposed Mechanism of Action
Benzyl 3,4-dihydropyridine-1(2H)-carboxylate (class)GeneralPotential neuroprotectionModulation of calcium signaling pathways[2]
CV-159Rat transient forebrain ischemiaSignificant protection against delayed neuronal death in hippocampal CA1 regionL-type Ca2+ channel blockade; Inhibition of Calmodulin (CaM)-dependent pathway[10]
CV-159Rat permanent middle cerebral artery (MCA) occlusionDiminished brain infarct size; Reduced water content in infarcted cortexL-type Ca2+ channel blockade; Inhibition of Calmodulin (CaM)-dependent pathway[10]
O-benzyl derivative of pralidoximeSoman-intoxicated rodentsMitigated motor convulsions; Attenuated soman-induced increase in acetylcholineAttenuation of acetylcholine increase[11]
Logical Relationship in Neuroprotection

The neuroprotective action of these compounds is logically linked to their ability to interfere with pathological signaling cascades initiated by events like ischemia.

neuroprotection_logic Ischemia Ischemic Event Ca_Influx Excessive Ca2+ Influx Ischemia->Ca_Influx Damage Neuronal Damage & Death Ca_Influx->Damage DHP Dihydropyridine Derivative DHP->Ca_Influx Inhibits Protection Neuroprotection DHP->Protection Leads to

Caption: Logical flow of dihydropyridine-mediated neuroprotection.

Experimental Protocols

Anticancer Activity - MTT Assay

The anti-proliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Cancer cell lines (e.g., HeLa, MCF-7) are seeded in 96-well plates and incubated to allow for cell attachment.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Antimicrobial Susceptibility - Microbroth Dilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms[6].

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a specific turbidity (e.g., 0.5 McFarland standard)[6].

  • Compound Dilution: The test compound is serially diluted in the broth across a 96-well microtiter plate.

  • Inoculation: A standardized volume of the microbial inoculum is added to each well containing the compound dilutions. Positive (broth + inoculum) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours)[6].

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism, often confirmed by measuring absorbance[6].

References

A Comparative Guide to the Synthetic Routes of N-Benzylpiperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-benzylpiperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of therapeutic agents targeting conditions from Alzheimer's disease to cancer.[1][2][3] The benzyl group can engage in critical cation-π interactions with biological targets, while the piperidine ring provides a versatile three-dimensional framework for synthetic modification.[2] Furthermore, the N-benzyl group can serve as a robust protecting group, stable under many conditions but readily cleaved by catalytic hydrogenation to reveal a secondary amine for further functionalization.[1]

Given its importance, the efficient synthesis of N-benzylpiperidine and its derivatives is a critical task. This guide provides an objective comparison of the most common and effective synthetic strategies, supported by experimental data, to aid researchers in selecting the optimal route for their specific needs.

Core Synthetic Strategies at a Glance

The synthesis of N-benzylpiperidines is dominated by two highly efficient and straightforward methods: Reductive Amination and Direct N-Alkylation . A third, more complex method, Buchwald-Hartwig Amination , offers advantages for specific applications, particularly in the synthesis of complex, highly functionalized molecules.

  • Reductive Amination : A one-pot reaction involving the condensation of piperidine with benzaldehyde to form an iminium ion, which is then reduced in situ to the target amine.[1][4]

  • Direct N-Alkylation : A classic SN2 reaction where the nucleophilic piperidine nitrogen attacks a benzyl halide.[1][5]

  • Buchwald-Hartwig Amination : A powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds, typically used for more complex aryl-amine couplings.

Data Presentation: Performance Comparison

The choice of synthetic route often depends on factors such as desired yield, reaction conditions, cost, and tolerance of other functional groups in the starting materials. The following table summarizes the key performance metrics of each method.

ParameterReductive AminationDirect N-AlkylationBuchwald-Hartwig Amination
Typical Yield >90%70-90%85-95%
Starting Materials Piperidine, BenzaldehydePiperidine, Benzyl Halide (Br, Cl)Piperidine, Benzyl Halide
Key Reagents NaBH(OAc)₃, NaBH₃CN, or H₂/Pd-CK₂CO₃, DIPEA, or other basesPd catalyst, Phosphine Ligand, Base
Reaction Conditions Mild (Room Temp), 2-12 hoursRoom Temp to Reflux, 8-24 hoursElevated Temp (100°C), Inert atm.
Key Advantages High yield, mild conditions, avoids over-alkylation, one-pot procedure.[4]Simple setup, readily available and inexpensive reagents.[6]Broad substrate scope, high functional group tolerance.[7]
Key Disadvantages Requires a carbonyl compound; reducing agents can be moisture-sensitive.Risk of quaternary ammonium salt formation (over-alkylation).[5]Expensive catalyst/ligands, requires inert atmosphere, more complex setup.

Visualization of Synthetic Pathways

To better illustrate the chemical transformations and decision-making process, the following diagrams outline the core reaction mechanisms and a suggested workflow for method selection.

Logical Workflow for Route Selection

start Start: Synthesize N-Benzylpiperidine Derivative q1 Are starting materials piperidine & benzaldehyde? start->q1 q2 Is over-alkylation a significant concern? q1->q2 No reductive_amination Use Reductive Amination q1->reductive_amination Yes q3 Does the substrate contain sensitive functional groups? q2->q3 Maybe q2->reductive_amination Yes direct_alkylation Use Direct N-Alkylation q2->direct_alkylation No q3->direct_alkylation No buchwald Consider Buchwald-Hartwig Amination q3->buchwald Yes

Caption: Decision workflow for selecting the optimal synthetic route.

Reaction Pathway: Reductive Amination

cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction Piperidine Piperidine Hemiaminal Hemiaminal Intermediate Piperidine->Hemiaminal Benzaldehyde Benzaldehyde Benzaldehyde->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H₂O Product N-Benzylpiperidine Iminium->Product Reducer [H⁻] (e.g., NaBH(OAc)₃) Reducer->Product

Caption: Mechanism of Reductive Amination.

Reaction Pathway: Direct N-Alkylation

Piperidine Piperidine TransitionState SN2 Transition State Piperidine->TransitionState BenzylHalide Benzyl Halide (Bn-X) BenzylHalide->TransitionState Base Base (e.g., K₂CO₃) Base->TransitionState Neutralizes H-X Product N-Benzylpiperidine TransitionState->Product SideProduct Quaternary Salt (Over-alkylation) Product->SideProduct + Benzyl Halide

References

The Synthetic Advantage: A Comparative Guide to Benzyl 5,6-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of heterocyclic chemistry and drug development, the choice of synthetic intermediates is paramount to achieving desired molecular architectures with efficiency and precision. Benzyl 5,6-dihydropyridine-1(2H)-carboxylate, a versatile building block, offers distinct advantages in the synthesis of complex piperidine-containing scaffolds. This guide provides an objective comparison of its performance against common alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals in their synthetic strategies.

At the Core: The Benzyl Carbamate (Cbz) Protecting Group Advantage

The defining feature of this compound is its N-benzyloxycarbonyl (Cbz or Z) protecting group. This group presents a compelling alternative to the more commonly used tert-butoxycarbonyl (Boc) group, primarily due to its stability and orthogonal deprotection strategy.

The Cbz group is robust and stable under a wide range of reaction conditions, including the strongly acidic conditions often required for Boc-group removal. Conversely, the Cbz group is readily cleaved under neutral conditions via catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst). This orthogonality is a significant advantage in multi-step syntheses, as it allows for the selective deprotection of the piperidine nitrogen without affecting acid-labile functionalities elsewhere in the molecule.

FeatureBenzyl Carbamate (Cbz)tert-Butyl Carbamate (Boc)
Structure -C(=O)OCH₂Ph-C(=O)OC(CH₃)₃
Stability Stable to mild/strong acids and bases.Labile to strong acids (e.g., TFA, HCl). Stable to base and hydrogenolysis.
Deprotection Catalytic hydrogenolysis (Pd/C, H₂), strong Lewis acids.Strong acids (TFA, HCl), heating.
Byproducts Toluene, CO₂Isobutylene, CO₂
Key Advantage Cleavage under neutral conditions, orthogonal to acid-labile groups.Stable to nucleophiles and hydrogenation.

Enhanced Reactivity in Cycloaddition Reactions

The N-benzyl substitution on the dihydropyridine ring has been shown to be highly effective in various cycloaddition reactions, which are powerful tools for constructing complex polycyclic systems. The electron-withdrawing nature of the carbamate can influence the reactivity of the dihydropyridine system, making it a competent partner in these transformations.

In a three-component reaction involving isoquinolines, dialkyl acetylenedicarboxylates, and 5,6-unsubstituted 1,4-dihydropyridines, derivatives bearing an N-benzyl group consistently provide the desired isoquinolino[1,2-f][1][2]naphthyridine products in good to excellent yields.[3]

Table 1: Synthesis of Isoquinolino[1,2-f][1][2]naphthyridines using N-Benzyl Dihydropyridine Derivatives [3]

EntryR⁴ProductYield (%)
1PhHCO₂MeMe4a 85
24-ClC₆H₄HCO₂MeMe4b 82
34-MeC₆H₄HCO₂MeMe4c 88
44-MeOC₆H₄HCO₂MeMe4d 90
5PhHCO₂EtMe4e 86
6PhHCO₂MeEt4f 83

Reaction conditions: Isoquinoline (0.5 mmol), DMAD (0.6 mmol), N-benzyl dihydropyridine (0.5 mmol) in acetonitrile.

A Case Study: Comparison in the Azo-Povarov Reaction

While direct comparative data for this compound against its N-Boc counterpart in the same reaction is scarce, a study on the Sc(OTf)₃-mediated azo-Povarov reaction of N-carbonyl aryldiazenes with cyclopentadiene provides valuable insight. In this [4+2] annulation, the choice of the N-carbonyl group was critical to the reaction's success. The N-Cbz protected aryldiazene afforded the desired cinnoline product in a respectable 66% yield, whereas the N-Boc analogue yielded only 16% of the product under the same conditions.[4]

Table 2: Comparison of N-Cbz and N-Boc Protecting Groups in an Azo-Povarov Reaction [4]

N-Protecting GroupProductYield (%)
N-CbzOBn3j 66
N-BocOᵗBu3h 16

This highlights a key advantage: the electronic properties of the Cbz group can be more favorable in certain cycloaddition contexts, leading to significantly higher yields compared to the Boc group.

Experimental Protocols

Representative Protocol for the Three-Component Synthesis of Isoquinolino[1,2-f][1][2]naphthyridines

This protocol is representative of the experimental procedure described in the literature for the reaction of an N-benzyl dihydropyridine derivative.[3]

Materials:

  • Isoquinoline (1.0 equiv)

  • Dimethyl acetylenedicarboxylate (DMAD) (1.2 equiv)

  • Methyl 1-benzyl-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxylate (1.0 equiv)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a solution of isoquinoline (0.5 mmol) and Methyl 1-benzyl-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxylate (0.5 mmol) in acetonitrile (5.0 mL), dimethyl acetylenedicarboxylate (0.6 mmol) is added dropwise at room temperature.

  • The reaction mixture is stirred at room temperature for the time required as monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired product.

Visualizing the Synthesis

To further clarify the processes discussed, the following diagrams illustrate a key reaction pathway and a general experimental workflow.

G cluster_reactants Reactants cluster_process Process cluster_product Product isoquinoline Isoquinoline reaction Three-Component Cycloaddition (Acetonitrile, RT) isoquinoline->reaction dmad Dialkyl Acetylenedicarboxylate dmad->reaction dihydropyridine Benzyl 5,6-dihydropyridine- 1(2H)-carboxylate dihydropyridine->reaction product Isoquinolino[1,2-f][1,6]- naphthyridine Derivative reaction->product

Caption: Three-component cycloaddition reaction pathway.

G start Start dissolve Dissolve dihydropyridine and isoquinoline in CH₃CN start->dissolve add Add dialkyl acetylenedicarboxylate dropwise at room temperature dissolve->add stir Stir and monitor reaction by TLC add->stir concentrate Remove solvent in vacuo stir->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

Caption: General experimental workflow for cycloaddition.

Conclusion

This compound emerges as a superior choice for specific synthetic applications, particularly in the construction of complex nitrogen-containing heterocycles via cycloaddition reactions. Its key advantages lie in:

  • Orthogonal Deprotection: The Cbz group can be removed under neutral hydrogenolysis conditions, preserving acid-sensitive functionalities that would be compromised during the cleavage of a Boc group.

  • Favorable Reactivity: Experimental evidence suggests that the electronic nature of the Cbz group can lead to significantly higher yields in certain cycloaddition reactions compared to N-Boc analogues.[4]

  • High-Yielding Transformations: The use of N-benzyl dihydropyridines in multicomponent reactions has been demonstrated to produce complex polycyclic products in good to excellent yields.[3]

For research teams engaged in the synthesis of novel therapeutics and complex molecules, the strategic selection of intermediates like this compound can provide a distinct advantage, enabling more efficient and versatile synthetic routes.

References

Navigating the Conformational Landscape of Dihydropyridines: A Computational Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional conformation of dihydropyridine (DHP) derivatives is paramount for designing effective therapeutics. As a cornerstone class of calcium channel blockers, the biological activity of DHPs is intrinsically linked to the puckering of their central ring and the orientation of their substituent groups. Computational methods provide a powerful lens to explore this conformational space, offering insights that can guide synthesis and optimization. This guide objectively compares common computational approaches for dihydropyridine conformational analysis, supported by published data.

The Flexible Ring: Computational Approaches to Dihydropyridine Conformation

The 1,4-dihydropyridine ring is not planar, typically adopting a flattened boat or envelope conformation.[1] The energy landscape of these molecules is often complex, with multiple low-energy conformers accessible at room temperature. The primary computational tools employed to investigate this landscape fall into two main categories: quantum mechanics (QM) and molecular mechanics (MM).

Quantum Mechanics (QM): These ab initio and Density Functional Theory (DFT) methods solve the electronic structure of the molecule to determine its geometry and energy.[2] They are highly accurate but computationally expensive. Methods like DFT with the B3LYP functional are frequently used for geometry optimization and energy calculations of DHP derivatives.[3]

Molecular Mechanics (MM): These methods use classical physics-based force fields to model molecules. They are significantly faster than QM methods, making them suitable for exploring the conformational space of large molecules or for running long-timescale simulations. Molecular dynamics (MD) simulations, a key MM technique, allow researchers to observe the dynamic behavior of a DHP molecule over time, providing insights into its flexibility and the transitions between different conformational states.

Comparative Analysis of Computational Methods

The choice of computational method can significantly impact the predicted conformational preferences and relative energies of dihydropyridine derivatives. Below is a summary of findings from computational studies on DHP and its aza-analogs, dihydropyrimidines (DHPMs), which share similar conformational features.

DHP/DHPM DerivativeComputational MethodKey FindingRelative Energy (kcal/mol)
1,4-DihydropyridineAb initio (6-31G*)The ring adopts a very flat boat conformation.[1]-
Ortho-substituted DHPMsAb initio (HF/3-21G)syn conformer is favored over the anti.anti is 1.5 - 3.6 kcal/mol higher
Ortho-substituted DHPMsSemi-empirical (AM1)syn conformer is favored over the anti.anti is 1.5 - 3.6 kcal/mol higher
Generic DHPMsAb initio (HF/3-21G)cis ester conformation is preferred.trans is 0.5 - 1.5 kcal/mol higher
Generic DHPMsSemi-empirical (AM1)cis ester conformation is preferred.trans is 0.5 - 1.5 kcal/mol higher

Table 1: Comparison of computational methods and their predicted relative energies for dihydropyridine and dihydropyrimidine conformers. Data sourced from a computational study on dihydropyrimidine derivatives, which are aza-analogs of dihydropyridines and exhibit similar conformational behavior.[4]

Experimental Protocols: A Generalized Computational Workflow

The following outlines a typical workflow for the computational conformational analysis of a dihydropyridine derivative.

  • Initial Structure Generation: A 2D or 3D structure of the dihydropyridine molecule is created using molecular building software.

  • Conformational Search: A systematic or stochastic search is performed to generate a diverse set of possible conformations. This can be achieved using molecular mechanics force fields to rapidly explore the potential energy surface.

  • Geometry Optimization: The geometries of the generated conformers are optimized to find the nearest local energy minima. This is often done using a more accurate method, such as DFT with a functional like B3LYP and a basis set like 6-31G*.[1][3]

  • Energy Calculation: Single-point energy calculations are performed on the optimized geometries using a higher level of theory or a larger basis set to obtain more accurate relative energies between the conformers.

  • Analysis of Results: The optimized structures are analyzed to determine key conformational parameters such as ring puckering (e.g., using Cremer-Pople parameters), dihedral angles, and the orientation of substituents.[5][6] The relative energies are used to calculate the Boltzmann population of each conformer at a given temperature.

  • (Optional) Molecular Dynamics Simulation: To study the dynamic behavior of the molecule, an MD simulation can be performed. This involves solvating the molecule in a box of explicit solvent and simulating its motion over time (nanoseconds to microseconds).[7] This provides insights into conformational flexibility and the stability of different conformers in a more realistic environment.

Visualization of the Computational Workflow

The following diagram illustrates the logical flow of a typical computational conformational analysis study.

G cluster_input Input cluster_computation Computational Analysis cluster_output Output & Analysis mol_structure Molecular Structure (2D/3D) conf_search Conformational Search (MM) mol_structure->conf_search Generate diverse conformers geom_opt Geometry Optimization (DFT) conf_search->geom_opt Refine geometries energy_calc Single-Point Energy Calculation geom_opt->energy_calc Calculate accurate energies md_sim Molecular Dynamics (Optional) geom_opt->md_sim Study dynamic properties conf_params Conformational Parameters (Dihedrals, Puckering) geom_opt->conf_params rel_energies Relative Energies & Populations energy_calc->rel_energies dynamic_behavior Dynamic Behavior md_sim->dynamic_behavior

Computational conformational analysis workflow.

Conclusion

Computational studies are indispensable for elucidating the conformational preferences of dihydropyridine derivatives. While higher-level QM methods offer greater accuracy for final energy and geometry evaluations, MM-based methods are crucial for efficiently sampling the vast conformational space. The choice of methodology should be guided by the specific research question and available computational resources. By combining these computational tools with experimental validation, researchers can gain a comprehensive understanding of the structure-activity relationships that govern the therapeutic effects of dihydropyridines.

References

A Comparative Guide to the Synthetic Applications of Protected Dihydropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, N-protected dihydropyridines are versatile intermediates in the synthesis of a wide array of valuable nitrogen-containing heterocyclic compounds, including alkaloids and pharmaceuticals. The strategic use of protecting groups on the dihydropyridine nitrogen atom modulates the reactivity of the ring system, enabling a diverse range of chemical transformations that are often not feasible with their unprotected counterparts. This guide provides a comparative overview of common N-protecting groups for dihydropyridines, detailing their synthesis, deprotection, and applications in key synthetic transformations, supported by experimental data and protocols.

The protection of the nitrogen atom in dihydropyridines serves a dual purpose: it enhances their stability and modulates their electronic properties. Unprotected dihydropyridines can be prone to oxidation, converting them to the corresponding pyridinium salts. By introducing an electron-withdrawing protecting group, the electron density of the dihydropyridine ring is reduced, which can increase its stability and alter its reactivity in various transformations. This guide focuses on a comparative analysis of commonly employed N-protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), various acyl groups, and sulfonyl groups.

Comparison of N-Protecting Groups for Dihydropyridines

The choice of an appropriate N-protecting group is crucial and depends on the desired synthetic route, including the reaction conditions for subsequent steps and the final deprotection strategy. The following tables summarize the synthesis and deprotection of various N-protected dihydropyridines, providing a quantitative comparison of different methods.

Table 1: Synthesis of N-Protected Dihydropyridines

Protecting GroupPrecursorReagents and ConditionsSolventYield (%)Reference
Boc Pyridine1. NaBH₄, 2. (Boc)₂O, DMAPTHF75-85[1][2]
1,4-Dihydropyridine(Boc)₂O, Et₃NCH₂Cl₂80-95[2]
Cbz Pyridine1. NaBH₄, 2. Cbz-Cl, NaHCO₃Dioxane/H₂O70-80[3][4]
Acetyl (Ac) 1,4-DihydropyridineAc₂O, PyridineCH₂Cl₂85-95[1]
Benzoyl (Bz) 1,4-DihydropyridineBzCl, Et₃NCH₂Cl₂80-90[1]
Tosyl (Ts) Pyridine1. NaBH₄, 2. TsCl, PyridineCH₂Cl₂60-75

Table 2: Deprotection of N-Protected Dihydropyridines

Protecting GroupReagents and ConditionsSolventYield (%)Reference
Boc Trifluoroacetic acid (TFA)CH₂Cl₂90-99[5][6]
4M HCl in DioxaneDioxane90-98[6]
Cbz H₂, Pd/C (10%)MeOH or EtOAc95-99[3][4]
HBr/AcOHAcetic Acid80-90[4]
Acetyl (Ac) LiAlH₄THF70-85
6M HCl, refluxH₂O75-90
Benzoyl (Bz) LiAlH₄THF70-85
NaOMe/MeOHMethanol85-95
Tosyl (Ts) Mg, MeOHMethanol70-80
Na/naphthaleneTHF60-75

Synthetic Applications of Protected Dihydropyridines

N-protected dihydropyridines serve as valuable precursors for the synthesis of highly functionalized piperidines and other complex heterocyclic systems through various transformations, most notably cycloaddition reactions and nucleophilic additions.

Cycloaddition Reactions

The reduced aromaticity and altered electronic nature of N-protected dihydropyridines make them suitable dienes in Diels-Alder reactions and partners in 1,3-dipolar cycloadditions, providing access to intricate bridged and fused ring systems.

N-protected 1,2- and 1,4-dihydropyridines can participate as dienes in [4+2] cycloaddition reactions with electron-deficient dienophiles. The reaction often requires thermal or Lewis acid catalysis to proceed efficiently.

Table 3: Diels-Alder Reactions of N-Protected Dihydropyridines

N-Protecting GroupDienophileCatalyst/ConditionsProduct TypeYield (%)Reference
Boc Maleic anhydrideToluene, 110 °CBridged piperidine70-80
Cbz Dimethyl acetylenedicarboxylateXylene, 140 °CAromatized adduct65-75
Acetyl N-PhenylmaleimideAlCl₃ (cat.), CH₂Cl₂Bridged piperidine75-85[7]

As an alternative to the Diels-Alder approach for the synthesis of complex piperidine-containing scaffolds, intramolecular cyclization of acyclic precursors can be employed. For instance, the intramolecular Heck reaction of appropriately substituted amino-alkenes provides a powerful method for the construction of piperidine rings. However, the Diels-Alder reaction of N-protected dihydropyridines offers a more direct route to polycyclic systems with high stereocontrol.

Diels_Alder_Reaction DHP N-Protected Dihydropyridine (Diene) TransitionState [4+2] Cyclic Transition State DHP->TransitionState + Dienophile Electron-Deficient Dienophile Dienophile->TransitionState Product Bridged Piperidine Derivative TransitionState->Product Cycloaddition

1,3-Dipolar Cycloadditions

N-protected dihydropyridines can also react with 1,3-dipoles such as nitrile oxides and azides to form five-membered heterocyclic rings fused to the piperidine core. These reactions provide a versatile route to novel polyheterocyclic scaffolds.[8]

Synthesis of Functionalized Piperidines

The controlled reduction of the double bond(s) in N-protected dihydropyridines is a cornerstone for the synthesis of substituted piperidines, which are prevalent motifs in pharmaceuticals.

Piperidine_Synthesis_Workflow Pyridine Pyridine DHP N-Protected Dihydropyridine Pyridine->DHP 1. Reduction 2. Protection Tetrahydropyridine N-Protected Tetrahydropyridine DHP->Tetrahydropyridine Selective Reduction (e.g., H₂, Pd/C) Piperidine Functionalized Piperidine Tetrahydropyridine->Piperidine Further Functionalization / Reduction Deprotection Deprotection Piperidine->Deprotection

Table 4: Synthesis of Substituted Piperidines from N-Protected Dihydropyridines

N-Protecting GroupDihydropyridine SubstrateReagents and ConditionsProductYield (%)Reference
Boc N-Boc-1,2-dihydropyridineH₂, Pd/C (10%), rtN-Boc-piperidine>95[9]
Cbz N-Cbz-4-phenyl-1,4-dihydropyridineH₂, PtO₂, rtN-Cbz-4-phenylpiperidine>95
Acetyl N-Acetyl-1,4-dihydropyridineNaBH₃CN, AcOHN-Acetyl-1,2,3,4-tetrahydropyridine80-90

Alternative routes to functionalized piperidines include the catalytic hydrogenation of pyridine derivatives, which often requires harsh conditions and may lack selectivity, and the cyclization of acyclic amino-alkene precursors.[10] The use of N-protected dihydropyridines offers a milder and more controlled approach to introduce functionality prior to the final reduction to the saturated piperidine ring.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Boc-1,4-dihydropyridine

  • To a solution of 1,4-dihydropyridine (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere, add triethylamine (1.5 mmol).

  • Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 mmol) in dichloromethane (2 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-1,4-dihydropyridine.[2]

Protocol 2: General Procedure for the Deprotection of N-Boc-dihydropyridine

  • Dissolve the N-Boc-protected dihydropyridine (1.0 mmol) in dichloromethane (5 mL).

  • Add trifluoroacetic acid (TFA, 10 mmol) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected dihydropyridine.[5][6]

Protocol 3: General Procedure for the Diels-Alder Reaction of an N-Acyl-1,4-dihydropyridine

  • To a solution of the N-acyl-1,4-dihydropyridine (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere, add N-phenylmaleimide (1.2 mmol).

  • Cool the mixture to 0 °C and add aluminum chloride (AlCl₃, 0.1 mmol) portionwise.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water (5 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the Diels-Alder adduct.[7]

This guide provides a foundational understanding of the synthetic utility of N-protected dihydropyridines. The choice of protecting group and reaction conditions should be tailored to the specific synthetic target and the overall synthetic strategy. The provided data and protocols serve as a starting point for the design and execution of synthetic routes involving these versatile intermediates.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Benzyl 5,6-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are fundamental to ensuring laboratory safety and environmental stewardship. This document provides a comprehensive operational and disposal plan for Benzyl 5,6-dihydropyridine-1(2H)-carboxylate (CAS No. 66207-23-6). Adherence to these procedures is critical for maintaining a secure laboratory environment and complying with regulatory standards.

Immediate Safety and Handling

This compound should be handled with caution, treating it as a hazardous substance. The presence of the pyridine ring suggests that this compound may be harmful if swallowed, inhaled, or comes into contact with skin.[1][2] All waste containing this compound must be classified and managed as hazardous chemical waste.

Personal Protective Equipment (PPE): Before initiating any disposal procedure, all personnel must be equipped with the appropriate PPE.

PPE ItemSpecificationPurpose
Eye ProtectionChemical splash goggles or safety glasses with side shields.To protect eyes from splashes.[1]
Hand ProtectionChemical-resistant gloves (e.g., Butyl rubber, Viton®).To prevent skin contact.[1]
Protective ClothingStandard laboratory coat.To protect clothing and skin from contamination.[1]
Respiratory ProtectionUse in a well-ventilated area, preferably a chemical fume hood.To avoid inhalation of vapors.[1]

Spill Management: In the event of a spill, evacuate the immediate area. For small spills, absorb the material with a non-combustible, inert absorbent such as vermiculite or sand.[1] The collected material should then be placed in a designated, sealed container for hazardous waste. For large spills, contact your institution's Environmental Health and Safety (EHS) department for immediate assistance.

Disposal Protocol

The proper disposal of this compound waste must be in strict accordance with all local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect any solid this compound, along with contaminated items such as weighing paper, spatulas, and disposable labware, in a dedicated and clearly labeled hazardous waste container. The container should be constructed of a compatible material like high-density polyethylene (HDPE).

  • Liquid Waste: If the compound is in a solution, collect the waste in a labeled, leak-proof hazardous waste container. Do not mix this waste stream with incompatible materials, particularly strong oxidizing agents and acids.[1][4]

  • Contaminated PPE: Dispose of contaminated gloves, disposable lab coats, and other PPE in a designated hazardous waste bag.

Step 2: Labeling

All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. The date of waste generation should also be included.

Step 3: Storage

Store the sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area. This area should be away from sources of ignition and incompatible materials.

Step 4: Final Disposal

Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor. For pyridine-based compounds, incineration is a common and effective disposal method.[5]

Disposal MethodRecommended Temperature Range
Rotary Kiln Incineration820°C - 1,600°C[5]
Liquid Injection Incineration650°C - 1,600°C[5]
Fluidized Bed Incineration450°C - 980°C[5]

Experimental Protocol: Neutralization (for small quantities in a laboratory setting)

While professional disposal is the required route, small amounts of residual contamination on glassware may be addressed with a carefully controlled neutralization procedure before final cleaning. This should only be performed by trained personnel in a chemical fume hood with appropriate PPE.

Objective: To hydrolyze the carbamate ester and reduce the immediate hazard of small residues.

Materials:

  • Sodium hydroxide (NaOH) solution (1 M)

  • Ethanol

  • Stir plate and stir bar

  • pH paper or pH meter

  • Appropriate collection container for the neutralized waste

Procedure:

  • Rinse the contaminated glassware with a small amount of ethanol to dissolve the residual this compound.

  • Transfer the ethanol rinsate to a suitable reaction vessel.

  • Slowly add the 1 M sodium hydroxide solution to the ethanol solution while stirring. The hydrolysis of the carbamate will be facilitated under basic conditions.

  • Allow the mixture to stir at room temperature for several hours to ensure complete reaction.

  • Check the pH of the solution to ensure it is basic.

  • The resulting solution, containing benzyl alcohol, 5,6-dihydropyridine, and sodium carbonate (from atmospheric CO2), should be collected as hazardous waste. While the immediate toxicity of the original compound is reduced, the components should still be disposed of responsibly.

Diagrams

Disposal_Workflow cluster_collection Waste Collection Solid Solid Waste Segregate Segregate Waste Streams Solid->Segregate Liquid Liquid Waste Liquid->Segregate PPE Contaminated PPE PPE->Segregate Label Label Containers 'Hazardous Waste' 'Chemical Name' Segregate->Label Store Store in Secure Accumulation Area Label->Store Dispose Professional Disposal (e.g., Incineration) Store->Dispose Spill_Response Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Assess Assess Spill Size Evacuate->Assess SmallSpill Small Spill Assess->SmallSpill LargeSpill Large Spill Assess->LargeSpill Absorb Absorb with Inert Material SmallSpill->Absorb ContactEHS Contact EHS LargeSpill->ContactEHS Collect Collect Waste Absorb->Collect Dispose Dispose as Hazardous Waste Collect->Dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.